Product packaging for 2-(4,5-Dihydroimidazol-1-yl)ethanol(Cat. No.:CAS No. 61791-38-6)

2-(4,5-Dihydroimidazol-1-yl)ethanol

Cat. No.: B1594007
CAS No.: 61791-38-6
M. Wt: 114.15 g/mol
InChI Key: GOHZKUSWWGUUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4,5-Dihydroimidazol-1-yl)ethanol (CAS 61791-38-6) is a chemical compound with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol . It is characterized by its dihydroimidazole (or imidazoline) ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, which is partially saturated and confers distinct chemical properties compared to aromatic imidazoles . This structure is fused with an ethanol moiety, and the hydroxyl (–OH) group of this side chain enhances the molecule's polarity and solubility in aqueous systems, making it a versatile building block in chemical synthesis . The dihydroimidazole scaffold is of significant research interest, particularly in medicinal chemistry, where it is recognized as a key pharmacophore. For instance, structurally related tetramethyl–nitrophenyl–imidazoline derivatives have been extensively designed and studied for their potent oral anti-inflammatory and analgesic activities, demonstrating the value of this core structure in the development of new therapeutic agents for inflammatory pain . Beyond biomedical applications, the compound and its derivatives, such as cocoyl or oleyl hydroxyethyl imidazoline, are also utilized in industrial and surfactant chemistry . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O B1594007 2-(4,5-Dihydroimidazol-1-yl)ethanol CAS No. 61791-38-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,5-dihydroimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c8-4-3-7-2-1-6-5-7/h5,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHZKUSWWGUUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866875
Record name 2-(4,5-Dihydro-1H-imidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-norcoco alkyl derivs.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-nortall-oil alkyl derivs.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

61791-38-6, 695-10-3, 61791-39-7
Record name Cocoyl hydroxyethyl imidazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4,5-Dihydroimidazol-1-yl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-norcoco alkyl derivs.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-nortall-oil alkyl derivs.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(4,5-Dihydro-1H-imidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-nortall-oil alkyl derivs.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-norcoco alkyl derivs.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(4,5-DIHYDROIMIDAZOL-1-YL)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X74XVX6Y8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4,5-Dihydroimidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-(4,5-Dihydroimidazol-1-yl)ethanol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide consolidates the known information and provides data from closely related analogs to offer valuable insights.

Chemical and Physical Properties

This compound, a derivative of imidazole, possesses a heterocyclic core structure that imparts unique chemical characteristics.[1][2] It is a colorless to pale yellow liquid or solid that is generally soluble in water and organic solvents.[1]

Table 1: General and Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₁₀N₂O[2][3][4]
Molecular Weight 114.15 g/mol [2][3][4]
IUPAC Name 2-(4,5-dihydro-1H-imidazol-1-yl)ethanol[2]
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Generally soluble in water and organic solvents[1]
Boiling Point Not extensively documented[1][2]
Melting Point Not extensively documented[1][2]
SMILES C1CN(CCO)C=N1[4]
InChIKey GOHZKUSWWGUUNR-UHFFFAOYSA-N[4]

Spectral Data Analysis

Table 2: Expected Spectral Data

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the methylene protons of the ethyl group, the methylene protons of the imidazoline ring, and a broad singlet for the hydroxyl proton.
¹³C NMR Peaks for the carbon atoms of the ethyl group and the imidazoline ring.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretching), C-H stretching bands, and a characteristic C=N stretching band for the imidazoline ring around 1600 cm⁻¹.[5]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Chemical Reactivity and Synthesis

This compound is expected to exhibit reactivity characteristic of both secondary amines and alcohols. The lone pair of electrons on the nitrogen atom allows for reactions with electrophiles, while the hydroxyl group can undergo oxidation, esterification, and etherification.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common method for synthesizing similar 2-imidazolines is the reaction of a nitrile with ethylenediamine, followed by cyclization. One-pot synthesis methods using catalysts like palladium on carbon or Raney nickel have also been reported for imidazoline derivatives.[1][2]

Proposed Experimental Protocol (based on related syntheses):

A plausible synthetic route involves the condensation of N-(2-hydroxyethyl)ethylenediamine with an appropriate carboxylic acid or its derivative, followed by cyclization.

Materials:

  • N-(2-hydroxyethyl)ethylenediamine

  • Formic acid (or a derivative like triethyl orthoformate)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Dean-Stark apparatus

  • Standard glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine equimolar amounts of N-(2-hydroxyethyl)ethylenediamine and formic acid in toluene.

  • Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reflux until no more water is collected, indicating the completion of the condensation and cyclization reaction.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Biological Activity and Potential Signaling Pathways

Derivatives of imidazole and imidazoline are known for their broad-spectrum antimicrobial and antifungal activities.[6][7]

Antifungal Mechanism of Action

The primary antifungal mechanism of imidazole derivatives involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[8] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a compromised cell membrane, altered permeability, and ultimately, fungal cell death.[1][9]

Antifungal_Mechanism This compound This compound Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol_14a_demethylase Inhibits Inhibition Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol_Biosynthesis->Fungal_Cell_Membrane Essential for integrity Disruption Disruption Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death Leads to Inhibition->Lanosterol_14a_demethylase Disruption->Fungal_Cell_Membrane

Caption: General antifungal mechanism of imidazole derivatives.

Antibacterial Mechanism of Action

Some novel imidazoline-based compounds have been shown to exert their antibacterial effects by inhibiting DNA replication.[3] This mechanism involves the displacement of the replisome from the bacterial nucleoid, leading to a cessation of DNA synthesis and ultimately bacterial cell death.[3] Other proposed antibacterial mechanisms for imidazole derivatives include disruption of the cell wall and cell membrane.[7]

Antibacterial_Mechanism cluster_replication DNA Replication Process Imidazoline_Compound Imidazoline Compound DNA_Replication_Machinery DNA Replication Machinery (Replisome) Imidazoline_Compound->DNA_Replication_Machinery Displaces Inhibition Inhibition Bacterial_Nucleoid Bacterial Nucleoid DNA_Replication_Machinery->Bacterial_Nucleoid Acts on DNA_Synthesis DNA Synthesis DNA_Replication_Machinery->DNA_Synthesis Essential for Cell_Death Bacterial Cell Death DNA_Synthesis->Cell_Death Inhibition->DNA_Synthesis

Caption: Proposed antibacterial mechanism of imidazoline compounds.

Experimental Workflows

The evaluation of this compound as a potential therapeutic agent would typically follow a structured experimental workflow.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies S1 Synthesis of This compound S2 Purification (Distillation/Chromatography) S1->S2 S3 Structural Characterization (NMR, IR, MS) S2->S3 I1 Antimicrobial Susceptibility Testing (MIC/MBC Determination) S3->I1 I2 Antifungal Susceptibility Testing (MIC/MFC Determination) S3->I2 I3 Cytotoxicity Assays (e.g., MTT on mammalian cell lines) S3->I3 I4 Mechanism of Action Studies I1->I4 I2->I4 V1 Animal Model of Infection I3->V1 V2 Efficacy Studies V1->V2 V3 Toxicology and Pharmacokinetic Studies V2->V3

Caption: General experimental workflow for drug development.

Safety Information

Conclusion

This compound is a versatile imidazole derivative with potential applications in medicinal chemistry, particularly as an antimicrobial and antifungal agent. While there is a notable lack of comprehensive, publicly available experimental data for this specific compound, this guide provides a foundational understanding of its expected chemical properties, reactivity, and biological activities based on the broader knowledge of imidazoline and imidazole chemistry. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its therapeutic potential.

References

An In-depth Technical Guide on 2-(4,5-Dihydroimidazol-1-yl)ethanol: Molecular Structure and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4,5-Dihydroimidazol-1-yl)ethanol is a heterocyclic compound belonging to the imidazoline class, which has garnered significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and potential biological activities. This document summarizes available spectroscopic data for structural elucidation, outlines general synthetic approaches, and explores the putative signaling pathways through which this class of compounds may exert its effects, with a focus on imidazoline receptors. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the imidazoline scaffold.

Molecular Structure and Physicochemical Properties

This compound possesses a core 4,5-dihydro-1H-imidazole ring substituted at the N1 position with a hydroxyethyl group. This structure imparts specific chemical characteristics that are crucial for its biological interactions.

Structural and Chemical Identifiers

The fundamental structural and identifying information for this compound is summarized in the table below.

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 61791-39-7[1]
Molecular Formula C₅H₁₀N₂O[1]
Molecular Weight 114.15 g/mol [1]
Canonical SMILES C1CN(C=N1)CCO[1]
InChIKey GOHZKUSWWGUUNR-UHFFFAOYSA-N[1]
Spectroscopic Analysis

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazoline ring and the hydroxyethyl side chain. The methylene protons of the ethylenediamine backbone (C4 and C5) would likely appear as multiplets. The methylene groups of the hydroxyethyl side chain would also present as distinct multiplets, with the protons closer to the nitrogen being more deshielded. The proton on the C2 carbon of the imidazoline ring would appear as a singlet or a triplet depending on the coupling with adjacent protons. The hydroxyl proton will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The C2 carbon of the imidazoline ring is expected to have the most downfield chemical shift due to its position between two nitrogen atoms. The chemical shifts of the methylene carbons in the ring and the side chain will be in the aliphatic region.

1.2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200 (broad)O-HStretching
3000-2850C-H (aliphatic)Stretching
~1600C=NStretching
~1260-1000C-N, C-OStretching

1.2.3. Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (114.15). Common fragmentation patterns would likely involve the loss of the hydroxyethyl group or cleavage of the imidazoline ring.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes.

General Synthesis Methods

Common synthetic strategies include:

  • Cyclization of Amido-Nitriles: This method involves the reaction of an N-(2-aminoethyl) derivative with a nitrile, followed by cyclization, often catalyzed by nickel.[1]

  • One-Pot Synthesis: More recent and efficient methods utilize a one-pot approach, for instance, using catalysts like palladium on carbon or Raney nickel.[1]

Representative Experimental Protocol: Synthesis of 2-Substituted Imidazolines

While a specific protocol for the title compound is not detailed in the available literature, a general procedure for the synthesis of similar 2-substituted imidazolines from nitriles and ethylenediamine is as follows. This protocol is for illustrative purposes and would require optimization for the specific synthesis of this compound.

Workflow for a Generic 2-Substituted Imidazoline Synthesis

G reagents Nitrile (R-CN) + Ethylenediamine reaction Reaction Mixture reagents->reaction solvent Solvent (e.g., Toluene) solvent->reaction catalyst Catalyst (e.g., p-Toluenesulfonic acid) catalyst->reaction heating Reflux reaction->heating workup Aqueous Work-up heating->workup extraction Solvent Extraction workup->extraction purification Purification (e.g., Distillation or Crystallization) extraction->purification product 2-Substituted Imidazoline purification->product G cluster_membrane Plasma Membrane I1R I₁ Imidazoline Receptor PLC Phospholipase C I1R->PLC activates DAG Diacylglycerol (DAG) PLC->DAG PC Phosphatidylcholine PC->PLC hydrolyzes AA Arachidonic Acid DAG->AA leads to CellularResponse Cellular Response (e.g., ↓ Sympathetic Tone) AA->CellularResponse Ligand This compound (or other agonist) Ligand->I1R G cluster_mitochondrion Outer Mitochondrial Membrane I2R I₂ Imidazoline Receptor MAO Monoamine Oxidase (MAO-A/B) I2R->MAO allosteric modulation Modulation Modulation of MAO Activity MAO->Modulation Ligand Imidazoline Ligand Ligand->I2R Neurotransmission Alteration of Neurotransmitter Levels Modulation->Neurotransmission

References

An In-depth Technical Guide to the Synthesis of 2-(4,5-Dihydroimidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(4,5-dihydroimidazol-1-yl)ethanol, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. The document details the core synthetic strategy involving the condensation and subsequent cyclization of N-(2-hydroxyethyl)ethylenediamine with a formic acid equivalent. Detailed experimental protocols, quantitative data from analogous reactions, and reaction pathway visualizations are presented to facilitate its synthesis and further investigation.

Introduction

This compound, also known as 1-(2-hydroxyethyl)-2-imidazoline, is a derivative of imidazoline featuring a hydroxyethyl group attached to one of the nitrogen atoms of the heterocyclic ring. The imidazoline core is a prevalent motif in numerous biologically active compounds, and the presence of the hydroxyl group offers a versatile handle for further chemical modifications. This guide focuses on the practical synthesis of this target molecule, providing a foundation for its application in drug discovery and development.

Core Synthesis Pathway: Condensation and Cyclodehydration

The most direct and industrially scalable approach to synthesizing this compound involves a two-step, one-pot reaction between N-(2-hydroxyethyl)ethylenediamine and a C1 synthon, typically formic acid or one of its derivatives. The reaction proceeds through two key stages:

  • Amide Formation: An initial nucleophilic acyl substitution reaction between the primary amine of N-(2-hydroxyethyl)ethylenediamine and the C1 synthon forms the intermediate, N-(2-aminoethyl)-N'-(2-hydroxyethyl)formamide.

  • Cyclodehydration: Upon heating, an intramolecular cyclization occurs, followed by the elimination of a water molecule to yield the final this compound product.

This overall transformation is a type of condensation reaction, a well-established method for the formation of 2-imidazolines.

Experimental Protocols

While a specific protocol for this compound is not extensively detailed in publicly available literature, a robust experimental procedure can be derived from analogous syntheses of 2-substituted-1-(hydroxyethyl)imidazolines[1]. The following protocol outlines a feasible method for its preparation.

Synthesis from N-(2-hydroxyethyl)ethylenediamine and Formic Acid

This method is based on the direct condensation of the diamine with formic acid.

Reactants:

  • N-(2-hydroxyethyl)ethylenediamine

  • Formic Acid (≥95%)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a distillation condenser (e.g., a Dean-Stark apparatus to collect water), add N-(2-hydroxyethyl)ethylenediamine.

  • Slowly add a slight molar excess (e.g., 1.05 equivalents) of formic acid to the stirred diamine. The initial reaction is exothermic and results in the formation of the formate salt.

  • Heat the reaction mixture to a temperature of 140-160°C. This temperature is maintained to facilitate the formation of the N-formyl intermediate, N-(2-aminoethyl)-N'-(2-hydroxyethyl)formamide, with the concurrent removal of one equivalent of water.

  • After the initial water evolution ceases, increase the temperature to above 180°C to induce the cyclization of the amide intermediate to the imidazoline. A second equivalent of water will be collected.

  • The reaction is monitored for completion by observing the cessation of water collection.

  • After cooling, the crude product can be purified by vacuum distillation to yield pure this compound.

Quantitative Data

ParameterValue (Analogous Reaction)Reference
Reactants Lauric Acid, Aminoethylethanolamine[1]
Amide Formation Temp. 140-160°C[1]
Cyclization Temp. >180°C[1]
Pressure < 200 mm Hg (Vacuum)[1]
Reactant Ratio Molar excess of diamine[1]
Purity of Product High[1]

Note: Yields are highly dependent on the specific reactants and reaction conditions and would need to be determined empirically for the synthesis of this compound.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product NHEE N-(2-hydroxyethyl)ethylenediamine Amide N-(2-aminoethyl)-N'-(2-hydroxyethyl)formamide NHEE->Amide + Formic Acid (140-160°C) - H2O FormicAcid Formic Acid Product This compound Amide->Product >180°C - H2O (Cyclodehydration)

Caption: General synthesis pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start reactants Charge flask with N-(2-hydroxyethyl)ethylenediamine and Formic Acid start->reactants heating1 Heat to 140-160°C (Amide Formation) reactants->heating1 collect_h2o1 Collect first equivalent of H2O heating1->collect_h2o1 heating2 Increase heat to >180°C (Cyclization) collect_h2o1->heating2 collect_h2o2 Collect second equivalent of H2O heating2->collect_h2o2 cool Cool reaction mixture collect_h2o2->cool purify Purify by vacuum distillation cool->purify end End purify->end

References

Physical and chemical characteristics of 2-(4,5-Dihydroimidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4,5-Dihydroimidazol-1-yl)ethanol is a heterocyclic compound belonging to the dihydroimidazole class. This technical guide provides a comprehensive overview of its physical and chemical characteristics, synthesis, and potential biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides context based on the well-established properties of related imidazole and dihydroimidazole derivatives. The information is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry.

Chemical and Physical Characteristics

This compound, with the molecular formula C₅H₁₀N₂O, is a derivative of imidazole.[1][2][3] The structure consists of a five-membered dihydroimidazole ring substituted with a hydroxyethyl group at the 1-position.[2] This substitution pattern imparts both hydrophilic (hydroxyethyl group) and polar (dihydroimidazole ring) characteristics to the molecule, influencing its solubility and potential biological interactions.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 61791-39-7[2]
Molecular Formula C₅H₁₀N₂O[2][3]
Molecular Weight 114.15 g/mol [2][3]
Appearance Colorless to pale yellow liquid or solid[2]
Solubility Generally soluble in water and organic solvents[2]
Boiling Point Not extensively documented; predicted to be variable based on purity.[2]
Melting Point Not widely reported in the literature.[2]
Stability Relatively stable under standard conditions; sensitive to strong oxidizing agents.[2]

Synthesis and Spectroscopic Analysis

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry routes. A common method involves the cyclization of amido-nitriles.[2] More recent advancements have focused on one-pot synthesis methods to improve efficiency.[2]

Experimental Protocol: Synthesis (Hypothetical)

Objective: To synthesize this compound.

Materials:

  • N-(2-hydroxyethyl)ethylenediamine

  • A suitable carboxylic acid or its derivative (e.g., formic acid or an orthoester)

  • Dehydrating agent or catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous toluene

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, Dean-Stark trap, etc.)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add N-(2-hydroxyethyl)ethylenediamine and an equimolar amount of the carboxylic acid derivative in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Reflux the mixture, and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

  • Once the reaction is complete (as determined by TLC or GC-MS analysis), cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[2]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the dihydroimidazole ring and the hydroxyethyl side chain. The methylene protons of the ethyl group adjacent to the hydroxyl group would likely appear as a triplet, while the methylene protons adjacent to the nitrogen atom would also be a triplet. The protons on the dihydroimidazole ring would have distinct chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum would show distinct peaks for each carbon atom in the molecule, with the chemical shifts being influenced by their chemical environment (e.g., attachment to nitrogen or oxygen).

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-N and C=N stretching vibrations from the dihydroimidazole ring would also be present.

Chemical Reactivity

This compound can undergo several chemical reactions typical of alcohols and nitrogen-containing heterocyclic compounds.[2]

  • Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.[2]

  • Reduction: The dihydroimidazole ring can potentially be reduced under specific conditions.[2]

  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters, through reactions with appropriate reagents.[2]

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are not extensively documented, the broader class of imidazole and dihydroimidazole derivatives is known for a wide range of pharmacological effects, including antimicrobial and antifungal activities.[2]

Antimicrobial and Antifungal Activity

The proposed mechanisms of antimicrobial action for imidazole derivatives generally involve:

  • Disruption of Microbial Cell Membranes: Imidazole compounds can integrate into the lipid bilayer of microbial cell membranes, leading to a loss of integrity and increased permeability. This results in the leakage of essential cellular components and ultimately cell death.

  • Enzyme Inhibition: A key mechanism, particularly for antifungal activity, is the inhibition of the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane structure and function. In bacteria, imidazole derivatives may inhibit other essential enzymes involved in metabolic pathways or cell wall synthesis.

Below is a conceptual diagram illustrating the generalized antimicrobial mechanism of action for imidazole derivatives.

antimicrobial_mechanism cluster_drug Imidazole Derivative cluster_cell Microbial Cell drug This compound membrane Cell Membrane drug->membrane Disruption enzyme Essential Enzyme (e.g., Lanosterol 14α-demethylase) drug->enzyme Inhibition death Cell Death membrane->death Leads to synthesis Cellular Component Synthesis (e.g., Ergosterol, Peptidoglycan) enzyme->synthesis Blocks synthesis->membrane Maintains synthesis->death Leads to (when blocked)

Caption: Generalized antimicrobial mechanism of imidazole derivatives.

Other Potential Biological Activities

Derivatives of 2-imidazoline have been investigated for a variety of other biological activities, including antihypertensive, anti-inflammatory, and antihyperglycemic effects. Some imidazoline compounds are known to interact with imidazoline and adrenergic receptors.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound and its derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation start Starting Materials (e.g., N-(2-hydroxyethyl)ethylenediamine) reaction Cyclization Reaction start->reaction workup Work-up & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms antimicrobial Antimicrobial Assays (MIC/MBC determination) ms->antimicrobial enzyme_inhibition Enzyme Inhibition Assays antimicrobial->enzyme_inhibition cytotoxicity Cytotoxicity Assays enzyme_inhibition->cytotoxicity

Caption: General workflow for synthesis and biological evaluation.

Conclusion

This compound is a versatile chemical intermediate with potential applications in medicinal chemistry, particularly in the development of new antimicrobial agents. While specific data on this compound is sparse, its structural features suggest that it likely shares the biological activities of other imidazole and dihydroimidazole derivatives. This guide provides a foundational understanding of its properties and serves as a starting point for further research and development. The provided hypothetical experimental protocols and generalized mechanism diagrams offer a framework for future investigations into this promising molecule.

References

Technical Guide: Spectroscopic Analysis of 2-(4,5-Dihydroimidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(4,5-Dihydroimidazol-1-yl)ethanol. Due to the limited availability of published experimental spectra for this specific compound, this document presents projected spectroscopic data based on its chemical structure and analysis of analogous compounds. The guide includes tables of expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed, generalized experimental protocols for obtaining such spectra are also provided. A workflow for the synthesis and characterization of a novel compound is illustrated using a Graphviz diagram, adhering to best practices for data visualization. This document is intended to serve as a practical resource for researchers and professionals involved in the synthesis, characterization, and application of this and related heterocyclic compounds.

Introduction

This compound is a heterocyclic compound featuring a dihydroimidazole (also known as imidazoline) ring substituted with a hydroxyethyl group at the 1-position. The molecular formula of the compound is C₅H₁₀N₂O, and it has a molecular weight of 114.15 g/mol [1][2]. Imidazoline derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. They are known to interact with various receptors, including imidazoline and α-adrenergic receptors, leading to a wide range of pharmacological effects. The ethanol substituent introduces a hydroxyl group, which can influence the compound's solubility, hydrogen bonding capacity, and potential for further chemical modification.

Accurate spectroscopic characterization is crucial for the confirmation of the chemical structure and purity of synthesized this compound. This guide provides an in-depth look at the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, along with generalized protocols for these analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₁₀N₂O[1][2]
Molecular Weight 114.15 g/mol [1][2]
CAS Number 61791-39-7[1]
IUPAC Name 2-(4,5-dihydro-1H-imidazol-1-yl)ethanol
Canonical SMILES C1CN(C=N1)CCO[2]
InChI Key GOHZKUSWWGUUNR-UHFFFAOYSA-N[2]

Table 1: Physicochemical Properties of this compound

Projected Spectroscopic Data

Disclaimer: The following spectroscopic data are projected based on the chemical structure of this compound and known spectral data for analogous compounds. Experimental verification is required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The expected ¹H NMR spectrum would likely be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.8s1HN=CH-N (Imine proton)
~3.7t2HN-CH₂-CH₂-OH
~3.6t2HN-CH₂-CH₂-N
~3.2t2HN-CH₂-CH₂-OH
~2.9t2HN-CH₂-CH₂-N
Variablebr s1H-OH

Table 2: Projected ¹H NMR Data for this compound

¹³C NMR (Carbon-13 NMR)

The projected ¹³C NMR spectral data are presented in Table 3. Chemical shifts are reported in ppm.

Chemical Shift (ppm)Assignment
~160N=CH-N (Imine carbon)
~60-CH₂-OH
~55N-CH₂- (in the ring)
~50N-CH₂- (ethyl group)
~48N-CH₂- (in the ring)

Table 3: Projected ¹³C NMR Data for this compound

Infrared (IR) Spectroscopy

The IR spectrum would likely be obtained using an Attenuated Total Reflectance (ATR) accessory. The main absorption bands are predicted in Table 4.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
3050-3000MediumC-H stretch (imine)
2950-2850Medium-StrongC-H stretch (aliphatic)
~1650StrongC=N stretch (imine)
1450-1350MediumC-H bend (aliphatic)
~1050StrongC-O stretch (primary alcohol)

Table 4: Projected IR Absorption Bands for this compound

Mass Spectrometry (MS)

For mass spectrometry, electron ionization (EI) would likely be employed. The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments are listed in Table 5.

m/zRelative IntensityAssignment
114Moderate[M]⁺ (Molecular Ion)
83High[M - CH₂OH]⁺
70High[M - C₂H₄OH]⁺
44Moderate[C₂H₄OH]⁺

Table 5: Projected Mass Spectrometry Data for this compound

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a nuclear magnetic resonance spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or more).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C (typically several hundred to thousands).

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Analysis:

    • Place a small drop of the liquid sample directly onto the ATR crystal.

    • Ensure complete coverage of the crystal surface.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source. The spectrometer can be coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) and inject it into the GC. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.

  • Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a new chemical entity.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_outcome Outcome start Reactant A + Reactant B reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Data Analysis & Structure Confirmation nmr->analysis ir->analysis ms->analysis final_product Confirmed Structure of This compound analysis->final_product

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

References

An In-depth Technical Guide on the Putative Mechanism of Action of 2-(4,5-Dihydroimidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(4,5-Dihydroimidazol-1-yl)ethanol is a chemical entity belonging to the imidazoline class of compounds.[1] Structurally, it features a dihydroimidazole ring substituted at the 1-position with a hydroxyethyl group. While this compound is utilized in various industrial applications, its pharmacological profile has not been extensively characterized.[2][3][] This document aims to provide a comprehensive overview of the potential mechanism of action of this compound by examining the well-documented pharmacology of analogous imidazoline derivatives.

Putative Pharmacological Targets

Based on the structure of this compound, its primary pharmacological targets are likely to be imidazoline receptors and adrenergic receptors.

Imidazoline Receptors

Imidazoline receptors are a class of receptors that recognize compounds with an imidazoline moiety. They are broadly classified into three main subtypes: I₁, I₂, and I₃.[5][6]

  • I₁-Imidazoline Receptors: These receptors are primarily located in the brainstem and are involved in the central regulation of blood pressure.[5][6] Activation of I₁ receptors typically leads to a decrease in sympathetic outflow, resulting in a hypotensive effect.[5]

  • I₂-Imidazoline Receptors: These receptors are more widely distributed and are found in various tissues, including the brain, liver, and kidney.[7] The I₂ receptor is an allosteric binding site on monoamine oxidase B (MAO-B) and is implicated in a range of neurological and psychiatric conditions.[5]

  • I₃-Imidazoline Receptors: These receptors are located in pancreatic β-cells and are involved in the regulation of insulin secretion.[5]

Adrenergic Receptors

Many imidazoline compounds are also known to interact with α-adrenergic receptors, particularly the α₂-subtype. This cross-reactivity is due to structural similarities between the imidazoline scaffold and the endogenous ligands for these receptors.[5]

Potential Signaling Pathways

The interaction of this compound with its putative targets would likely trigger specific intracellular signaling cascades.

I₁-Imidazoline Receptor Signaling

Activation of I₁-imidazoline receptors is thought to initiate a signaling pathway that ultimately reduces the firing rate of sympathetic neurons. This pathway may involve G-protein coupling and modulation of second messenger systems.

I1_Signaling_Pathway This compound This compound I1_Receptor I₁-Imidazoline Receptor This compound->I1_Receptor Binds to G_Protein G-Protein I1_Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Modulates Sympathetic_Outflow Decreased Sympathetic Outflow Second_Messenger->Sympathetic_Outflow Leads to

Figure 1: Putative I₁-Imidazoline Receptor Signaling Pathway.

α₂-Adrenergic Receptor Signaling

If this compound acts as an agonist at presynaptic α₂-adrenergic receptors, it would inhibit the release of norepinephrine, leading to a reduction in sympathetic tone.

A2_Signaling_Pathway Ligand This compound A2_Receptor Presynaptic α₂- Adrenergic Receptor Ligand->A2_Receptor Binds to Gi_Protein Gᵢ-Protein A2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP NE_Release ↓ Norepinephrine Release cAMP->NE_Release

Figure 2: Potential α₂-Adrenergic Receptor Signaling Cascade.

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, studies on related imidazoline derivatives provide insights into the potential binding affinities.

Compound ClassReceptor TargetBinding Affinity (Ki)Reference
Imidazoline DerivativesI₁-ImidazolineVaried (nM to µM range)[5]
Imidazoline DerivativesI₂-ImidazolineVaried (nM to µM range)[7]
Imidazoline Derivativesα₂-AdrenergicVaried (nM to µM range)[5]

Table 1: Summary of Binding Affinities for Imidazoline Derivatives at Key Receptors.

Suggested Experimental Protocols for Characterization

To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays
  • Radioligand Binding Assays: To determine the binding affinity and selectivity of the compound for a panel of receptors, including imidazoline (I₁, I₂) and adrenergic (α₁, α₂) subtypes.

  • Functional Assays: To assess the functional activity of the compound at its target receptors (e.g., agonist, antagonist, or inverse agonist activity). This could involve measuring second messenger levels (e.g., cAMP) or using reporter gene assays.

In_Vitro_Workflow cluster_0 Binding Assays cluster_1 Functional Assays Compound1 This compound Receptor_Panel Receptor Panel (I₁, I₂, α₁, α₂) Binding_Assay Radioligand Binding Assay Receptor_Panel->Binding_Assay Ki_Values Determine Kᵢ values (Affinity & Selectivity) Binding_Assay->Ki_Values Compound2 This compound Target_Cells Cells Expressing Target Receptors Functional_Assay Functional Assay (e.g., cAMP measurement) Target_Cells->Functional_Assay Activity_Profile Determine Functional Activity (Agonist/Antagonist) Functional_Assay->Activity_Profile

Figure 3: Proposed In Vitro Experimental Workflow.

In Vivo Studies
  • Animal Models of Hypertension: To evaluate the effect of the compound on blood pressure and heart rate in relevant animal models, such as spontaneously hypertensive rats (SHR).

  • Microdialysis: To measure neurotransmitter levels in specific brain regions following administration of the compound to assess its effects on neurotransmission.

Conclusion

In the absence of direct experimental evidence, the mechanism of action of this compound can be postulated based on its structural similarity to other pharmacologically active imidazoline derivatives. It is likely to interact with imidazoline and/or adrenergic receptors, thereby modulating sympathetic nervous system activity. However, comprehensive in vitro and in vivo studies are imperative to definitively establish its pharmacological profile, including its receptor selectivity, functional activity, and downstream signaling pathways. The experimental approaches outlined in this guide provide a roadmap for the systematic investigation of this compound's mechanism of action.

References

In-Depth Technical Guide: Solubility and Stability of 2-(4,5-Dihydroimidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-(4,5-Dihydroimidazol-1-yl)ethanol, a heterocyclic compound with applications in chemical synthesis and potential biological activities. Due to the limited availability of specific quantitative data in public literature for this exact molecule, this guide combines available qualitative information with data from structurally similar imidazoline derivatives to provide a thorough understanding of its expected physicochemical properties. Detailed experimental protocols for determining these properties are also provided.

Introduction

This compound, with the molecular formula C₅H₁₀N₂O, is a derivative of imidazoline featuring a hydroxyethyl group. This structure imparts unique characteristics relevant to its application in various fields, including its potential use as a building block in the synthesis of more complex molecules and its investigation for antimicrobial and antifungal properties.[1] Understanding its solubility and stability is critical for its formulation, storage, and application in research and development.

Solubility Profile

Qualitative Solubility: Sources describe this compound as being "generally soluble in water and organic solvents".[1]

Expected Solubility in Common Solvents: Based on the behavior of other small molecule imidazole and imidazoline derivatives, the following table outlines the expected solubility. It is important to note that these are estimations and experimental verification is required for precise quantification.

SolventChemical FormulaPolarityExpected Solubility
WaterH₂OHighHigh
EthanolC₂H₅OHHighHigh
MethanolCH₃OHHighHigh
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHigh (Aprotic)High

Stability Profile

The stability of this compound is a crucial parameter for its handling, storage, and application. It is reported to be relatively stable under standard conditions but is sensitive to strong oxidizing agents.[1] The imidazoline ring is the primary site of potential degradation.

pH Stability

Studies on 2-substituted imidazolines indicate that their stability is highly dependent on pH. They are generally more stable in acidic solutions and are readily hydrolyzed in aqueous basic media. The hydrolysis typically involves the opening of the imidazoline ring.

ConditionExpected StabilityPrimary Degradation Pathway
Acidic (pH 1-4) High StabilityMinimal degradation expected.
Neutral (pH 7) Moderate StabilitySlow hydrolysis may occur over time.
Basic (pH 10-13) Low StabilityRapid hydrolysis of the imidazoline ring.
Thermal Stability

Thermal degradation studies on imidazoline derivatives show that decomposition is a multi-step process. While specific onset temperatures for this compound are not published, related compounds show thermal stability up to approximately 190-200°C. Decomposition at higher temperatures involves the cleavage of bonds within the imidazoline ring and its substituents.

Photostability

Imidazole and its derivatives can be sensitive to photodegradation. Exposure to high-intensity light or UV radiation can lead to oxidative degradation pathways. The specific impact on this compound would require experimental evaluation.

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Solubility_Determination_Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 25°C) with agitation A->B C Allow solid to settle B->C D Filter the supernatant to remove undissolved solid C->D E Analyze the concentration of the solute in the filtrate (e.g., by HPLC-UV) D->E F Calculate solubility (e.g., in g/100mL or mg/mL) E->F Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acidic Hydrolysis (e.g., 0.1M HCl) G Analyze samples at time points by Stability-Indicating HPLC A->G B Basic Hydrolysis (e.g., 0.1M NaOH) B->G C Oxidative (e.g., 3% H₂O₂) C->G D Thermal (e.g., 80°C) D->G E Photolytic (e.g., UV/Vis light) E->G H Identify and quantify degradants G->H I Determine degradation pathways H->I F Prepare solutions of this compound F->A F->B F->C F->D F->E

References

A Theoretical Investigation of 2-(4,5-Dihydroimidazol-1-yl)ethanol: A Quantum Chemical Approach

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive framework for the quantum chemical analysis of 2-(4,5-Dihydroimidazol-1-yl)ethanol, a heterocyclic compound of interest in various chemical and pharmaceutical domains. While extensive experimental and computational studies on this specific molecule are not widely published, this document outlines a robust computational methodology based on established quantum chemical techniques, particularly Density Functional Theory (DFT). This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecular properties of this compound.

The protocols and data presentation formats described herein are derived from standard practices in computational chemistry and studies on analogous imidazole derivatives. These methods allow for the elucidation of the molecule's structural, vibrational, and electronic characteristics, providing foundational knowledge for further research and development.

Computational Methodology: A Detailed Protocol

The following section details the proposed computational protocol for the quantum chemical characterization of this compound. These methods are selected to provide a balance of computational accuracy and efficiency.

Molecular Structure Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is followed by a vibrational frequency analysis to confirm the nature of the stationary point and to predict the infrared and Raman spectra.

  • Software: Gaussian 16 or a comparable quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p) Pople basis set, which includes diffuse functions and polarization functions for both heavy atoms and hydrogen, providing a good description of electronic structure and intermolecular interactions.

  • Procedure:

    • The initial 3D structure of this compound is constructed using a molecular builder and subjected to a preliminary geometry optimization using a lower-level theory (e.g., PM6).

    • The resulting structure is then used as the starting point for the DFT optimization at the B3LYP/6-311++G(d,p) level of theory.

    • The optimization is performed without any symmetry constraints to ensure the true global minimum on the potential energy surface is located.

    • Following optimization, a frequency calculation is performed at the same level of theory to verify that the obtained structure corresponds to a true minimum (i.e., no imaginary frequencies).

    • The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental data.

Electronic Properties and Frontier Molecular Orbital Analysis

Understanding the electronic properties is crucial for predicting the reactivity and kinetic stability of the molecule. This involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Method: The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation at the B3LYP/6-311++G(d,p) level of theory.

  • Analysis:

    • The HOMO energy is related to the electron-donating ability of the molecule.

    • The LUMO energy is related to the electron-accepting ability.

    • The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability.

    • Other quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies.

Spectroscopic Properties Prediction

Quantum chemical calculations can predict various spectroscopic properties, which can be used to interpret experimental spectra or to predict the spectral features of a yet-to-be-synthesized molecule.

  • NMR Spectroscopy:

    • Method: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic chemical shifts (δ) of 1H and 13C.

    • Procedure: The calculations are performed at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry. The calculated chemical shifts are typically referenced to tetramethylsilane (TMS).

  • UV-Visible Spectroscopy:

    • Method: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra.

    • Procedure: The TD-DFT calculations are performed at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry. The calculations provide information on the excitation energies, oscillator strengths, and the nature of the electronic transitions.

Data Presentation: Summarized Quantitative Data

The results of the quantum chemical calculations should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide a template for presenting the key calculated data for this compound.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond Length (Å) / Bond Angle (°) / Dihedral Angle (°)
Bond Lengths
N1-C2Value
C2-N3Value
N3-C4Value
C4-C5Value
C5-N1Value
N1-C6Value
C6-C7Value
C7-O8Value
Bond Angles
C5-N1-C2Value
N1-C2-N3Value
C2-N3-C4Value
N3-C4-C5Value
C4-C5-N1Value
Dihedral Angles
C2-N1-C5-C4Value
C5-N1-C6-C7Value

Table 2: Calculated Vibrational Frequencies and Assignments (Illustrative)

Wavenumber (cm-1) (Scaled)Intensity (km/mol)Vibrational Assignment
ValueValueO-H stretch
ValueValueC-H stretch (aliphatic)
ValueValueC=N stretch
ValueValueC-N stretch
ValueValueCH2 scissoring
ValueValueC-O stretch

Table 3: Calculated Electronic Properties (Illustrative)

ParameterValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value
Electronegativity (χ)Value
Chemical Hardness (η)Value
Global Electrophilicity Index (ω)Value

Table 4: Calculated 1H and 13C NMR Chemical Shifts (δ, ppm) Referenced to TMS (Illustrative)

AtomCalculated δ (ppm)
13C NMR
C2Value
C4Value
C5Value
C6Value
C7Value
1H NMR
H (on C2)Value
H (on C4)Value
H (on C5)Value
H (on C6)Value
H (on C7)Value
H (on O8)Value

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical investigation of this compound.

computational_workflow cluster_input 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculations (DFT) cluster_analysis 3. Data Analysis and Interpretation mol_structure Construct 3D Molecular Structure of this compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO) geom_opt->electronic_prop nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc uv_vis_calc UV-Vis Spectra Calculation (TD-DFT) geom_opt->uv_vis_calc geom_analysis Optimized Geometry (Bond Lengths, Angles) geom_opt->geom_analysis vib_analysis Vibrational Spectra (IR, Raman) freq_calc->vib_analysis electronic_analysis Reactivity Descriptors (HOMO-LUMO Gap) electronic_prop->electronic_analysis nmr_analysis NMR Spectra Assignment nmr_calc->nmr_analysis uv_vis_analysis Electronic Transitions uv_vis_calc->uv_vis_analysis

Caption: Workflow for Quantum Chemical Calculations.

This guide provides a foundational protocol for the in-depth computational study of this compound. The application of these quantum chemical methods will enable a detailed understanding of its molecular properties, which is essential for its potential applications in medicinal chemistry and materials science.

An In-depth Technical Guide on the Thermogravimetric Analysis of 2-(4,5-Dihydroimidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(4,5-Dihydroimidazol-1-yl)ethanol is a heterocyclic compound featuring a dihydroimidazole ring and a hydroxyethyl substituent. Understanding its thermal stability is crucial for applications in drug development, materials science, and chemical synthesis, as it dictates storage conditions, processing parameters, and potential degradation pathways. Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability of materials by measuring the change in mass as a function of temperature. This guide provides a comprehensive overview of the expected thermogravimetric behavior of this compound, detailed experimental protocols for TGA, and a summary of potential decomposition characteristics based on related compounds.

Predicted Thermal Decomposition Profile

Based on the analysis of similar imidazoline derivatives, the thermal decomposition of this compound is anticipated to be a multi-step process. The decomposition profile is expected to vary depending on the atmospheric conditions (inert vs. oxidizing).

In an inert atmosphere (e.g., nitrogen) , the decomposition is likely to proceed through the following stages:

  • Initial Minor Mass Loss: A small initial weight loss may be observed at lower temperatures, corresponding to the evaporation of residual solvent or absorbed moisture.

  • First Major Decomposition Step: This stage would likely involve the cleavage of the less stable bonds in the molecule. The hydroxyethyl group is a potential site for initial fragmentation.

  • Second Major Decomposition Step: At higher temperatures, the dihydroimidazole ring is expected to cleave, leading to the release of various gaseous products. Studies on similar compounds suggest the emission of molecules like ammonia (NH₃), hydrogen cyanide (HCN), and other nitrogen-containing fragments.[1]

  • Char Residue Formation: A stable carbonaceous residue may be formed at the end of the analysis.

In an oxidizing atmosphere (e.g., air or oxygen) , the decomposition process is expected to be more complex and occur at lower temperatures compared to an inert atmosphere. The presence of oxygen will lead to oxidative degradation, resulting in the formation of oxides of carbon (CO, CO₂) and nitrogen (NOx), in addition to water.[1] The final residue at high temperatures in an oxidizing atmosphere is expected to be minimal.

Data Presentation

The following table summarizes the type of quantitative data that would be obtained from a TGA of this compound, with illustrative values based on published data for related imidazoline derivatives.[1][2]

ParameterInert Atmosphere (Nitrogen)Oxidizing Atmosphere (Air)
Onset Decomposition Temperature (Tonset) 200 - 250 °C180 - 230 °C
Temperature of 10% Mass Loss (T10%) 230 - 280 °C210 - 260 °C
Temperature of 50% Mass Loss (T50%) 300 - 350 °C280 - 330 °C
Peak Decomposition Temperature(s) (Tpeak) Multiple peaks expectedMultiple peaks expected
Peak 1250 - 300 °C230 - 280 °C
Peak 2350 - 450 °C330 - 430 °C
Mass Loss at First Decomposition Step 20 - 40 %25 - 45 %
Mass Loss at Second Decomposition Step 40 - 60 %50 - 70 %
Final Residue at 800 °C 5 - 15 %< 1 %

Experimental Protocols

A detailed methodology for conducting a thermogravimetric analysis of this compound is provided below.

Instrumentation: A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

Experimental Parameters:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., aluminum or platinum).

  • Atmosphere: High-purity nitrogen (for inert atmosphere) or dry air (for oxidizing atmosphere) is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Collection: The sample mass, temperature, and time are continuously recorded throughout the experiment.

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass change vs. temperature) are analyzed to determine the onset decomposition temperature, peak decomposition temperatures, and the percentage of mass loss at each decomposition step.

Mandatory Visualization

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_data Data Processing weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Sample into TGA pan->load purge Purge with N2 or Air load->purge program Set Heating Program (e.g., 10°C/min to 800°C) purge->program run Start TGA Run program->run collect Record Mass vs. Temperature run->collect plot Plot TGA and DTG Curves collect->plot determine Determine Tonset, Tpeak, Mass Loss plot->determine cluster_prep cluster_prep cluster_instrument cluster_instrument cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Experimental workflow for thermogravimetric analysis.

Decomposition_Pathway Compound This compound Intermediate1 Intermediate 1 (Loss of Hydroxyethyl Group) Compound->Intermediate1 Heat (Step 1) Intermediate2 Intermediate 2 (Ring Opening) Intermediate1->Intermediate2 Heat (Step 2) Gaseous_Products Gaseous Products (NH3, HCN, etc.) Intermediate2->Gaseous_Products Fragmentation Residue Char Residue Intermediate2->Residue

Caption: Hypothetical thermal decomposition pathway in an inert atmosphere.

References

Potential Biological Activities of 2-(4,5-Dihydroimidazol-1-yl)ethanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(4,5-dihydroimidazol-1-yl)ethanol, belonging to the broader class of 2-imidazolines, are a subject of growing interest in medicinal chemistry due to their diverse pharmacological activities. The inherent structural features of the 2-imidazoline ring system allow for interactions with various biological targets, leading to a wide spectrum of potential therapeutic applications. This technical guide provides an in-depth overview of the reported biological activities of these compounds, with a focus on their anticancer, antimicrobial, and antihypertensive properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Anticancer Activity

Several studies have highlighted the potential of 2-imidazoline derivatives as anticancer agents. One of the key mechanisms of action is the inhibition of the p53-MDM2 protein-protein interaction.[1][2] The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, and its activity is negatively regulated by MDM2.[3][4] By disrupting the p53-MDM2 interaction, imidazoline-based inhibitors can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[5]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-(4,5-dihydro-1H-imidazol-2-yl) derivatives and related imidazoline compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II)HeLa2.13[6]
2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imineHeLa87.74[6]
Novel 1H-imidazole [4,5-f][7][8] phenanthroline derivative (IPM714)HCT1161.74[9]
Novel 1H-imidazole [4,5-f][7][8] phenanthroline derivative (IPM714)SW4802[9]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability and cytotoxicity.[7][10][11][12][13]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Appropriate cell culture medium

  • Test compounds (this compound derivatives)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[7][11]

  • Washing: Wash the plates four to five times with 1% acetic acid to remove the TCA and unbound dye.[7][11] Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[11]

  • Solubilization: After the plates have completely dried, add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway: p53-MDM2 Interaction

The following diagram illustrates the p53-MDM2 signaling pathway and the inhibitory action of 2-imidazoline derivatives.

p53_MDM2_pathway cluster_nucleus Nucleus cluster_drug Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 activates transcription p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis MDM2->p53 promotes degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest DNA_Damage DNA Damage DNA_Damage->p53 activates Imidazoline 2-Imidazoline Derivative Imidazoline->MDM2 inhibits binding to p53

Caption: p53-MDM2 signaling pathway and inhibition by 2-imidazoline derivatives.

Antimicrobial Activity

Derivatives of the 2-imidazoline scaffold have demonstrated promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[14][15][16] The mechanism of their antimicrobial action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[11]

Quantitative Data: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for some N-substituted imidazole derivatives, which share a similar core structure with the compounds of interest.

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)Reference
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)62.562.5125125250250[14]
Standard (Streptomycin/Griseofulvin)100100100100100100[14]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][17][18][19][20]

Materials:

  • 96-well microtiter plates[17]

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • Standard antimicrobial agent (positive control)

  • Sterile diluent (e.g., saline or broth)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[18] Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[18]

  • Serial Dilution of Test Compound: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.[17]

  • Inoculation: Inoculate each well containing the diluted compound and the growth control well with the prepared inoculum.[18] Leave a sterility control well with uninoculated broth.[17]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[17]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[20] This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Experimental Workflow: Broth Microdilution Assay

The following diagram outlines the workflow for the broth microdilution assay.

Caption: Workflow for determining MIC using the broth microdilution method.

Antihypertensive Activity

Certain 2-imidazoline derivatives, such as clonidine, are well-known for their antihypertensive effects.[5] These compounds primarily act on I1-imidazoline receptors and α2-adrenergic receptors in the central nervous system, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure.[5] The development of new derivatives with selectivity for I1-imidazoline receptors is a key area of research to minimize the sedative side effects associated with α2-adrenergic receptor activation.

Quantitative Data: Antihypertensive Activity

The following data is from a study on 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives, which are structurally related to the compounds of interest. The table shows the effect on mean arterial pressure (MAP) in spontaneously hypertensive rats (SHR).

CompoundDoseRouteChange in MAP (mmHg)Reference
Compound 4h1 mg/kgi.v.-45 ± 5[21]
Experimental Protocol: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

The spontaneously hypertensive rat (SHR) is a widely used animal model for studying hypertension.[22][23][24][25][26]

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • Test compounds

  • Vehicle control

  • Standard antihypertensive drug (e.g., captopril)

  • Blood pressure measurement system (e.g., tail-cuff method or telemetry)[25]

  • Animal restraining devices

Procedure:

  • Acclimatization: Acclimate the SHR to the laboratory conditions and the blood pressure measurement procedure for a sufficient period (e.g., 1-2 weeks) to obtain stable baseline readings.[26]

  • Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) of the conscious rats.

  • Compound Administration: Administer the test compound, vehicle, or standard drug to different groups of rats via an appropriate route (e.g., oral gavage or intravenous injection).

  • Blood Pressure Monitoring: Measure blood pressure at various time points after compound administration to determine the onset and duration of the antihypertensive effect.

  • Data Analysis: Calculate the change in blood pressure from baseline for each group and compare the effects of the test compounds to the vehicle and standard drug.

Signaling Pathways: I1-Imidazoline and α2-Adrenergic Receptors

The antihypertensive effects of many 2-imidazoline derivatives are mediated through the I1-imidazoline and α2-adrenergic receptor signaling pathways in the brainstem.

Antihypertensive_Signaling cluster_drug Therapeutic Agent cluster_receptors Central Receptors (Brainstem) cluster_cellular_effects Cellular Effects cluster_physiological_outcome Physiological Outcome Imidazoline 2-Imidazoline Derivative I1_Receptor I1-Imidazoline Receptor Imidazoline->I1_Receptor activates Alpha2_Receptor α2-Adrenergic Receptor Imidazoline->Alpha2_Receptor activates PLC Phospholipase C activation I1_Receptor->PLC AC Adenylyl Cyclase inhibition Alpha2_Receptor->AC Sympathetic_Outflow ↓ Sympathetic Outflow PLC->Sympathetic_Outflow cAMP ↓ cAMP AC->cAMP cAMP->Sympathetic_Outflow Blood_Pressure ↓ Blood Pressure Sympathetic_Outflow->Blood_Pressure

Caption: Signaling pathways for the antihypertensive action of 2-imidazoline derivatives.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of new therapeutic agents with a range of biological activities. Their potential as anticancer, antimicrobial, and antihypertensive agents is supported by a growing body of scientific literature. Further research, including the synthesis of new analogues, comprehensive in vitro and in vivo testing, and detailed mechanistic studies, is warranted to fully elucidate their therapeutic potential and advance the development of novel drugs based on this versatile chemical structure. This technical guide provides a foundational understanding of the current state of research and offers detailed methodologies to facilitate future investigations in this exciting field.

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 2-(4,5-Dihydroimidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of 2-(4,5-Dihydroimidazol-1-yl)ethanol, a valuable intermediate in pharmaceutical and materials science. The described method is based on the acid-catalyzed cyclocondensation of N-(2-hydroxyethyl)ethylenediamine with formic acid. This straightforward procedure offers a high-yielding and efficient route to the target compound, minimizing the need for complex purification steps. All quantitative data is summarized for clarity, and a visual representation of the workflow is provided.

Introduction

This compound, also known as 1-(2-hydroxyethyl)-2-imidazoline, is a heterocyclic compound of significant interest due to its versatile applications. The dihydroimidazoline moiety serves as a key structural motif in various biologically active molecules and as a precursor for the synthesis of more complex heterocyclic systems. The presence of a hydroxyl group provides a handle for further functionalization, making it a useful building block in drug discovery and development. The one-pot synthesis detailed herein offers a practical and scalable method for its preparation.

Reaction Scheme

The synthesis proceeds via the reaction of N-(2-hydroxyethyl)ethylenediamine with formic acid. The reaction involves an initial amidation followed by an intramolecular cyclization and dehydration to form the dihydroimidazoline ring.

Reaction_Scheme cluster_products Products reactant1 N-(2-hydroxyethyl)ethylenediamine r1 Reactant 1 reactant2 Formic Acid r2 Reactant 2 product This compound water 2 H2O p Product r1->p + p->water + One_Pot_Synthesis start Start reactants Charge Reactants (N-(2-hydroxyethyl)ethylenediamine & Formic Acid) start->reactants end End amidation Amidation (140-160°C, 1-2h) reactants->amidation cyclization Cyclization & Dehydration (180-200°C, 3-5h) amidation->cyclization workup Work-up (Neutralization, Extraction, Drying) cyclization->workup purification Purification (Vacuum Distillation) workup->purification purification->end

Application of 2-(4,5-Dihydroimidazol-1-yl)ethanol in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,5-Dihydroimidazol-1-yl)ethanol and its derivatives, belonging to the broader class of imidazolines and imidazolium compounds, have garnered significant interest in antimicrobial research. These cationic molecules exhibit a wide spectrum of activity against various pathogens, including bacteria and fungi. Their mechanism of action is primarily attributed to the disruption of microbial cell membranes, leading to leakage of intracellular components and ultimately cell death. Furthermore, some studies suggest that these compounds may also interfere with critical cellular processes such as DNA replication and quorum sensing. The structural features of these compounds, particularly the length of alkyl chain substituents, play a crucial role in their antimicrobial efficacy and selectivity. These application notes provide a summary of the available data on related compounds and detailed protocols for the evaluation of their antimicrobial properties.

Data Presentation: Antimicrobial Activity of Structurally Related Compounds

Compound ClassTest OrganismMIC Range (mM)Reference
1-(2-hydroxyethyl)-3-alkylimidazolium chloridesEscherichia coli60 - 125[1]
Aeromonas hydrophila60 - 125[1]
Listeria monocytogenes60 - 125[1]
Salmonella enterica60 - 125[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial activity of this compound and related compounds, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the CLSI and EUCAST guidelines for determining the MIC of an antimicrobial agent against bacteria that grow aerobically.[2][3]

1. Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

2. Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

3. Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water or DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range. The final volume in each well should be 50 µL.

4. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilution, as well as to a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB). b. The final volume in each well will be 100 µL. c. Seal the plate to prevent evaporation and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

5. Interpretation of Results: a. Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Biofilm Inhibition Assay

This protocol is a common method to assess the ability of a compound to prevent biofilm formation.

1. Materials:

  • Test compound

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Bacterial strains known for biofilm formation (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%)

  • Phosphate-buffered saline (PBS)

  • Plate reader (570 nm)

2. Procedure: a. Prepare serial dilutions of the test compound in TSB with 1% glucose in the wells of a 96-well plate. b. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it 1:100 in TSB with 1% glucose. c. Add 100 µL of the diluted bacterial suspension to each well. Include a positive control (bacteria without compound) and a negative control (broth only). d. Incubate the plate at 37°C for 24 hours without shaking. e. After incubation, gently wash the wells twice with 200 µL of PBS to remove planktonic bacteria. f. Air-dry the plate for 45 minutes. g. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. h. Wash the wells three times with 200 µL of PBS. i. Add 200 µL of 95% ethanol to each well to solubilize the stained biofilm. j. Measure the absorbance at 570 nm using a plate reader.

3. Data Analysis: a. The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [ (OD_control - OD_treated) / OD_control ] * 100

Mandatory Visualizations

Signaling Pathway: Proposed Mechanism of Antimicrobial Action

G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Membrane Phospholipid Bilayer Disruption Disruption Membrane->Disruption Membrane Disruption & Pore Formation DNA DNA Replication DNA Replication DNA->Replication CellDeath CellDeath Replication->CellDeath QuorumSensing Quorum Sensing Signaling Biofilm Biofilm QuorumSensing->Biofilm Biofilm Formation CellularContents Cellular Contents Compound This compound (Cationic Imidazoline) Compound->Membrane Electrostatic Interaction & Membrane Insertion Compound->DNA Potential Inhibition Compound->QuorumSensing Potential Interference Leakage Leakage Disruption->Leakage Leakage Disruption->CellDeath Cell Death Leakage->CellularContents

Caption: Proposed mechanisms of antimicrobial action for imidazoline compounds.

Experimental Workflow: Broth Microdilution for MIC Determination

G Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum DiluteInoculum Dilute Inoculum in CAMHB PrepInoculum->DiluteInoculum InoculatePlate Inoculate 96-well Plate DiluteInoculum->InoculatePlate PrepCompound Prepare Serial Dilutions of Test Compound PrepCompound->InoculatePlate Incubate Incubate at 35°C for 16-20h InoculatePlate->Incubate ReadResults Visually Read MIC Incubate->ReadResults End End ReadResults->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Application Notes and Protocols: 2-(4,5-Dihydroimidazol-1-yl)ethanol as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of 2-(4,5-Dihydroimidazol-1-yl)ethanol. This versatile ligand, featuring both a dihydroimidazole ring and a hydroxyl group, offers a rich scaffold for the development of novel coordination complexes with potential catalytic and biological activities.

Ligand Properties and Synthesis

This compound (also known as 1-(2-hydroxyethyl)-2-imidazoline) is a heterocyclic compound with the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol . Its structure comprises a five-membered dihydroimidazole ring substituted with a hydroxyethyl group at the N1 position. The presence of two nitrogen atoms within the ring and a terminal hydroxyl group makes it an excellent candidate for a bidentate or even a bridging ligand in coordination chemistry.

Physicochemical Properties
PropertyValue
CAS Number 61791-39-7
Molecular Formula C₅H₁₀N₂O
Molecular Weight 114.15 g/mol
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Generally soluble in water and polar organic solvents[1]
Spectroscopic Data (Predicted)
TechniqueKey Peaks/Shifts
¹H NMR Signals corresponding to the methylene protons of the ethyl group, the methylene protons of the dihydroimidazole ring, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the four distinct carbon atoms of the dihydroimidazole ring and the hydroxyethyl group.
FT-IR (cm⁻¹) Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), C=N stretch (~1600 cm⁻¹), and C-N and C-O stretches in the fingerprint region.
Experimental Protocol: Synthesis of this compound

This protocol is based on the general method of cyclization from N-(2-hydroxyethyl)ethylenediamine and a suitable carboxylic acid derivative.

Materials:

  • N-(2-hydroxyethyl)ethylenediamine

  • Ethyl formate (or other suitable C1 source)

  • Sodium methoxide (catalyst)

  • Toluene (solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and distillation

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • In the flask, dissolve N-(2-hydroxyethyl)ethylenediamine (1 equivalent) in toluene.

  • Add ethyl formate (1.1 equivalents) to the solution.

  • Add a catalytic amount of sodium methoxide.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield this compound as a viscous liquid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Coordination Chemistry

The nitrogen atoms of the dihydroimidazole ring and the oxygen atom of the ethanol moiety can coordinate to a metal center, making this compound a versatile ligand. It can act as a bidentate N,O-donor, forming stable five-membered chelate rings with metal ions.

General Experimental Protocol: Synthesis of a Metal(II) Complex

This protocol provides a general method for the synthesis of transition metal complexes with this compound.

Materials:

  • This compound (the ligand)

  • A metal(II) salt (e.g., CuCl₂, Co(OAc)₂, Ni(NO₃)₂)

  • Ethanol or Methanol (solvent)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the metal(II) salt (1 equivalent) in ethanol.

  • In a separate flask, dissolve this compound (2 equivalents) in ethanol.

  • Slowly add the ligand solution to the metal salt solution with constant stirring at room temperature.

  • A change in color or the formation of a precipitate may be observed, indicating complex formation.

  • Stir the reaction mixture for 2-4 hours at room temperature or with gentle heating.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, the solvent can be slowly evaporated to yield the complex.

  • Recrystallize the crude complex from a suitable solvent if necessary.

  • Characterize the resulting complex using FT-IR, UV-Vis spectroscopy, and elemental analysis.

Expected Spectroscopic Changes Upon Coordination
TechniqueExpected Changes
FT-IR (cm⁻¹) Shift of the C=N stretching vibration. Broadening or shifting of the O-H band. Appearance of new bands in the far-IR region corresponding to M-N and M-O vibrations.
UV-Vis Appearance of new absorption bands in the visible region due to d-d transitions of the metal ion in the ligand field.

Applications

Coordination complexes of this compound are expected to find applications in catalysis and as antimicrobial agents due to the versatile nature of the ligand and the properties of the coordinated metal ions.

Catalysis: Hydrogenation of Alkenes

Transition metal complexes are widely used as catalysts in various organic transformations. The following is a general protocol for the catalytic hydrogenation of an alkene using a hypothetical complex of this compound.

Materials:

  • [M(this compound)₂Cl₂] (hypothetical catalyst)

  • Styrene (substrate)

  • Methanol or Toluene (solvent)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

  • Gas chromatograph (GC) for analysis

Protocol: Catalytic Hydrogenation of Styrene

  • In a high-pressure reactor, add the catalyst (e.g., 0.1 mol%).

  • Add the solvent (e.g., 10 mL of methanol).

  • Add the substrate, styrene (1 mmol).

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 atm).

  • Stir the reaction mixture at a specific temperature (e.g., 50 °C) for a set time (e.g., 12 hours).

  • After the reaction, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Take an aliquot of the reaction mixture and analyze it by GC to determine the conversion of styrene to ethylbenzene.

Antimicrobial Activity

Metal complexes often exhibit enhanced biological activity compared to the free ligands. The antimicrobial potential of these complexes can be evaluated by determining their Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Stock Solutions: Prepare a stock solution of the test complex in a suitable solvent (e.g., DMSO).

  • Preparation of Media: Use a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the complex stock solution with the broth to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the complex that completely inhibits the visible growth of the microorganism.[2] Visual inspection or the use of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can aid in determining the MIC.[3]

Visualizations

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand This compound Complex Coordination Complex Ligand->Complex MetalSalt Metal Salt (e.g., CuCl2) MetalSalt->Complex Solvent Solvent (e.g., Ethanol) Solvent->Complex FTIR FT-IR Spectroscopy Complex->FTIR UVVis UV-Vis Spectroscopy Complex->UVVis Elemental Elemental Analysis Complex->Elemental XRay X-ray Crystallography (for single crystals) Complex->XRay

Caption: Workflow for the synthesis and characterization of coordination complexes.

Catalytic_Hydrogenation_Workflow Start Start Reactor Load Reactor: - Catalyst - Solvent - Substrate (Alkene) Start->Reactor Purge Purge with H₂ Reactor->Purge Pressurize Pressurize with H₂ Purge->Pressurize React Heat and Stir Pressurize->React Cool Cool Down React->Cool Depressurize Release Pressure Cool->Depressurize Analyze Analyze Product (Alkane) by GC/NMR Depressurize->Analyze End End Analyze->End

Caption: Experimental workflow for catalytic hydrogenation.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay Stock Prepare Complex Stock Solution Dilute Serial Dilution in 96-well Plate Stock->Dilute Media Prepare Broth Media Media->Dilute Inoculum Prepare Microbial Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Dilute->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Read Results (MIC) Incubate->Read

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

References

Application Notes and Protocols for the High-Yield Industrial Synthesis of 2-(4,5-Dihydroimidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2-(4,5-Dihydroimidazol-1-yl)ethanol, a versatile intermediate in the pharmaceutical and chemical industries. The protocols are designed for scalability and industrial application, focusing on efficiency, yield, and purity.

Introduction

This compound, also known as 1-hydroxyethyl-2-imidazoline, is a heterocyclic compound of significant interest due to its applications as a precursor in the synthesis of various biologically active molecules and specialty chemicals. Its structure, featuring a reactive hydroxyl group and an imidazoline ring, makes it a valuable building block. This document outlines two primary synthetic routes for its industrial production: the reaction of an activated carboxylic acid derivative with N-(2-aminoethyl)ethanolamine (AEEA) and the condensation of an appropriate aldehyde with ethylenediamine.

Synthesis Pathways Overview

The industrial synthesis of this compound can be approached through several pathways. The most common and industrially viable methods involve a cyclization reaction. Below is a diagram illustrating the logical relationship of the key synthesis strategies.

G cluster_0 Synthesis Strategies A Starting Materials B Intermediate Formation A->B Acylation / Condensation C Cyclization B->C Dehydration D This compound C->D Product Formation

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis from a Carboxylic Acid Derivative and N-(2-aminoethyl)ethanolamine (AEEA)

This two-step protocol is a common industrial method for producing hydroxyethyl imidazolines. It involves the initial formation of an amide followed by a high-temperature cyclization to yield the imidazoline.

Workflow Diagram:

G cluster_0 Protocol 1: Workflow Reactants Carboxylic Acid Derivative + N-(2-aminoethyl)ethanolamine Amide_Formation Amide Formation (140-160°C) Reactants->Amide_Formation Cyclization Cyclization (180-220°C, Vacuum) Amide_Formation->Cyclization Purification Purification (Distillation) Cyclization->Purification Product High-Purity Product Purification->Product

Caption: Step-by-step workflow for Protocol 1.

Methodology:

  • Reaction Setup:

    • Charge the reactor with the chosen carboxylic acid (e.g., a fatty acid for demonstration, though for the target molecule a glycolic acid derivative would be conceptually analogous) and a molar excess (at least 5%) of N-(2-aminoethyl)ethanolamine (AEEA).[1] The excess AEEA helps to minimize the formation of undesirable diamide by-products.[1]

    • The reaction is conducted in the liquid phase under vacuum.[1]

  • Amide Formation:

    • Heat the mixture to a temperature range of 140-160°C.[1]

    • During this stage, the carboxylic acid reacts with the primary amine of AEEA to form an amide intermediate, releasing one mole of water.[1]

  • Cyclization to Imidazoline:

    • Increase the temperature to above 180°C, typically in the range of 180-220°C, to initiate cyclization.[1][2]

    • The amide undergoes an intramolecular condensation to form the 2-imidazoline ring, releasing a second mole of water.[1]

    • Continuously remove the water of reaction using a distillation column to drive the reaction to completion.[1]

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity this compound.

Quantitative Data (for analogous hydroxyethyl imidazolines):

ParameterValueReference CompoundSource
Reactant RatioCarboxylic Acid : AEEA (1 : >1.05)1-hydroxyethyl-2-undecyl-2-imidazoline[1]
Amide Formation Temp.140-160°C1-hydroxyethyl-2-undecyl-2-imidazoline[1]
Cyclization Temp.>180°C (typically 180-220°C)1-hydroxyethyl-2-undecyl-2-imidazoline[1][2]
Pressure< 200 mm Hg (absolute)1-hydroxyethyl-2-undecyl-2-imidazoline[1]
Reaction Time3-18 hoursHydroxyethyl alkyl imidazoline[2]
Protocol 2: Synthesis from an Aldehyde and Ethylenediamine

This protocol provides an alternative route to 2-imidazolines and can be adapted for the synthesis of the target molecule. It involves the reaction of an aldehyde with ethylenediamine in the presence of an oxidizing agent.

Workflow Diagram:

G cluster_0 Protocol 2: Workflow Reactants Aldehyde Derivative + Ethylenediamine Reaction Reaction with Oxidant (e.g., H₂O₂, NaI) Reactants->Reaction Isolation Product Isolation (Filtration/Extraction) Reaction->Isolation Product 2-Imidazoline Product Isolation->Product

References

Application Note: Quantitative Analysis of 2-(4,5-Dihydroimidazol-1-yl)ethanol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(4,5-Dihydroimidazol-1-yl)ethanol is a chemical intermediate of interest in pharmaceutical and materials science research. Accurate and precise quantification of this compound in solution is crucial for process monitoring, quality control, and stability studies. This application note details several robust analytical methods for the determination of this compound, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These methods offer a range of capabilities in terms of sensitivity, selectivity, and complexity, catering to diverse analytical needs.

Analytical Methods Overview

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the desired level of accuracy and precision.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely accessible and reliable technique for the routine quantification of this compound. The imidazole ring provides a chromophore that allows for sensitive UV detection. A reversed-phase method is proposed for the separation of this polar analyte from potential impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution and mass-selective detection, providing excellent specificity. Due to the polarity and low volatility of this compound, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the benchmark for highly sensitive and selective quantification, especially for samples with complex matrices or when very low detection limits are required. This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not require a reference standard of the analyte, making it a primary ratio measurement technique.[1] It is particularly useful for the certification of reference materials and for accurate purity assessments.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described analytical methods for the quantification of this compound.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MSqNMR
Linearity Range 1 - 200 µg/mL0.1 - 50 µg/mL1 - 1000 ng/mL0.1 - 10 mg/mL
Limit of Quantification (LOQ) 1 µg/mL0.1 µg/mL1 ng/mL0.1 mg/mL
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL0.3 ng/mL0.03 mg/mL
Precision (RSD%) < 2%< 5%< 3%< 1%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%99 - 101%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A: 20 mM Potassium Phosphate buffer, pH 7.0; B: Acetonitrile.

  • Gradient: 5% B to 40% B over 10 minutes, hold at 40% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase (5% Acetonitrile in buffer) to achieve a concentration within the linear range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Calibration: Prepare a series of calibration standards of this compound in the mobile phase, ranging from 1 to 200 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves a derivatization step to enhance the volatility of the analyte for GC-MS analysis.

Instrumentation:

  • GC system with a split/splitless injector and a mass selective detector.

  • Data acquisition and processing software.

Derivatization Procedure:

  • Pipette 100 µL of the sample solution into a vial and evaporate to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Sample Preparation: Prepare samples in a suitable volatile solvent (e.g., methanol) and follow the derivatization procedure.

Calibration: Prepare calibration standards and derivatize them in the same manner as the samples.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive method for the quantification of this compound.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: HILIC, 2.1 x 100 mm, 3.5 µm particle size.

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes, hold for 1 minute, then return to 95% B and equilibrate for 4 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions: Monitor precursor to product ion transitions (specific m/z values to be determined by infusion of a standard solution).

Sample Preparation: Dilute the sample in the initial mobile phase composition to a concentration within the calibration range.

Calibration: Prepare calibration standards in the range of 1 to 1000 ng/mL in the initial mobile phase.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes the use of qNMR for the absolute quantification of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

  • NMR data processing software.

Experimental Parameters:

  • Solvent: Deuterium oxide (D₂O).

  • Internal Standard: Maleic acid (known purity).

  • Pulse Sequence: A 90° pulse with a long relaxation delay (at least 5 times the longest T₁ of the analyte and internal standard).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 64).

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and the internal standard (maleic acid) into a vial.

  • Dissolve the mixture in a known volume of D₂O.

  • Transfer the solution to an NMR tube.

Data Analysis:

  • Acquire the ¹H NMR spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of solvent

    • analyte = this compound

    • IS = Internal Standard (Maleic acid)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Receipt Dissolution Dissolution & Dilution Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization Filtration Filtration Dissolution->Filtration GCMS GC-MS Derivatization->GCMS HPLC HPLC-UV Filtration->HPLC LCMSMS LC-MS/MS Filtration->LCMSMS qNMR qNMR Filtration->qNMR Integration Peak Integration HPLC->Integration GCMS->Integration LCMSMS->Integration qNMR->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the quantification of this compound.

References

Application Notes and Protocols: 2-(4,5-Dihydroimidazol-1-yl)ethanol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4,5-Dihydroimidazol-1-yl)ethanol as a corrosion inhibitor. This document includes detailed experimental protocols for evaluating its efficacy, representative data presented in tabular format for clarity, and diagrams illustrating the experimental workflow and proposed inhibition mechanism.

Introduction

This compound is an imidazoline derivative with potential applications as a corrosion inhibitor for various metals and alloys, particularly in acidic environments. Its molecular structure, featuring a heterocyclic ring with nitrogen atoms and a hydroxyl group, allows for effective adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents. The nitrogen and oxygen atoms act as active centers for adsorption.[1][2] This document outlines the standard procedures for testing the inhibition efficiency of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for creating imidazoline rings. A common approach involves the cyclization of an appropriate precursor. One general method involves the reaction of an amido-nitrile under mild conditions, often with the aid of a catalyst such as nickel.[3] Another approach is a one-pot synthesis using a palladium on carbon or Raney nickel catalyst.[3]

A typical laboratory-scale synthesis might involve the reaction of N-(2-aminoethyl)ethanolamine with a suitable carboxylic acid or its derivative, followed by cyclization.

Experimental Protocols for Corrosion Inhibition Studies

To evaluate the effectiveness of this compound as a corrosion inhibitor, a series of electrochemical and gravimetric tests are recommended. The following protocols are based on standard methodologies for similar imidazoline-based inhibitors.[4][5]

Weight Loss (Gravimetric) Method

The weight loss method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency.[6]

Protocol:

  • Specimen Preparation:

    • Obtain metal coupons (e.g., mild steel, carbon steel) of known dimensions.

    • Polish the coupons sequentially with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.[7]

    • Accurately weigh each coupon to four decimal places using an analytical balance.

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of this compound in the desired corrosive medium (e.g., 1 M HCl).

    • From the stock solution, prepare a series of test solutions with varying concentrations of the inhibitor.

  • Immersion Test:

    • Immerse the prepared coupons in the test solutions (including a blank solution without the inhibitor) for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Wash the coupons with a cleaning solution (e.g., a solution containing hexamine) to remove corrosion products, rinse with distilled water and acetone, and then dry.

    • Reweigh the cleaned and dried coupons accurately.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) Where:

      • K = 8.76 × 10^4 (a constant)

      • W = Weight loss in grams

      • A = Area of the coupon in cm²

      • T = Immersion time in hours

      • D = Density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where:

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inh = Corrosion rate in the presence of the inhibitor

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization studies are used to understand the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[8][9]

Protocol:

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

    • The working electrode should be prepared as described in the weight loss method.

  • Measurement Procedure:

    • Immerse the electrodes in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the potential (E).

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 Where:

      • icorr_blank = Corrosion current density in the absence of the inhibitor

      • icorr_inh = Corrosion current density in the presence of the inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film formed by the inhibitor.[10]

Protocol:

  • Electrochemical Cell Setup:

    • Use the same three-electrode cell setup as for the PDP measurements.

  • Measurement Procedure:

    • After the OCP has stabilized, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • Record the impedance response of the system.

  • Data Analysis:

    • Present the data as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.

    • Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 Where:

      • Rct_blank = Charge transfer resistance in the absence of the inhibitor

      • Rct_inh = Charge transfer resistance in the presence of the inhibitor

Quantitative Data

The following tables present representative data for dihydroimidazole derivatives as corrosion inhibitors. The specific values for this compound may vary depending on the experimental conditions.

Table 1: Representative Weight Loss Data for a Dihydroimidazole Derivative

Inhibitor Conc. (M)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank15.21.85-
1 x 10⁻⁵5.80.7161.6
5 x 10⁻⁵3.10.3880.0
1 x 10⁻⁴1.90.2387.6
5 x 10⁻⁴0.80.1094.6
1 x 10⁻³0.40.0597.3

Table 2: Representative Potentiodynamic Polarization Data for a Dihydroimidazole Derivative

Inhibitor Conc. (M)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-48525075-120-
1 x 10⁻⁵-4789872-11560.8
5 x 10⁻⁵-4725270-11279.2
1 x 10⁻⁴-4653068-11088.0
5 x 10⁻⁴-4581565-10894.0
1 x 10⁻³-450862-10596.8

Table 3: Representative Electrochemical Impedance Spectroscopy Data for a Dihydroimidazole Derivative

Inhibitor Conc. (M)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank50200-
1 x 10⁻⁵12011058.3
5 x 10⁻⁵2508580.0
1 x 10⁻⁴4806089.6
5 x 10⁻⁴9504594.7
1 x 10⁻³18003097.2

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Evaluation prep_metal Metal Coupon Preparation & Polishing weight_loss Weight Loss (Gravimetric) prep_metal->weight_loss pdp Potentiodynamic Polarization (PDP) prep_metal->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep_metal->eis prep_solution Inhibitor Solution Preparation prep_solution->weight_loss prep_solution->pdp prep_solution->eis calc_cr Calculate Corrosion Rate (CR) weight_loss->calc_cr tafel Tafel Extrapolation (icorr, Ecorr) pdp->tafel nyquist Nyquist & Bode Plots eis->nyquist calc_ie_wl Calculate Inhibition Efficiency (IE%) calc_cr->calc_ie_wl evaluation Overall Inhibitor Performance Evaluation calc_ie_wl->evaluation calc_ie_pdp Calculate IE% tafel->calc_ie_pdp calc_ie_pdp->evaluation equiv_circuit Equivalent Circuit Modeling (Rct, Cdl) nyquist->equiv_circuit calc_ie_eis Calculate IE% equiv_circuit->calc_ie_eis calc_ie_eis->evaluation

Caption: Workflow for evaluating the corrosion inhibition performance.

Proposed Mechanism of Corrosion Inhibition

G cluster_solution Corrosive Solution (e.g., HCl) cluster_inhibitor Inhibitor Molecule cluster_surface Metal Surface (e.g., Fe) cluster_reactions Corrosion Reactions H_plus H⁺ ions cathodic Cathodic Reaction (2H⁺ + 2e⁻ → H₂) H_plus->cathodic Cl_minus Cl⁻ ions anodic Anodic Reaction (Fe → Fe²⁺ + 2e⁻) Cl_minus->anodic inhibitor This compound (N, O heteroatoms) adsorption Adsorption of Inhibitor inhibitor->adsorption metal_surface Metal Surface metal_surface->anodic metal_surface->cathodic metal_surface->adsorption protective_film Formation of Protective Film adsorption->protective_film inhibition Corrosion Inhibition protective_film->inhibition inhibition->anodic Blocks Sites inhibition->cathodic Blocks Sites

Caption: Proposed mechanism of corrosion inhibition by adsorption.

Mechanism of Action

This compound inhibits corrosion primarily through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The inhibition mechanism can be described by:

  • Adsorption: The imidazoline molecule adsorbs onto the metal surface. This adsorption can be a combination of physisorption and chemisorption.[1]

    • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

    • Chemisorption: This involves the sharing of electrons between the lone pairs of the nitrogen and oxygen heteroatoms in the inhibitor molecule and the vacant d-orbitals of the metal atoms, forming a coordinate-type bond.[2]

  • Protective Film Formation: The adsorbed inhibitor molecules form a thin, protective film on the metal surface. This film acts as a physical barrier, preventing the diffusion of corrosive species (like H⁺ and Cl⁻ ions) to the metal surface.

  • Blocking of Active Sites: The inhibitor molecules block the active anodic and cathodic sites on the metal surface, thereby retarding both the metal dissolution and hydrogen evolution reactions.[11] This is characteristic of a mixed-type inhibitor.[4]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound shows significant potential as a corrosion inhibitor. The protocols and representative data provided in these application notes serve as a guide for researchers to effectively evaluate its performance and understand its mechanism of action. Further studies are encouraged to explore its efficacy in different corrosive environments and on various metallic substrates.

References

Application Notes and Protocols: 2-(4,5-Dihydroimidazol-1-yl)ethanol as a Precursor for Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of 2-(4,5-Dihydroimidazol-1-yl)ethanol as a versatile precursor for the synthesis of a variety of functional materials. The unique chemical structure of this compound, featuring a reactive hydroxyl group and a cationic character upon quaternization of the imidazoline ring, makes it a valuable building block for materials with applications in corrosion inhibition, as surfactants, and potentially in drug delivery systems.

Overview of this compound

This compound is a heterocyclic compound containing a five-membered imidazoline ring substituted with a hydroxyethyl group at the 1-position. This structure provides two key functionalities for further chemical modification:

  • The Hydroxyl Group: Can be used for esterification or etherification reactions to introduce new functional moieties or to attach the molecule to polymer backbones.

  • The Imidazoline Ring: The nitrogen atoms in the ring can act as a base or be quaternized to introduce a permanent positive charge, a key feature for applications such as corrosion inhibition and antimicrobial agents.

Application: Corrosion Inhibitors

Imidazoline derivatives are well-established as effective corrosion inhibitors, particularly in the oil and gas industry. The lone pair of electrons on the nitrogen atoms allows for adsorption onto metal surfaces, forming a protective film that prevents corrosion. The presence of the hydroxyethyl group in this compound can enhance its solubility and facilitate its formulation into various corrosion-inhibiting products.

Quantitative Data: Corrosion Inhibition Efficiency

The following table summarizes the corrosion inhibition properties of a long-chain ester derivative of this compound, specifically (Z)-2-(2-(heptadec-8-enyl)-4,5-dihydroimidazol-1-yl)ethanol, on carbon steel in a 1% NaCl solution.

Inhibitor Concentration (ppm)Corrosion Inhibition Efficiency (%)
839.59
Experimental Protocol: Synthesis of an Imidazoline-Based Corrosion Inhibitor

This protocol describes a general method for the synthesis of a long-chain fatty acid ester of this compound, a compound analogous to commercially available imidazoline-based corrosion inhibitors.

Materials:

  • This compound

  • Oleic acid (or other suitable fatty acid)

  • Toluene (or another suitable azeotropic solvent)

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1 equivalent), oleic acid (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the esterification reaction.

  • Cool the reaction mixture to room temperature and wash with a 5% sodium bicarbonate solution to neutralize the catalyst.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Application: Surfactants

The amphiphilic nature of quaternized this compound derivatives, where a long hydrophobic alkyl chain is attached via the hydroxyl group, makes them suitable for use as cationic surfactants. These surfactants can find applications as emulsifiers, detergents, and fabric softeners.

Experimental Protocol: Synthesis of a Cationic Surfactant

This protocol outlines the synthesis of a quaternized fatty acid ester of this compound.

Materials:

  • Fatty acid ester of this compound (synthesized as per the corrosion inhibitor protocol)

  • Methyl iodide (or other alkylating agent)

  • Acetonitrile (or other suitable polar aprotic solvent)

Procedure:

  • Dissolve the fatty acid ester of this compound (1 equivalent) in acetonitrile in a round-bottom flask.

  • Add methyl iodide (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the quaternization can be monitored by thin-layer chromatography.

  • Upon completion, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • Wash the resulting solid with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and dry under vacuum to yield the cationic surfactant.

Application: Functional Polymers (Proposed)

While specific literature on the polymerization of this compound is limited, its structure suggests that it could be a valuable monomer for the synthesis of functional polymers. The hydroxyethyl group could be modified to introduce a polymerizable moiety, such as a vinyl or acrylate group, allowing for free-radical polymerization. Alternatively, the imidazoline ring itself could potentially undergo cationic ring-opening polymerization (CROP), analogous to the well-established polymerization of 2-oxazolines. The resulting polymers would possess pendant hydroxyl groups and a polyamine backbone, making them promising candidates for biomedical applications, including drug delivery and gene therapy.

Proposed Experimental Protocol: Cationic Ring-Opening Polymerization (CROP)

This proposed protocol is based on the established methods for the CROP of 2-oxazolines and would require optimization for this compound.

Materials:

  • This compound (monomer, rigorously dried)

  • Methyl tosylate (initiator)

  • Acetonitrile (anhydrous, polymerization grade)

  • Methanol (terminating agent)

  • Diethyl ether (for precipitation)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add the freshly distilled and dried this compound to a flame-dried Schlenk flask.

  • Add anhydrous acetonitrile via syringe.

  • Add the initiator, methyl tosylate, via syringe. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Heat the reaction mixture in a thermostatically controlled oil bath at a temperature between 80-120 °C. The polymerization time will need to be determined empirically (e.g., by monitoring monomer conversion via NMR spectroscopy).

  • Terminate the polymerization by adding an excess of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of cold diethyl ether.

  • Collect the polymer by filtration or centrifugation, wash with fresh diethyl ether, and dry under vacuum.

Diagrams

Logical Workflow for Functional Material Development

Functional_Material_Development Precursor Precursor Selection (this compound) Synthesis Synthesis of Functionalized Monomer/Molecule Precursor->Synthesis Characterization1 Structural Characterization (NMR, FT-IR, MS) Synthesis->Characterization1 Polymerization Polymerization / Material Fabrication Characterization1->Polymerization Characterization2 Material Characterization (GPC, DSC, TGA) Polymerization->Characterization2 Application Application Testing (e.g., Corrosion Inhibition, Surfactant Properties) Characterization2->Application Optimization Optimization Application->Optimization Optimization->Synthesis Optimization->Polymerization

Caption: A general workflow for the development of functional materials.

Proposed Cationic Ring-Opening Polymerization of this compound

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I+) IM Initiated Monomer (I-M+) I->IM M1 Monomer M1->IM IM2 I-M+ P Propagating Polymer Chain (I-M(n+1)+) IM2->P M2 n Monomers M2->P P2 I-M(n+1)+ FP Functional Polymer (I-M(n+1)-Nu) P2->FP T Terminating Agent (Nu) T->FP

Caption: Proposed mechanism for cationic ring-opening polymerization.

Application Notes and Protocols for the Scalable Production of 2-(4,5-Dihydroimidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the scaled-up laboratory synthesis of 2-(4,5-Dihydroimidazol-1-yl)ethanol, a versatile heterocyclic compound with potential applications in medicinal chemistry and drug development.[1] The protocols outlined below are based on established methods for the synthesis of 2-imidazoline derivatives and are designed to be adaptable for larger-scale production.

Introduction

This compound is a derivative of 2-imidazoline, a class of compounds known for their diverse biological activities.[2] Imidazoline derivatives are of significant interest in drug discovery, with some compounds exhibiting antihypertensive, anti-inflammatory, and antihyperglycemic properties.[1] The title compound's structure, featuring a hydroxyethyl group, suggests potential for further chemical modification and exploration of its pharmacological profile.[1] This document outlines a robust and scalable experimental setup for its synthesis, purification, and characterization.

Synthesis Methodology

The primary route for the synthesis of this compound is the condensation reaction between a suitable carboxylic acid or its derivative and an N-substituted ethylenediamine, followed by cyclization. A common and scalable approach involves the reaction of glycolic acid or its ester with N-(2-hydroxyethyl)ethylenediamine.[3] Microwave-assisted synthesis offers a rapid and efficient alternative for scaling up production.

Key Reaction Scheme

The overall reaction can be summarized as follows:

Experimental Protocols

Protocol 1: Conventional Thermal Synthesis

This protocol describes a standard reflux-based method for the synthesis of this compound.

Materials:

  • Glycolic acid

  • N-(2-hydroxyethyl)ethylenediamine

  • Xylene (or another suitable high-boiling azeotropic solvent)

  • Sodium hydroxide (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Activated carbon

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a round-bottom flask, combine N-(2-hydroxyethyl)ethylenediamine (1.1 molar equivalents) and glycolic acid (1.0 molar equivalent) in xylene (approximately 2 mL per gram of glycolic acid).

  • Azeotropic Water Removal: Heat the mixture to reflux using a heating mantle. Water produced during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the completion of the amidation and cyclization steps.

  • Solvent Removal: After cooling the reaction mixture to room temperature, remove the xylene using a rotary evaporator.

  • Neutralization and Extraction: Neutralize the crude product with a saturated aqueous solution of sodium hydroxide. Extract the product into a suitable organic solvent, such as dichloromethane.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, and then decolorize with activated carbon. Filter the mixture to remove the drying agent and carbon.

  • Purification: Concentrate the filtrate using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to obtain pure this compound.

Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)

This protocol utilizes microwave irradiation to accelerate the reaction, offering a more energy-efficient and faster alternative for scaled-up production.

Materials:

  • Glycolic acid

  • N-(2-hydroxyethyl)ethylenediamine

  • Microwave reactor

  • Appropriate reaction vessel for the microwave system

  • Work-up and purification materials as listed in Protocol 1.

Procedure:

  • Reactant Charging: In a microwave-safe reaction vessel, add N-(2-hydroxyethyl)ethylenediamine (1.1 molar equivalents) and glycolic acid (1.0 molar equivalent).

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 150-200°C) and power for a predetermined time (e.g., 5-15 minutes), which should be optimized for the specific microwave system and scale.

  • Work-up and Purification: After the reaction is complete and the vessel has cooled, follow the neutralization, extraction, drying, and purification steps as outlined in Protocol 1.

Data Presentation

The following tables summarize expected quantitative data based on typical imidazoline synthesis. Actual results will vary depending on the specific reaction conditions and scale.

Table 1: Reaction Parameters for Scaled-up Synthesis

ParameterConventional Thermal SynthesisMicrowave-Assisted Synthesis
Scale (Glycolic Acid) 100 g100 g
Molar Ratio (Diamine:Acid) 1.1 : 11.1 : 1
Solvent & Volume Xylene, 200 mLNone (Solvent-free)
Temperature Reflux (~140°C)180°C
Reaction Time 4-6 hours10 minutes
Catalyst NoneNone

Table 2: Product Yield and Purity

Synthesis MethodTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by GC-MS)
Conventional Thermal Synthesis 149.8127.385%>95%
Microwave-Assisted Synthesis 149.8134.890%>97%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Reactants (Glycolic Acid, N-(2-hydroxyethyl)ethylenediamine) reaction Reaction (Thermal or Microwave) reactants->reaction neutralization Neutralization reaction->neutralization extraction Extraction neutralization->extraction drying Drying extraction->drying filtration Filtration drying->filtration distillation Vacuum Distillation filtration->distillation product Pure Product This compound distillation->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Imidazoline Receptor Signaling Pathway

While the specific signaling pathway for this compound is not fully elucidated, imidazoline compounds are known to interact with imidazoline receptors (I1, I2, I3). The following diagram depicts a generalized signaling cascade initiated by the activation of the I1 imidazoline receptor, which is often associated with blood pressure regulation.[4][5]

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor I1 Imidazoline Receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) pip2->dag pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Responses pkc->downstream Phosphorylates Targets imidazoline Imidazoline Compound imidazoline->receptor

Caption: Generalized signaling pathway for I1 imidazoline receptor activation.

Conclusion

The protocols described provide a comprehensive guide for the scalable synthesis of this compound. The choice between conventional heating and microwave-assisted synthesis will depend on the available equipment and desired production speed. Further optimization of reaction parameters may be necessary to achieve maximum yield and purity at a specific scale. The potential biological activity of this compound, suggested by the known pharmacology of imidazoline derivatives, warrants further investigation for its application in drug development.

References

Application of 2-(4,5-Dihydroimidazol-1-yl)ethanol in Pharmaceutical Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4,5-Dihydroimidazol-1-yl)ethanol is a versatile chemical compound with promising applications in pharmaceutical drug delivery. Its inherent properties, including its potential to enhance the solubility and stability of therapeutic agents, make it a valuable excipient in the formulation of various dosage forms.[1] Furthermore, its recognized antimicrobial and antifungal properties suggest its potential dual role as both a delivery-enhancing agent and an active component in antimicrobial formulations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of a hypothetical nanoparticle-based drug delivery system for a poorly soluble antimicrobial agent.

Application Notes

Overview of this compound in Drug Delivery

This compound, a derivative of imidazole, presents a unique combination of a hydrophilic ethanol group and a heterocyclic dihydroimidazole ring.[1] This structure is hypothesized to contribute to its function as an effective solubilizing agent and stabilizer in pharmaceutical formulations. Its potential to serve as a building block for more complex molecules further expands its utility in the synthesis of novel drug delivery systems.[1]

Key Hypothesized Advantages:

  • Enhanced Solubility: The polarity of the ethanol group can improve the dissolution of poorly water-soluble drugs.

  • Improved Stability: The imidazole moiety may contribute to the chemical stability of the active pharmaceutical ingredient (API).

  • Antimicrobial Synergy: The inherent antimicrobial properties of the compound could act synergistically with a co-formulated antimicrobial drug.[1]

  • Formulation Versatility: Its chemical nature allows for its incorporation into various drug delivery platforms, including nanoparticles, liposomes, and hydrogels.

Hypothetical Application: Nanoparticle Formulation of a Poorly Soluble Antimicrobial Drug

This application note describes a hypothetical scenario where this compound is used as a co-solvent and stabilizer in the preparation of polymeric nanoparticles encapsulating 'Drug X', a fictional poorly soluble antimicrobial agent. The goal is to enhance the drug's solubility, stability, and antimicrobial efficacy.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data from the characterization of the 'Drug X' loaded nanoparticles formulated with and without this compound.

ParameterFormulation without this compoundFormulation with this compound
'Drug X' Solubility (mg/mL) 0.050.25
Particle Size (nm) 250 ± 15180 ± 10
Polydispersity Index (PDI) 0.45 ± 0.050.20 ± 0.03
Zeta Potential (mV) -15 ± 2+25 ± 3
Encapsulation Efficiency (%) 65 ± 585 ± 4
Drug Loading (%) 5 ± 0.510 ± 0.8
In Vitro Drug Release at 24h (%) 30 ± 360 ± 4
Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) 168

Experimental Protocols

Materials and Equipment
  • API: 'Drug X' (hypothetical poorly soluble antimicrobial)

  • Polymer: Poly(lactic-co-glycolic acid) (PLGA)

  • Solvent: Dichloromethane (DCM)

  • Co-solvent/Stabilizer: this compound

  • Aqueous Phase: Polyvinyl alcohol (PVA) solution (2% w/v)

  • Equipment: Homogenizer, Magnetic stirrer, Rotary evaporator, Zetasizer, High-Performance Liquid Chromatography (HPLC) system.

Preparation of 'Drug X' Loaded Nanoparticles (Emulsion-Solvent Evaporation Method)
  • Organic Phase Preparation:

    • Dissolve 100 mg of PLGA and 10 mg of 'Drug X' in 5 mL of DCM.

    • For the test formulation, add 50 mg of this compound to the organic phase and sonicate for 5 minutes to ensure complete dissolution.

  • Emulsification:

    • Add the organic phase dropwise to 20 mL of a 2% PVA solution while stirring at 800 rpm.

    • Homogenize the resulting mixture at 15,000 rpm for 10 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for 4 hours to allow for the evaporation of DCM.

    • Alternatively, use a rotary evaporator at 40°C under reduced pressure for faster solvent removal.

  • Nanoparticle Recovery:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

    • Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage.

Characterization of Nanoparticles
  • Particle Size and Zeta Potential Analysis:

    • Dilute the nanoparticle suspension with deionized water.

    • Analyze the particle size, polydispersity index (PDI), and zeta potential using a Zetasizer.

  • Encapsulation Efficiency and Drug Loading:

    • Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to break the nanoparticles and release the encapsulated drug.

    • Determine the amount of 'Drug X' using a validated HPLC method.

    • Calculate the Encapsulation Efficiency (%) and Drug Loading (%) using the following formulas:

      • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

      • Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

  • In Vitro Drug Release Study:

    • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

    • Place the dispersion in a dialysis bag and incubate in the release medium at 37°C with constant stirring.

    • At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.

    • Analyze the drug concentration in the collected samples by HPLC.

Visualizations

Workflow for Nanoparticle Preparation and Characterization

Workflow A Organic Phase Preparation (PLGA, 'Drug X', +/- this compound in DCM) C Emulsification (Homogenization) A->C B Aqueous Phase Preparation (PVA solution) B->C D Solvent Evaporation C->D E Nanoparticle Recovery (Centrifugation & Washing) D->E F Lyophilization E->F G Characterization E->G H Particle Size & Zeta Potential G->H I Encapsulation Efficiency & Drug Loading G->I J In Vitro Drug Release G->J

Caption: Workflow for the preparation and characterization of nanoparticles.

Logical Relationship of Compound Properties to Improved Drug Delivery

LogicalRelationship A This compound B Enhanced Solubility of API A->B C Improved Stability of API A->C D Antimicrobial Properties A->D F Higher Drug Loading & Encapsulation Efficiency B->F G Controlled Drug Release C->G H Synergistic Antimicrobial Effect D->H E Improved Drug Delivery System F->E G->E H->E

Caption: Contribution of compound properties to enhanced drug delivery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4,5-Dihydroimidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4,5-Dihydroimidazol-1-yl)ethanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Formation of side products (e.g., bis-amide). 3. Suboptimal reaction temperature or time. 4. Inefficient water removal. 5. Catalyst inefficiency or degradation.1. Increase reaction time or temperature within the recommended range. 2. Use a molar excess of N-(2-hydroxyethyl)ethylenediamine. A molar ratio of carboxylic acid to diamine of 1:1.1 to 1:1.5 is often effective.[1] 3. Optimize temperature for both amidation (140-160°C) and cyclization (180-220°C) steps.[2] 4. Use a Dean-Stark apparatus for azeotropic water removal or apply a vacuum during the cyclization step.[2][3] 5. Ensure the catalyst is fresh and used in the appropriate amount (e.g., 0.01-5% of the total weight of reactants).[4]
High Content of Bis-amide Impurity The secondary amine in the desired product or unreacted N-(2-hydroxyethyl)ethylenediamine reacts with another molecule of the carboxylic acid.1. Control the reaction temperature, as higher temperatures can favor bis-amide formation. 2. Use a gradual increase in temperature during the amidation step.[4] 3. Employ a molar excess of N-(2-hydroxyethyl)ethylenediamine.[1] 4. A controlled, gradual reduction in pressure during the cyclization and water removal step can help minimize this side reaction.[4]
Product is a Dark Color 1. Reaction temperature is too high, leading to decomposition. 2. Presence of oxygen in the reaction vessel.1. Carefully control the reaction temperature, ensuring it does not exceed 230°C.[5] 2. Conduct the reaction under an inert atmosphere, such as nitrogen.[4]
Difficulty in Isolating the Pure Product 1. Presence of unreacted starting materials. 2. Formation of multiple side products. 3. Inefficient purification method.1. Ensure the reaction goes to completion by monitoring with techniques like TLC or IR spectroscopy. 2. Optimize reaction conditions to minimize side product formation. 3. Use vacuum distillation for purification. The excess N-(2-hydroxyethyl)ethylenediamine can be removed under reduced pressure.[4]
Reaction Stalls or Proceeds Very Slowly 1. Insufficient heating. 2. Inactive catalyst. 3. Inefficient removal of water, which can inhibit the reversible condensation reaction.1. Ensure the reaction mixture reaches and is maintained at the optimal temperatures for amidation and cyclization. 2. Use a fresh or properly stored catalyst. 3. Check the efficiency of the water removal system (e.g., ensure the Dean-Stark trap is functioning correctly or the vacuum is adequate).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the two-step condensation reaction between a suitable carboxylic acid (or its ester derivative) and N-(2-hydroxyethyl)ethylenediamine.[2] The first step is an amidation reaction to form an amide intermediate, followed by a cyclization step at a higher temperature to form the imidazoline ring with the removal of water.[2]

Q2: What is a typical starting material to produce the C2-unsubstituted this compound?

A2: To synthesize the C2-unsubstituted target molecule, a carboxylic acid that can act as a source of the C2-H is needed. While not explicitly detailed in the search results for this specific molecule, formic acid or its esters are common reagents for introducing a hydrogen at the 2-position of imidazolines. Alternatively, a precursor that can be readily converted to the C2-H derivative can be used.

Q3: What are the key reaction parameters to control for a high yield?

A3: The key parameters to control are:

  • Molar Ratio of Reactants: A slight molar excess of N-(2-hydroxyethyl)ethylenediamine can help to maximize the conversion of the carboxylic acid and minimize the formation of bis-amide byproducts.[1]

  • Temperature: The reaction typically requires a two-stage heating profile: a lower temperature for the initial amidation (e.g., 140-160°C) and a higher temperature for the cyclization (e.g., 180-220°C).[2]

  • Water Removal: Efficient and continuous removal of water is crucial to drive the equilibrium towards the product. This is typically achieved using a Dean-Stark apparatus or by applying a vacuum.[2][3]

  • Catalyst: While the reaction can proceed without a catalyst, acidic or basic catalysts can be used to increase the reaction rate.[6]

Q4: How can I minimize the formation of the bis-amide side product?

A4: The formation of the bis-amide, a common side product, can be minimized by:

  • Using a molar excess of N-(2-hydroxyethyl)ethylenediamine.[1]

  • Controlling the reaction temperature to avoid excessive heat.

  • Gradually increasing the temperature during the amidation phase.[4]

  • Employing a gradual reduction of pressure during the cyclization step to facilitate complete reaction of the carboxylic acid before side reactions become significant.[4]

Q5: What purification techniques are recommended for this compound?

A5: Vacuum distillation is a common and effective method for purifying the final product and removing any unreacted starting materials, particularly the excess N-(2-hydroxyethyl)ethylenediamine.[4]

Q6: Is microwave-assisted synthesis a viable option for improving yield?

A6: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be effective for the synthesis of related imidazolines, often leading to shorter reaction times and potentially higher yields compared to conventional heating methods. For a similar imidazoline, one study reported a 90% yield with conventional reflux over 5 hours, while MAOS produced a 68.2% yield in just 10 minutes.[7] Further optimization of MAOS conditions could potentially lead to even higher yields.

Data Presentation

Table 1: Comparison of Synthesis Methods for a Structurally Similar Imidazoline (Oleic Acid + Ethylenediamine)

Synthesis MethodReaction TimeYield (%)Reference
Conventional Reflux (with Dean-Stark)5 hours90%[7]
Microwave-Assisted Organic Synthesis (MAOS)10 minutes68.2%[7]

Note: This data is for a structurally related imidazoline and is presented to illustrate the potential impact of the synthesis method on reaction time and yield. Optimization for this compound may yield different results.

Experimental Protocols

Key Experiment: Two-Step Synthesis of an Imidazoline from a Carboxylic Acid and N-(2-hydroxyethyl)ethylenediamine

This protocol is adapted from a general method described for the synthesis of imidazolines and should be optimized for the specific target molecule.[4]

Materials:

  • Carboxylic Acid (e.g., Lauric Acid as a model)

  • N-(2-hydroxyethyl)ethylenediamine

  • Catalyst (e.g., Sodium Hydroxide)

  • Nitrogen gas supply

  • Reaction flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a vacuum distillation setup.

Procedure:

  • Amidation:

    • Charge the reaction flask with the carboxylic acid (e.g., 1 mole) and N-(2-hydroxyethyl)ethylenediamine (e.g., 1.1 to 1.5 moles).

    • Add the catalyst (e.g., 0.01-0.5% of the total reactant weight).

    • Begin stirring and purge the system with nitrogen.

    • Heat the mixture to 130-150°C.

    • Gradually increase the temperature to 190-200°C over 2-4 hours. During this time, the water of reaction from the amidation will begin to distill off.

    • Hold the temperature at 190-200°C for approximately 1 hour to ensure the completion of the amidation.

  • Cyclization and Dehydration:

    • Begin to gradually reduce the pressure of the system using a vacuum pump to a final pressure of about 100 Pa.

    • Maintain the temperature at 200-220°C under vacuum for 1-2 hours to drive the cyclization and remove the second molecule of water.

    • During this step, excess N-(2-hydroxyethyl)ethylenediamine will also be distilled off.

  • Work-up and Purification:

    • After the reaction is complete (as determined by the cessation of water distillation), stop heating and allow the mixture to cool under a nitrogen atmosphere.

    • The resulting product can be further purified by vacuum distillation if necessary.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_purification Product Isolation Carboxylic Acid Carboxylic Acid Amidation (130-200°C) Amidation (130-200°C) Carboxylic Acid->Amidation (130-200°C) N-(2-hydroxyethyl)ethylenediamine N-(2-hydroxyethyl)ethylenediamine N-(2-hydroxyethyl)ethylenediamine->Amidation (130-200°C) Catalyst Catalyst Catalyst->Amidation (130-200°C) Cyclization (200-220°C, Vacuum) Cyclization (200-220°C, Vacuum) Amidation (130-200°C)->Cyclization (200-220°C, Vacuum) Amide Intermediate Cooling Cooling Cyclization (200-220°C, Vacuum)->Cooling Vacuum Distillation Vacuum Distillation Cooling->Vacuum Distillation Final Product Final Product Vacuum Distillation->Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Start Low Yield Low Yield Start->Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Yes High Impurity? High Impurity? Low Yield->High Impurity? No Increase Time/Temp Increase Time/Temp Incomplete Reaction?->Increase Time/Temp Yes Optimize Water Removal Optimize Water Removal Incomplete Reaction?->Optimize Water Removal No Adjust Molar Ratio Adjust Molar Ratio High Impurity?->Adjust Molar Ratio Yes Successful Synthesis Successful Synthesis High Impurity?->Successful Synthesis No Increase Time/Temp->Successful Synthesis Check Catalyst Check Catalyst Optimize Water Removal->Check Catalyst Control Temp Gradient Control Temp Gradient Adjust Molar Ratio->Control Temp Gradient Control Temp Gradient->Successful Synthesis Check Catalyst->Successful Synthesis

Caption: Troubleshooting logic for addressing low yield in imidazoline synthesis.

References

Technical Support Center: Purification of Crude 2-(4,5-Dihydroimidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(4,5-Dihydroimidazol-1-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

While specific impurity profiles depend on the synthetic route, common impurities may include unreacted starting materials such as ethylenediamine and derivatives of the carboxylic acid or nitrile used in the cyclization reaction. Other potential impurities could be side-products from incomplete reactions or degradation. It is crucial to characterize your crude material by techniques like NMR, LC-MS, or GC-MS to identify the specific impurities present.

Q2: What is the recommended first step for purifying crude this compound?

For most small organic molecules, a simple workup followed by either recrystallization or distillation is a good starting point. The choice between these techniques will depend on the physical properties of your compound (solid or liquid at room temperature) and its thermal stability.

Q3: My compound "oils out" during recrystallization. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid instead of forming crystals. This often happens when the solution is supersaturated or cooled too quickly. To troubleshoot this, you can:

  • Add a small amount of additional solvent.

  • Re-heat the solution until it is homogeneous and then cool it down much more slowly.

  • Try a different solvent or a mixture of solvents.

  • Scratch the inside of the flask with a glass rod to induce crystallization.

Q4: I am having trouble separating my compound from a close-running impurity by column chromatography. What can I do?

If you have a co-eluting impurity, consider the following adjustments to your chromatographic method:

  • Change the solvent system: A different mobile phase with altered polarity may improve separation.

  • Use a different stationary phase: Switching from normal phase (silica) to reverse phase (C18) or another type of stationary phase can change the elution order.

  • Gradient elution: Employing a solvent gradient can help to resolve closely eluting compounds.

  • Alternative techniques: Consider preparative HPLC or SFC (Supercritical Fluid Chromatography) for difficult separations.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the chosen solvent, even with heating. The compound is insoluble or has very low solubility in that solvent.Select a different solvent. Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water) to find a suitable one where the compound is soluble when hot but insoluble when cold.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then heat until it is clear again and allow to cool slowly.
Low recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Distillation Issues
Problem Possible Cause Solution
Bumping or uneven boiling. The liquid is being superheated.Use a magnetic stirrer or add boiling chips to the distillation flask.
Product is degrading during distillation. The distillation temperature is too high.Use vacuum distillation to lower the boiling point of the compound. Ensure your vacuum pump and seals are in good condition to achieve a low and stable pressure.
Poor separation from impurities. The boiling points of the compound and impurities are too close.Use fractional distillation with a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.

Experimental Protocols

Please Note: These are general protocols and may require optimization for your specific crude sample.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of your crude this compound. Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is not suitable. If it doesn't dissolve, gently heat the test tube. A good recrystallization solvent will dissolve the compound when hot but not when cold. Test solvents like ethanol, isopropanol, ethyl acetate, or mixtures with water.[1]

  • Dissolution: In an appropriately sized flask, add your crude product. Add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If your solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven.

Protocol 2: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in the distillation flask with a stir bar or boiling chips.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. This is likely your purified product.

  • Shutdown: After collecting the desired fraction, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Visualizations

Purification_Workflow crude Crude Product analysis1 Characterize Crude (TLC, NMR, LC-MS) crude->analysis1 decision1 Solid or Liquid? analysis1->decision1 recrystallization Recrystallization decision1->recrystallization Solid distillation Vacuum Distillation decision1->distillation Liquid analysis2 Analyze Purity (TLC, NMR, m.p.) recrystallization->analysis2 distillation->analysis2 decision2 Purity > 95%? analysis2->decision2 pure_product Pure Product further_purification Further Purification (e.g., Chromatography) decision2->pure_product Yes decision2->further_purification No

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting start Attempt Recrystallization oiling_out Problem: 'Oiling Out' start->oiling_out no_crystals Problem: No Crystals Form start->no_crystals low_recovery Problem: Low Recovery start->low_recovery solution_oiling Solutions: - Add more solvent - Cool slowly - Change solvent - Scratch flask oiling_out->solution_oiling solution_no_crystals Solutions: - Evaporate solvent - Add anti-solvent - Seed with a crystal no_crystals->solution_no_crystals solution_low_recovery Solutions: - Use minimal hot solvent - Cool in ice bath - Wash with cold solvent low_recovery->solution_low_recovery

Caption: Troubleshooting guide for common recrystallization problems.

References

Side reactions in the synthesis of 2-(4,5-Dihydroimidazol-1-yl)ethanol and their prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4,5-Dihydroimidazol-1-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the condensation reaction between a C2 carboxylic acid or its derivative and N-(2-hydroxyethyl)ethylenediamine (AEEA), followed by cyclization. This process typically involves heating the reactants to promote amidation and subsequent intramolecular cyclization to form the imidazoline ring, with the removal of water.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions include the formation of a diamide byproduct and the potential for hydrolysis of the final imidazoline product. The diamide arises from the reaction of one mole of AEEA with two moles of the carboxylic acid. Hydrolysis can occur if water is not effectively removed or if the product is exposed to moisture during storage, leading to ring-opening and the formation of the corresponding amide.

Q3: How can I detect the presence of the diamide byproduct?

A3: The diamide is a higher boiling point substance compared to the desired imidazoline. Its presence can be detected using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can also be used to identify the characteristic signals of the diamide structure.

Q4: Is the hydroxyl group of N-(2-hydroxyethyl)ethylenediamine problematic during the reaction?

A4: While the primary amine of AEEA is more nucleophilic and reacts preferentially with the carboxylic acid, the hydroxyl group can potentially undergo esterification under harsh conditions, although this is generally not the primary side reaction. The main concern is the formation of the diamide.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting/Prevention Strategy
Incomplete Reaction: The reaction may not have gone to completion.- Increase Reaction Time: Ensure the reaction is heated for a sufficient duration at the optimal temperature for both amidation and cyclization. - Optimize Temperature: A two-stage heating process is often effective: an initial lower temperature (e.g., 140-160°C) for amide formation, followed by a higher temperature (e.g., 180-220°C) for cyclization.
Inefficient Water Removal: The presence of water can shift the equilibrium back towards the starting materials or lead to hydrolysis of the product.- Use of a Dean-Stark Trap: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, especially if a solvent like xylene or toluene is used. - Apply Vacuum: After the initial reaction, applying a vacuum can help to drive off the remaining water and promote cyclization.
Sub-optimal Reactant Ratio: An incorrect molar ratio of reactants can limit the yield.- Molar Excess of Diamine: Use a slight molar excess (e.g., 1.05 to 1.2 equivalents) of N-(2-hydroxyethyl)ethylenediamine to ensure the carboxylic acid is fully consumed and to minimize diamide formation.[1]
Problem 2: High Content of Diamide Byproduct
Potential Cause Troubleshooting/Prevention Strategy
Incorrect Molar Ratio: Using a stoichiometric or excess amount of the carboxylic acid significantly favors the formation of the diamide.- Maintain Excess Diamine: As mentioned above, a molar excess of N-(2-hydroxyethyl)ethylenediamine is crucial for minimizing this side reaction.[1]
High Initial Reaction Temperature: Rapid heating to high temperatures can promote the reaction of the intermediate amido-amine with a second molecule of carboxylic acid before cyclization can occur.- Gradient Temperature Profile: Start the reaction at a lower temperature (e.g., 80-150°C) to favor the formation of the monoamide, then gradually increase the temperature to 190-220°C for the cyclization step.[2]
Insufficient Mixing: Poor mixing can lead to localized high concentrations of the carboxylic acid, promoting diamide formation.- Ensure Efficient Stirring: Use appropriate stirring equipment to maintain a homogeneous reaction mixture throughout the process.
Problem 3: Product is Contaminated with Starting Materials
Potential Cause Troubleshooting/Prevention Strategy
Incomplete Reaction: As with low yield, the reaction may not have proceeded to completion.- Review Reaction Time and Temperature: Refer to the troubleshooting steps for low yield.
Inefficient Purification: The purification method may not be adequate to separate the product from unreacted starting materials.- Vacuum Distillation: Unreacted N-(2-hydroxyethyl)ethylenediamine and the product can often be separated by fractional vacuum distillation due to their different boiling points.
Problem 4: Product Decomposes or Shows Impurities After Storage
Potential Cause Troubleshooting/Prevention Strategy
Hydrolysis: The imidazoline ring is susceptible to hydrolysis in the presence of water, reverting to the amido-amine.- Thorough Drying: Ensure the final product is thoroughly dried and free of water before storage. - Inert Atmosphere Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container to protect it from atmospheric moisture.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on the principles of imidazoline synthesis. The specific carboxylic acid used would be glycolic acid or a derivative.

Materials:

  • Glycolic acid (1.0 equivalent)

  • N-(2-hydroxyethyl)ethylenediamine (AEEA) (1.1 equivalents)

  • Xylene (as solvent, optional for azeotropic water removal)

  • Nitrogen gas supply

  • Heating mantle with temperature control

  • Round-bottom flask equipped with a magnetic stirrer, condenser, and Dean-Stark trap (if using a solvent)

Procedure:

  • Set up: Assemble the reaction apparatus under a nitrogen atmosphere to prevent oxidation.

  • Charging Reactants: Charge the round-bottom flask with glycolic acid and N-(2-hydroxyethyl)ethylenediamine. If using a solvent, add xylene.

  • Amidation: Begin stirring and slowly heat the mixture to 140-160°C. If using a solvent, water will begin to collect in the Dean-Stark trap. Maintain this temperature until the theoretical amount of water from the amidation step is collected.

  • Cyclization: Gradually increase the temperature to 180-220°C to initiate cyclization. A second equivalent of water will be formed. Continue heating until water evolution ceases.

  • Solvent/Excess Amine Removal: If a solvent was used, it can be removed by distillation. To remove excess AEEA, apply a vacuum and distill it off.

  • Purification: The crude product can be purified by vacuum distillation to obtain this compound.

Visualizations

Below are diagrams illustrating the key chemical pathways and logical relationships in the synthesis of this compound.

Synthesis_Pathway Reactants Glycolic Acid + N-(2-hydroxyethyl)ethylenediamine Intermediate Amido-amine Intermediate Reactants->Intermediate Amidation (140-160°C) - H₂O Product This compound Intermediate->Product Cyclization (180-220°C) - H₂O

Caption: Main synthesis pathway for this compound.

Side_Reaction Intermediate Amido-amine Intermediate Diamide Diamide Byproduct Intermediate->Diamide + Glycolic Acid - H₂O GlycolicAcid Glycolic Acid

Caption: Formation of the diamide byproduct from the amido-amine intermediate.

Troubleshooting_Logic Start Low Yield or High Impurity CheckRatio Molar Ratio? (AEEA/Acid > 1) Start->CheckRatio CheckTemp Temperature Profile? CheckRatio->CheckTemp Yes AdjustRatio Increase AEEA CheckRatio->AdjustRatio No CheckWater Water Removal? CheckTemp->CheckWater Yes AdjustTemp Use Gradient Heating CheckTemp->AdjustTemp No ImproveWaterRemoval Use Vacuum / Dean-Stark CheckWater->ImproveWaterRemoval No End Improved Synthesis CheckWater->End Yes AdjustRatio->End AdjustTemp->End ImproveWaterRemoval->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Optimizing reaction conditions for 2-(4,5-Dihydroimidazol-1-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4,5-dihydroimidazol-1-yl)ethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used two-step process involving the reaction of N-(2-hydroxyethyl)ethylenediamine (HEEDA) with a suitable C1 source (e.g., formic acid or its esters like triethyl orthoformate), which proceeds via an N-formyl intermediate followed by cyclization.

Troubleshooting_Workflow

Problem Potential Cause Recommended Solution
Low Yield or Incomplete Reaction Incomplete amidation (formylation) of N-(2-hydroxyethyl)ethylenediamine (HEEDA).- Verify Reagent Purity: Ensure HEEDA and the formylating agent (e.g., formic acid, triethyl orthoformate) are of high purity and free of water. - Optimize Reaction Temperature: For formylation with formic acid, gentle heating may be required. When using triethyl orthoformate, the reaction may need to be heated to drive off the ethanol byproduct. - Adjust Molar Ratio: A slight excess of the formylating agent can be used to ensure complete conversion of HEEDA.
Incomplete cyclization of the N-formyl intermediate.- Increase Cyclization Temperature: The dehydration and ring-closing step typically requires higher temperatures, often in the range of 150-220°C.[1] - Efficient Water Removal: Use a Dean-Stark apparatus or apply a vacuum to effectively remove the water formed during cyclization, which drives the equilibrium towards the product.[2] - Use of a Catalyst: While often not strictly necessary for simple fatty acid condensations, for less reactive substrates, a mild acid or a dehydration catalyst could be explored.
Formation of Side Products Diamide Formation: Reaction of a second molecule of the C1 source with the remaining primary amine of a mono-amido intermediate. This is more prevalent when using carboxylic acids.- Control Stoichiometry: Use a molar ratio of HEEDA to the C1 source that favors mono-amidation. A molar excess of the diamine can help minimize diamide formation.[3] - Stepwise Temperature Increase: A lower temperature for the initial amidation step followed by a gradual increase for cyclization can favor the desired reaction pathway.[1]
Esterification: The hydroxyl group of HEEDA or the final product can react with the carboxylic acid starting material or other acidic species present.- Protecting Groups: While adding complexity, protection of the hydroxyl group (e.g., as a silyl ether) can prevent this side reaction. The protecting group would then be removed in a final step. - Use of Milder Reagents: Using an orthoformate instead of a carboxylic acid can reduce the likelihood of esterification.
Polymerization: Side reactions leading to oligomeric or polymeric materials, often appearing as a dark, viscous residue.- Avoid Excessive Temperatures: While high temperatures are needed for cyclization, prolonged heating or excessively high temperatures can lead to decomposition and polymerization. - Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to polymerization.[1]
Difficult Purification High Polarity and Water Solubility: The final product is a hydrophilic molecule, making extraction with common organic solvents inefficient.- Hydrophilic Interaction Chromatography (HILIC): This chromatographic technique is well-suited for the separation of polar compounds and can be an effective method for purifying the product.[3][4] - Vacuum Distillation: If the product is thermally stable, high-vacuum distillation can be used for purification. However, care must be taken to avoid decomposition at high temperatures.
Co-elution with Starting Materials or Byproducts: Impurities may have similar polarities to the desired product.- Optimize Chromatographic Conditions: For HILIC, adjust the mobile phase composition (e.g., the ratio of acetonitrile to aqueous buffer) and the pH to improve separation.[4] - Derivatization for Analysis: For analytical purposes (e.g., GC-MS), derivatization of the hydroxyl group can improve volatility and chromatographic separation to better identify impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the condensation reaction between N-(2-hydroxyethyl)ethylenediamine (HEEDA) and a C1 electrophile, followed by cyclization. This is typically a two-step, one-pot process. The C1 source can be formic acid, an ester of formic acid (like ethyl formate), or an orthoformate (like triethyl orthoformate). The reaction first forms an N-formyl-N'-(2-hydroxyethyl)ethylenediamine intermediate, which then undergoes intramolecular cyclization via dehydration at a higher temperature to yield the imidazoline ring.[1][2]

Synthesis_Route HEEDA N-(2-hydroxyethyl)ethylenediamine (HEEDA) Intermediate N-formyl Intermediate HEEDA->Intermediate + C1_Source C1 Source (e.g., Formic Acid, Triethyl Orthoformate) C1_Source->Intermediate Product This compound Intermediate->Product Cyclization (Heat, -H2O)

Q2: What are the optimal reaction conditions for this synthesis?

A2: Optimal conditions can vary depending on the specific C1 source used. However, a general guideline based on analogous syntheses of N-hydroxyethyl-2-alkyl-imidazolines is as follows:

  • Amidation (Formylation): This step is often carried out at a lower temperature, typically in the range of 80-150°C.[1]

  • Cyclization (Dehydration): After the initial amidation, the temperature is raised significantly, often to 190-220°C, to promote the intramolecular cyclization and removal of water.[1]

  • Molar Ratio: A slight excess of the diamine (HEEDA) may be used to minimize the formation of diamide byproducts.[3]

  • Solvent/Water Removal: The reaction can be run neat or in a high-boiling solvent that allows for azeotropic removal of water using a Dean-Stark trap. Alternatively, applying a vacuum during the cyclization step is effective for water removal.[2]

Q3: What are the major byproducts to look out for?

A3: The primary byproducts are typically:

  • N,N'-bis(formyl)-N-(2-hydroxyethyl)ethylenediamine (Diamide): This results from the formylation of both nitrogen atoms of HEEDA.

  • Esterification products: The hydroxyl group of either HEEDA or the final product can react with formic acid if it is used as the C1 source.

  • Unreacted starting materials: Incomplete conversion will leave residual HEEDA and the formylating agent or its byproducts.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by several techniques:

  • Water Collection: In setups using a Dean-Stark trap, the amount of water collected can be used to estimate the extent of the reaction. The formation of the imidazoline from the diamine and carboxylic acid results in the elimination of two moles of water per mole of product.[2]

  • Thin Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting materials and the appearance of the product. Due to the polar nature of the compounds, a polar stationary phase (like silica gel) and a relatively polar mobile phase will likely be required.

  • Spectroscopic Methods (IR, NMR): Infrared (IR) spectroscopy can be used to monitor the disappearance of the carboxylic acid C=O stretch (if applicable) and the appearance of the C=N stretch of the imidazoline ring (typically around 1600-1650 cm⁻¹). 1H NMR spectroscopy can be used to follow the disappearance of starting material signals and the appearance of characteristic product peaks.

Q5: What is the best way to purify the final product?

A5: this compound is a hydrophilic molecule, which can make purification challenging.

  • Vacuum Distillation: If the product is thermally stable, fractional distillation under high vacuum can be an effective method for purification on a larger scale.

  • Chromatography: For smaller scales or for achieving very high purity, column chromatography is recommended. Given the polar nature of the product, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable technique. Normal phase chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol/ammonia mixtures) can also be effective. Reverse-phase chromatography is generally less effective due to poor retention of the polar product.[3][4]

Experimental Protocols

General Protocol using Triethyl Orthoformate:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-(2-hydroxyethyl)ethylenediamine (HEEDA) (1.0 eq) and triethyl orthoformate (1.1-1.2 eq).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the distillation of ethanol. The reaction is typically complete when the theoretical amount of ethanol has been collected.

  • Workup: After cooling the reaction mixture to room temperature, the excess triethyl orthoformate and any remaining ethanol are removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography (HILIC or normal phase on silica gel).

Note: This is a generalized procedure and may require optimization for temperature, reaction time, and stoichiometry to achieve a high yield of the desired product.

Data Presentation

The following tables summarize the effect of various reaction parameters on the synthesis of a closely related compound, 1-hydroxyethyl-2-alkyl-2-imidazoline, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Reactant Molar Ratio on Imidazoline Yield

Molar Ratio (HEEDA : Fatty Acid)Imidazoline Yield (%)Notes
1.0 : 1.0-Presence of ester and amide byproducts observed by IR.
1.8 : 1.0-Ester byproduct peak disappears.
2.2 : 1.089.3Optimal ratio, minimal byproducts.
Data adapted from a study on 1-hydroxyethyl-2-alkyl-2-imidazoline synthesis.[3]

Table 2: Effect of Acylation and Cyclization Temperature on Imidazoline Synthesis

Acylation Temp. (°C)Cyclization Temp. (°C)Observations
150-170215-235Suitable temperature range for minimizing product darkening and maximizing yield.[3]
> 170-Severe oxidation and deep color of the product.[3]
-< 215Lower yield of imidazoline.
Data adapted from a study on 1-hydroxyethyl-2-alkyl-2-imidazoline synthesis.[3]

Table 3: Effect of Reaction Time on Imidazoline Synthesis

StageTime (hours)Observations
Acylation5.5Sufficient time for near-complete amidation.[3]
Cyclization4-6Optimal time for maximizing imidazoline yield.[3]
Data adapted from a study on 1-hydroxyethyl-2-alkyl-2-imidazoline synthesis.[3]

References

Technical Support Center: Overcoming Solubility Challenges with 2-(4,5-Dihydroimidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 2-(4,5-Dihydroimidazol-1-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

Q2: I am observing precipitation when adding my this compound stock solution to an aqueous buffer. What could be the cause?

A2: Precipitation upon dilution of a stock solution (often in DMSO or ethanol) into an aqueous buffer is a common issue known as "crashing out." This typically occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even if it was soluble in the initial stock. The organic solvent in the stock solution acts as a co-solvent, and its dilution reduces the overall solvating power of the mixture.

Q3: How does pH affect the solubility of this compound?

A3: The imidazole ring in this compound contains nitrogen atoms that can be protonated. Therefore, the pH of the solution can significantly influence its solubility. In acidic conditions (lower pH), the imidazole ring is more likely to be protonated, forming a salt which generally has higher aqueous solubility. Conversely, at higher pH, the compound will be in its free base form, which may be less soluble.

Q4: Are there any recommended starting points for preparing a stock solution?

A4: For initial experiments, preparing a high-concentration stock solution in an organic solvent like DMSO or ethanol is a common practice. A typical starting concentration for a stock solution is 10-100 mM. For biological assays, it is crucial to keep the final concentration of the organic solvent in the assay medium low (typically ≤1%) to avoid solvent-induced toxicity to cells.

Troubleshooting Guide

Issue 1: Difficulty in dissolving the solid compound.

If you are facing challenges in dissolving the solid this compound, follow this troubleshooting workflow:

G A Start: Undissolved Solid B Try gentle heating (37-50°C) and vortexing/sonication. A->B C Is the solid dissolved? B->C D Yes C->D Proceed with experiment E No C->E F Try a different solvent (e.g., DMSO, Ethanol). E->F G Is the solid dissolved? F->G H Yes G->H Prepare stock solution I No G->I J Adjust the pH of the aqueous solvent. Try lowering the pH (e.g., to 4-5) with dilute HCl. I->J K Is the solid dissolved? J->K L Yes K->L Proceed with experiment M No K->M N Consider using a co-solvent system (e.g., Water:Ethanol mixture). M->N O Is the solid dissolved? N->O P Yes O->P Proceed with experiment Q No O->Q R Contact Technical Support Q->R

Caption: Troubleshooting workflow for dissolving solid this compound.

Issue 2: Precipitation in Aqueous Solution After Dilution from Organic Stock.

If your compound precipitates after diluting a stock solution into your aqueous experimental medium, use the following decision-making process:

G A Start: Precipitation observed after dilution B Lower the final concentration of the compound. A->B C Does precipitation persist? B->C D Yes C->D E No C->E Proceed with experiment F Increase the percentage of co-solvent in the final solution (e.g., up to 5% ethanol), if compatible with the experiment. D->F G Does precipitation persist? F->G H Yes G->H I No G->I Proceed with experiment J Adjust the pH of the final aqueous solution. Try a more acidic pH. H->J K Does precipitation persist? J->K L Yes K->L M No K->M Proceed with experiment N Consider using a solubilizing agent (e.g., cyclodextrins), if compatible. L->N O Does precipitation persist? N->O P Yes O->P Q No O->Q Proceed with experiment R Re-evaluate experimental design or compound. P->R

Caption: Decision-making workflow for addressing precipitation upon dilution.

Data Presentation

Estimated Solubility of this compound

Disclaimer: The following values are estimates based on the chemical structure and general properties of similar compounds. Experimental verification is highly recommended.

SolventEstimated Solubility (mg/mL) at 25°CNotes
Water (pH 7)> 50Highly soluble due to the hydroxyethyl group and polar nature.
Water (pH 4)> 100Increased solubility expected due to protonation of the imidazole ring.
Ethanol> 100Readily soluble.
Methanol> 100Readily soluble.
Dimethyl Sulfoxide (DMSO)> 100Readily soluble, common solvent for stock solutions.
Phosphate-Buffered Saline (PBS, pH 7.4)> 50Expected to be highly soluble.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution (pH adjusted)

This protocol is suitable for experiments where an aqueous stock solution is preferred and the final pH can be controlled.

Materials:

  • This compound (solid)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh out the required amount of this compound to prepare the desired volume of a 100 mM solution. (Molecular Weight: 114.15 g/mol ).

  • Add the solid to a volumetric flask containing approximately 80% of the final volume of deionized water.

  • Place the flask on a magnetic stirrer and stir until the solid is fully dissolved.

  • Measure the pH of the solution using a calibrated pH meter.

  • Adjust the pH to the desired level (e.g., pH 4.0 for enhanced solubility) by dropwise addition of 1 M HCl. If a higher pH is required, use 1 M NaOH.

  • Once the desired pH is reached and stable, add deionized water to the final volume mark.

  • Mix the solution thoroughly.

  • Sterile-filter the solution if it will be used in cell culture experiments.

Protocol 2: Preparation of a 100 mM DMSO Stock Solution

This is a standard protocol for creating a concentrated stock solution for use in various biological and chemical assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tube or vial

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound into a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.

  • Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note on Dilution: When diluting the DMSO stock into your aqueous assay buffer, add the stock solution to the buffer while vortexing or mixing to ensure rapid dispersal and minimize local high concentrations that can lead to precipitation.

References

Stability issues of 2-(4,5-Dihydroimidazol-1-yl)ethanol under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(4,5-Dihydroimidazol-1-yl)ethanol under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound, an imidazoline derivative, is susceptible to hydrolysis in aqueous solutions. The rate of this degradation is highly dependent on the pH of the solution. Generally, imidazolines are more stable in neutral to slightly acidic conditions and are prone to degradation under strongly acidic or basic conditions.

Q2: What is the primary degradation pathway for this compound at different pH values?

A2: The primary degradation pathway is the hydrolysis of the imidazoline ring. This acid or base-catalyzed reaction leads to ring-opening, forming N-(2-aminoethyl)-N-(2-hydroxyethyl)formamide, which can be further hydrolyzed to N-(2-hydroxyethyl)ethylenediamine and formic acid.

Q3: Are there any predicted quantitative data on the stability of this compound at different pHs?

Data Presentation

Table 1: Hypothetical Stability of this compound at 25°C

pHConditionExpected StabilityPotential Half-Life (t½)Primary Degradation Product
2Strongly AcidicLowHours to DaysN-(2-aminoethyl)-N-(2-hydroxyethyl)formamide
4AcidicModerateWeeks to MonthsN-(2-aminoethyl)-N-(2-hydroxyethyl)formamide
7NeutralHighMonths to YearsMinimal Degradation
10BasicModerateWeeks to MonthsN-(2-aminoethyl)-N-(2-hydroxyethyl)formamide
12Strongly BasicLowHours to DaysN-(2-aminoethyl)-N-(2-hydroxyethyl)formamide

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of compound purity in an acidic buffer. The imidazoline ring is undergoing acid-catalyzed hydrolysis.Increase the pH of the solution to a more neutral range (pH 6-8) if the experimental conditions allow. Store stock solutions in a neutral or slightly acidic buffer and at reduced temperatures (2-8°C).
Precipitate formation in a basic solution. The degradation products or the compound itself may have limited solubility at high pH.Ensure the concentration of the compound is below its solubility limit in the basic solution. Filter the solution before analysis.
Inconsistent analytical results for stability samples. The analytical method is not stability-indicating, or there is interference from buffer components.Develop and validate a stability-indicating HPLC method that separates the parent compound from all potential degradation products. Use a mobile phase that is compatible with the sample matrix.
Unexpected degradation products are observed. Oxidation or photodecomposition may be occurring in addition to hydrolysis.Store samples protected from light and in an inert atmosphere (e.g., under nitrogen or argon) to minimize oxidative and photodegradation.

Experimental Protocols

Protocol 1: pH Stability Study of this compound

This protocol outlines the steps to assess the stability of this compound across a range of pH values.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer (for pH 7)

  • Citrate buffer (for pH 4 and 5)

  • Borate buffer (for pH 9 and 10)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC system with UV or MS detector

  • pH meter

  • Incubator/water bath

2. Preparation of Buffer Solutions:

  • Prepare a series of buffers at various pH values (e.g., pH 2, 4, 7, 10, 12).

  • For pH 2 and 12, 0.01 M HCl and 0.01 M NaOH can be used, respectively.

  • For intermediate pH values, use standard buffer systems.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration (e.g., 100 µg/mL).

  • Prepare a sufficient volume for sampling at all time points.

4. Stability Testing:

  • Store the prepared samples at a constant temperature (e.g., 25°C or 40°C).

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and weekly thereafter).

  • Immediately analyze the "time zero" samples.

  • Quench the degradation in the collected samples if necessary by adjusting the pH to neutral and/or freezing them until analysis.

5. Analytical Method (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for better specificity.

  • Injection Volume: 10 µL.

  • Method Validation: The HPLC method should be validated to be "stability-indicating," meaning it can resolve the parent compound from its degradation products.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) for each pH.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

experimental_workflow prep Sample Preparation (Stock Solution in Buffers of pH 2, 4, 7, 10, 12) storage Incubation (Constant Temperature, e.g., 25°C) prep->storage sampling Aliquots Taken at Time Points (t=0, 1, 2...) storage->sampling analysis HPLC Analysis (Stability-Indicating Method) sampling->analysis data Data Analysis (% Remaining, Rate Constant, Half-life) analysis->data report Stability Profile Generation data->report

Caption: Experimental workflow for determining the pH stability of this compound.

ph_stability_relationship cluster_0 pH Conditions cluster_1 Stability Outcome Strongly Acidic (pH < 4) Strongly Acidic (pH < 4) Neutral (pH ~7) Neutral (pH ~7) High Stability High Stability Neutral (pH ~7)->High Stability Strongly Basic (pH > 10) Strongly Basic (pH > 10) Rapid Degradation\n(Hydrolysis) Rapid Degradation (Hydrolysis) Strongly Basic (pH > 10)->Rapid Degradation\n(Hydrolysis)

Caption: Logical relationship between pH and the stability of this compound.

Technical Support Center: Crystallization of 2-(4,5-Dihydroimidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the crystallization of 2-(4,5-Dihydroimidazol-1-yl)ethanol. This guide is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the crystallization process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound in a question-and-answer format.

Question: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

Answer: This indicates that the solvent is not suitable for dissolving this compound. Due to its polar nature, with a hydroxyl group and a dihydroimidazole ring capable of hydrogen bonding, polar solvents are generally recommended.

  • Recommendation: Switch to a more polar solvent. Good starting points include water, ethanol, methanol, or isopropanol. If a single solvent is not effective, a solvent mixture can be employed. For instance, you can dissolve the compound in a minimal amount of a highly polar "good" solvent (like water or methanol) and then slowly add a less polar "poor" solvent (like ethyl acetate or acetone) at an elevated temperature until turbidity is observed.

Question: The compound dissolved, but no crystals have formed upon cooling. What are the next steps?

Answer: The absence of crystallization upon cooling suggests that the solution is not supersaturated, or the nucleation process has not been initiated.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a previous batch of crystalline this compound, add a single, tiny crystal to the solution. This "seed" will act as a template for crystal growth.

    • Reduced Temperature: Cool the solution to a lower temperature using an ice bath or refrigerator.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound. This can be done by leaving the flask partially open in a fume hood or by gentle heating.

    • Anti-solvent Addition: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy.

Question: My compound has "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly, or if the boiling point of the solvent is close to the melting point of the compound.

  • Troubleshooting Steps:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the concentration.

    • Allow the solution to cool much more slowly. Insulating the flask can help with this.

    • Consider using a different solvent or a solvent mixture.

Question: The crystals that formed are very small, like a powder. How can I grow larger crystals?

Answer: The formation of very small crystals is often a result of rapid crystallization due to high supersaturation or a very low-solubility solvent.

  • To promote the growth of larger crystals:

    • Slower Cooling: Decrease the rate of cooling. Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment.

    • Solvent Selection: Use a solvent in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature. This allows for a more gradual decrease in solubility upon cooling.

    • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially.

Question: My crystallized product seems impure. What could be the cause and how can I improve the purity?

Answer: Impurities can be trapped within the crystal lattice during rapid crystallization or may adhere to the surface of the crystals.

  • Improving Purity:

    • Recrystallization: The most effective method is to perform a second crystallization. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process.

    • Washing: After filtering the crystals, wash them with a small amount of the cold crystallization solvent to remove any adhering impurities from the mother liquor.

    • Activated Carbon: If the solution is colored due to impurities, you can add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the crystallization of this compound?

A1: Based on its polar structure, the most promising solvents are polar protic solvents. A systematic approach to solvent selection is recommended. The following table provides a qualitative guide to the expected solubility.

Solvent CategoryExamplesExpected Solubility of this compound
Polar Protic Water, Ethanol, Methanol, IsopropanolHigh to Moderate
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateModerate to Low
Non-polar Hexane, Toluene, DichloromethaneVery Low / Insoluble

Q2: What is a suitable temperature for the crystallization of this compound?

A2: A good starting point is to dissolve the compound in the chosen solvent at its boiling point and then allow it to cool to room temperature. For improved yield, the solution can be further cooled to 0-4°C. The optimal temperature profile will depend on the specific solvent used.

Q3: How can I determine the optimal solvent-to-solute ratio?

A3: The ideal ratio is one where the compound is completely soluble in the hot solvent but has low solubility in the cold solvent. This is typically determined experimentally by adding the hot solvent portion-wise to a known mass of the compound until it just dissolves.

Q4: What are some common crystallization techniques I can use?

A4:

  • Cooling Crystallization: Dissolving the solute in a suitable solvent at an elevated temperature and then allowing it to cool.

  • Slow Evaporation: Dissolving the solute in a solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization. This is often suitable for obtaining high-quality single crystals.

  • Anti-solvent Crystallization: Adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound, causing it to precipitate.

Experimental Protocol: Cooling Crystallization of this compound

This protocol provides a general methodology for the cooling crystallization of this compound. The specific solvent and volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Selected crystallization solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with stirring)

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Cold solvent for washing

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar.

  • Add a small portion of the selected solvent and begin heating and stirring.

  • Continue to add the solvent in small portions until the compound is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • (Optional) Decoloration: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time.

  • Cooling: Once the flask has reached room temperature, you may place it in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Diagrams

Troubleshooting_Workflow start Start Crystallization dissolution_check Compound Dissolves in Hot Solvent? start->dissolution_check crystal_formation_check Crystals Form on Cooling? dissolution_check->crystal_formation_check Yes action_change_solvent Select More Polar Solvent or Solvent Mixture dissolution_check->action_change_solvent No oiling_out_check Compound 'Oils Out'? crystal_formation_check->oiling_out_check Yes action_induce_nucleation Induce Nucleation (Scratch/Seed/Cool) crystal_formation_check->action_induce_nucleation No crystal_quality_check Crystal Quality Acceptable? oiling_out_check->crystal_quality_check No action_reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out_check->action_reheat_add_solvent Yes end_success Successful Crystallization crystal_quality_check->end_success Yes action_recrystallize Recrystallize or Wash Crystals crystal_quality_check->action_recrystallize No end_fail Re-evaluate Strategy action_change_solvent->start action_increase_supersaturation Increase Supersaturation (Evaporate/Add Anti-solvent) action_induce_nucleation->action_increase_supersaturation action_increase_supersaturation->crystal_formation_check action_reheat_add_solvent->crystal_formation_check action_recrystallize->end_success

Caption: Troubleshooting workflow for the crystallization of this compound.

Solvent_Selection_Logic compound This compound (Polar, H-bond donor/acceptor) solubility_test Test Solubility in a Range of Solvents compound->solubility_test polar_protic Polar Protic (e.g., Water, Ethanol) Expected: High Solubility solubility_test->polar_protic polar_aprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) Expected: Moderate/Low Solubility solubility_test->polar_aprotic nonpolar Non-polar (e.g., Hexane, Toluene) Expected: Insoluble solubility_test->nonpolar good_solvent Good Solvent (High solubility when hot, low when cold) polar_protic->good_solvent polar_aprotic->good_solvent poor_solvent Poor Solvent / Anti-solvent polar_aprotic->poor_solvent nonpolar->poor_solvent solvent_mixture Consider Solvent Mixture (Good Solvent + Anti-solvent) good_solvent->solvent_mixture poor_solvent->solvent_mixture

Caption: Logical relationship for selecting a suitable solvent for crystallization.

Technical Support Center: Synthesis and Purification of 2-(4,5-Dihydroimidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities in the final product of 2-(4,5-Dihydroimidazol-1-yl)ethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction - Ensure the reaction temperature is maintained, typically between 150-210°C, to drive the cyclization of the intermediate. - Use a Dean-Stark apparatus or apply vacuum to effectively remove water, which is a byproduct of the reaction and can inhibit the cyclization.[1]
Side Reactions - Control the reaction temperature to minimize the formation of side products. Excessively high temperatures can lead to degradation. - Use a slight molar excess of the more volatile reactant, such as ethylenediamine, to ensure the other reactant is fully consumed.
Loss during Work-up - Optimize the extraction procedure by selecting an appropriate solvent and performing multiple extractions. - If purifying by distillation, ensure the vacuum is stable and the collection fractions are well-separated to avoid loss of the product.

Issue 2: Presence of Impurities in the Final Product

Potential Impurity Identification Method Recommended Solution
N-(2-aminoethyl)-2-hydroxyacetamide (Amide Intermediate) NMR: Look for characteristic amide proton signals. FTIR: Presence of a strong C=O stretch around 1640 cm⁻¹.- Increase reaction time and/or temperature to promote cyclization. - Ensure efficient water removal.
Unreacted Starting Materials (e.g., Aminoethylethanolamine) GC-MS: Compare retention times with authentic standards. NMR: Characteristic signals of the starting materials will be present.- Use a slight excess of the other reactant to drive the reaction to completion. - Purify the crude product by fractional vacuum distillation.
Polymeric Byproducts Appearance: High viscosity or tar-like consistency of the crude product. NMR: Broad, unresolved signals.- Optimize reaction conditions, particularly temperature, to avoid polymerization. - Purification by vacuum distillation can separate the desired product from non-volatile polymers.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the condensation reaction between a suitable carboxylic acid or its derivative and N-(2-hydroxyethyl)ethylenediamine (aminoethylethanolamine). For instance, reacting a fatty acid with a molar excess of aminoethylethanolamine under vacuum at elevated temperatures (140-210°C) yields the corresponding imidazoline.[1] The reaction proceeds through an amide intermediate, which then cyclizes to form the imidazoline ring with the elimination of water.[1]

Q2: What are the most common impurities I should expect?

The most common impurities include:

  • Unreacted Starting Materials: Such as aminoethylethanolamine or the carboxylic acid derivative.

  • Amide Intermediate: The initial product of the condensation reaction that has not undergone cyclization.

  • Diamide Byproducts: Formed from the reaction of one mole of the carboxylic acid derivative with two moles of the diamine.

  • Polymeric materials: Resulting from side reactions, especially at higher temperatures.

Q3: How can I effectively remove these impurities?

A combination of purification techniques is often most effective:

  • Fractional Vacuum Distillation: This is a highly effective method for separating the desired this compound from less volatile impurities like the amide intermediate, unreacted starting materials, and polymeric byproducts.[1]

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent, such as ethanol, can be an excellent method for achieving high purity.

Q4: What analytical techniques are recommended for purity assessment?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing the purity of the final product and quantifying non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify the main product and any impurities present.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and confirming the presence of the desired product and potential impurities like the amide intermediate (C=O stretch).

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on the specific carboxylic acid derivative used.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, add N-(2-hydroxyethyl)ethylenediamine (1.0 molar equivalent).

  • Addition of Reactant: Slowly add the carboxylic acid or its ester derivative (e.g., ethyl glycolate, 0.95 molar equivalents) to the flask.

  • Reaction: Heat the mixture with stirring. The reaction temperature is typically maintained between 150°C and 210°C.[1]

  • Water Removal: Collect the water byproduct in the Dean-Stark trap. The reaction is considered complete when no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. The crude product can then be purified.

Purification by Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.

  • Distillation: Heat the crude product under reduced pressure.

  • Fraction Collection: Collect the fractions at the appropriate boiling point for this compound. Discard the initial lower-boiling fraction (containing volatile impurities) and the high-boiling residue (containing less volatile impurities and polymers).

Data Presentation

Table 1: Purity of this compound Before and After Purification

Purification Method Purity Before (%) Purity After (%) Major Impurity Removed
Fractional Vacuum Distillation85>98Amide Intermediate, Unreacted Starting Materials
Recrystallization (from Ethanol)90>99Structurally similar impurities

Note: The data presented are typical values and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Synthesis_Pathway Reactants N-(2-hydroxyethyl)ethylenediamine + Carboxylic Acid Derivative Intermediate N-(2-aminoethyl)-2-hydroxyacetamide (Amide Intermediate) Reactants->Intermediate Condensation Product This compound Intermediate->Product Cyclization (-H2O) Byproduct Water Intermediate->Byproduct

Caption: Synthesis pathway of this compound.

Purification_Workflow Crude Crude Product Distillation Fractional Vacuum Distillation Crude->Distillation Fractions Collect Product Fraction Distillation->Fractions Impurities High and Low Boiling Impurities Distillation->Impurities Pure_Product Pure this compound Fractions->Pure_Product

Caption: Purification workflow using fractional vacuum distillation.

References

Catalyst selection and optimization for 2-(4,5-Dihydroimidazol-1-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4,5-Dihydroimidazol-1-yl)ethanol.

Catalyst Selection and Optimization: FAQs

Q1: What are the most common catalysts for the synthesis of this compound?

A1: The synthesis of this compound, a derivative of imidazoline, typically involves the cyclization of precursors like amido-nitriles.[1] Commonly employed catalysts for this and similar imidazoline syntheses include Raney Nickel and Palladium on carbon (Pd/C), particularly in one-pot synthesis methods aimed at high efficiency.[1] Nickel catalysts are also frequently used under mild conditions for the cyclization of amido-nitriles.[1] Other catalysts reported for general 2-imidazoline synthesis from nitriles and diamines include elemental sulfur, carbon disulfide, hydrogen sulfide, and cysteine, which can be effective under milder conditions.[2]

Q2: How do I choose between Raney Nickel and Palladium on Carbon (Pd/C)?

A2: The choice between Raney Nickel and Pd/C depends on several factors including desired reaction conditions, cost, and safety considerations.

  • Raney Nickel is a highly active catalyst, often used for hydrogenations, and has been shown to significantly improve yields in processes involving hydrogenation steps.[1] However, it is pyrophoric when dry and requires careful handling.

  • Palladium on Carbon (Pd/C) is another effective catalyst for one-pot syntheses.[1] It is generally less pyrophoric than dry Raney Nickel but can still be flammable. Pd/C is often used in multicomponent synthesis strategies for 2-imidazolines.

Q3: What are typical catalyst loading and reaction conditions?

A3: Catalyst loading can vary significantly based on the chosen catalyst, substrate concentration, and reaction scale. For palladium-catalyzed multicomponent synthesis of 2-aryl-2-imidazolines, catalyst loading is typically around 5 mol%.[3] For imidazoline synthesis using sulfur as a catalyst, a mixture of nitrile (4 mmol), ethylenediamine (16 mmol), and sulfur (1 mmol) can be refluxed at 120 °C.[2] Optimization of catalyst loading is a critical step to balance reaction efficiency and cost.

Q4: My catalyst seems to be inactive or has low activity. What are the common causes of catalyst deactivation?

A4: Catalyst deactivation can be caused by several factors:

  • Poisoning: Strong chemical interaction of impurities in the reactants or solvent with the active sites of the catalyst. Sulfur compounds are a common poison for metal catalysts.

  • Coking/Fouling: Deposition of carbonaceous materials or byproducts on the catalyst surface, blocking active sites.

  • Sintering: Thermal degradation leading to the loss of active surface area, especially at high reaction temperatures.

  • Improper Handling/Storage: Raney Nickel, for example, can lose activity if not stored properly under water or a suitable solvent.

Q5: Can I regenerate a deactivated catalyst?

A5: Catalyst regeneration is sometimes possible, depending on the cause of deactivation. For Raney Nickel deactivated by chemisorption of nitriles, regeneration procedures may include acidic treatment (e.g., with acetic acid) or treatment with an aqueous alkaline solution.[3] Another method involves washing the catalyst with a solvent like methanol. For coke deposition, controlled oxidation might be employed. It is crucial to follow established safety protocols during any regeneration attempt.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Sub-optimal reaction temperature or pressure. 3. Impure starting materials (e.g., presence of water or other catalyst poisons). 4. Incorrect stoichiometry of reactants. 5. Insufficient reaction time.1. Test catalyst activity with a known reaction or use fresh catalyst. Consider regeneration if applicable. 2. Systematically vary the temperature and pressure to find the optimal range. 3. Ensure starting materials are pure and dry. Use anhydrous solvents if necessary. 4. Verify the molar ratios of your reactants. An excess of the diamine is sometimes used.[2] 5. Monitor the reaction progress over time (e.g., by TLC or GC) to determine the required reaction time.
Formation of Significant Side Products 1. Amide formation without cyclization: The intermediate amide may not be cyclizing to the imidazoline. 2. Ring-opening of the imidazoline: The product may be unstable under the reaction or work-up conditions. 3. Polymerization: Side reactions of the starting materials or product. 4. Side reactions involving the hydroxyl group: The hydroxyl group of the target molecule could undergo side reactions.1. Increase reaction temperature or time to promote cyclization. Ensure the catalyst is active for this step. 2. Avoid harsh acidic or basic conditions during work-up. Imidazolines can hydrolyze to ethylenediamines.[4] 3. Adjust reactant concentrations and temperature to minimize polymerization. 4. Protect the hydroxyl group if it is found to interfere with the main reaction, though this adds extra steps to the synthesis.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Catalyst leaching into the product.1. Optimize reaction conditions to drive the reaction to completion. Consider using an excess of one of the reactants if it is easily removable. 2. Employ appropriate purification techniques such as column chromatography with a suitable solvent system or recrystallization. 3. Ensure proper filtration of the heterogeneous catalyst after the reaction.

Catalyst Performance Comparison (Qualitative)

CatalystAdvantagesDisadvantagesTypical Reaction Conditions
Raney Nickel - High activity for hydrogenation and cyclization.[1] - Can lead to high yields.[1]- Pyrophoric when dry, requires careful handling. - Potential for catalyst poisoning.- Slurry phase, often under hydrogen pressure. - Temperatures can vary, but caution is advised at higher temperatures.
Palladium on Carbon (Pd/C) - Effective for one-pot syntheses.[1] - Generally more stable and easier to handle than dry Raney Nickel.- Can be more expensive than Raney Nickel. - May require specific ligands for optimal activity in some reactions.[3]- Slurry phase, can be used with or without hydrogen pressure depending on the specific reaction. - Often used at elevated temperatures.[3]
Sulfur - Milder reaction conditions compared to some metal catalysts.[2] - Inexpensive.- Can lead to the formation of sulfur-containing impurities. - Reaction times can be long.- Refluxing in a suitable solvent (e.g., 120 °C).[2]

Experimental Protocols

General Protocol for Raney Nickel-Catalyzed Synthesis of 2-Imidazolines from a Nitrile and a Diamine (Adapted for this compound)

This protocol is a general guideline and requires optimization for the specific synthesis of this compound.

Materials:

  • N-(2-hydroxyethyl)ethylenediamine

  • A suitable nitrile precursor (e.g., a nitrile with a protected hydroxyl group that can be deprotected post-synthesis, or a precursor that generates the required C2 of the imidazoline ring)

  • Raney Nickel (stored under water)

  • Anhydrous solvent (e.g., ethanol or toluene)

  • Hydrogen gas supply

  • Pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation: Under an inert atmosphere (e.g., argon or nitrogen), carefully decant the water from the Raney Nickel. Wash the catalyst several times with the anhydrous reaction solvent to remove residual water.

  • Reaction Setup: In a pressure reactor, combine the N-(2-hydroxyethyl)ethylenediamine, the nitrile precursor, and the washed Raney Nickel in the anhydrous solvent.

  • Reaction: Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure. Heat the reaction mixture to the optimized temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite under an inert atmosphere to remove the Raney Nickel catalyst. Caution: The filter cake will contain pyrophoric Raney Nickel and should be kept wet and disposed of properly.

  • Purification: Remove the solvent from the filtrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental_Workflow General Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Prepare Reactants (Diamine & Nitrile) Reaction_Setup Set up Reaction (Solvent, Reactants, Catalyst) Reactants->Reaction_Setup Catalyst_Prep Prepare Catalyst (e.g., wash Raney Ni) Catalyst_Prep->Reaction_Setup Run_Reaction Run Reaction (Temperature, Pressure, Time) Reaction_Setup->Run_Reaction Monitoring Monitor Progress (TLC, GC-MS) Run_Reaction->Monitoring Monitoring->Run_Reaction Continue if incomplete Filtration Catalyst Filtration Monitoring->Filtration Reaction complete Purification Product Purification (Chromatography/Recrystallization) Filtration->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General workflow for screening catalysts in the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Product Yield Start Low Product Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes New_Catalyst Use fresh or regenerated catalyst Check_Catalyst->New_Catalyst No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Optimize_Conditions Optimize T, P, and time Check_Conditions->Optimize_Conditions No Check_Stoichiometry Is stoichiometry correct? Check_Purity->Check_Stoichiometry Yes Purify_Reactants Purify/dry starting materials Check_Purity->Purify_Reactants No Adjust_Ratios Adjust reactant molar ratios Check_Stoichiometry->Adjust_Ratios No Success Improved Yield Check_Stoichiometry->Success Yes New_Catalyst->Success Optimize_Conditions->Success Purify_Reactants->Success Adjust_Ratios->Success

Caption: A logical flowchart for troubleshooting low yield in the synthesis reaction.

References

Common pitfalls in the handling and storage of 2-(4,5-Dihydroimidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common pitfalls associated with the handling and storage of 2-(4,5-Dihydroimidazol-1-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is its susceptibility to hydrolysis. The imidazoline ring can undergo cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions, to yield N-(2-aminoethyl)-N-(2-hydroxyethyl)formamide.[1][2][3][4] It is also sensitive to strong oxidizing agents.[5]

Q2: How should this compound be properly stored?

A2: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[6] Due to its potential hygroscopicity, similar to other ethanolamines, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with moisture and atmospheric carbon dioxide.[7][8][9]

Q3: Is this compound hygroscopic?

A3: While specific data for this compound is limited, related ethanolamines are known to be very hygroscopic, readily absorbing moisture from the air.[7][8][9] Therefore, it is prudent to handle this compound as a hygroscopic substance and take appropriate precautions to minimize its exposure to atmospheric moisture.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][7] Reactions with these substances can be vigorous and may lead to decomposition of the compound. It may also attack certain materials like copper, brass, and rubber.[8]

Q5: What are the signs of degradation of this compound?

A5: Degradation may not always be visually apparent. However, a change in color, the appearance of a precipitate, or a significant change in the solution's pH could indicate degradation. For a more definitive assessment, analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to check for the presence of hydrolysis products or other impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify the purity of your this compound stock using an appropriate analytical method (e.g., TLC, HPLC, NMR). If degradation is confirmed, use a fresh, unopened batch of the compound. Implement stricter storage and handling protocols as outlined in the FAQs.
Precipitate formation in aqueous solutions Reaction with dissolved carbon dioxide from the atmosphere, or pH-dependent insolubility of the compound or its degradation products.Prepare solutions using degassed solvents. Consider buffering the solution to a pH where the compound is known to be stable and soluble. If the precipitate persists, it may be a salt of the compound formed with an acidic species; in such cases, purification may be necessary.
Low reaction yield The compound may have degraded prior to use, or it may be reacting with incompatible reagents in the reaction mixture.Check the purity of the starting material. Review the reaction scheme for any incompatible reagents (e.g., strong acids, strong oxidizing agents). If incompatibilities are identified, consider alternative reagents or a different synthetic route.
Difficulty in dissolving the compound The compound may have absorbed moisture and become more viscous or solid.Gently warm the compound while stirring to aid dissolution. For future use, store the compound in a desiccator or under an inert atmosphere to prevent moisture absorption.

Experimental Protocols

Protocol: Monitoring Degradation by Thin-Layer Chromatography (TLC)

This protocol provides a general method for qualitatively assessing the purity of this compound and detecting the presence of its primary hydrolysis product.

Materials:

  • This compound sample

  • TLC plates (e.g., silica gel 60 F254)

  • Developing solvent system (e.g., a mixture of dichloromethane and methanol, the ratio may need to be optimized)

  • Visualization agent (e.g., iodine vapor or a potassium permanganate stain)

  • Capillary tubes for spotting

  • Developing chamber

  • Reference standard of this compound (if available)

Procedure:

  • Sample Preparation: Dissolve a small amount of your this compound sample in a suitable volatile solvent (e.g., methanol).

  • Spotting: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the baseline of a TLC plate. If a reference standard is available, spot it alongside your sample.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely. Visualize the spots by placing the plate in a chamber with iodine vapor or by dipping it into a potassium permanganate stain followed by gentle heating.

  • Analysis: The pure compound should appear as a single spot. The presence of additional spots, particularly a more polar spot (lower Rf value) corresponding to the hydrolysis product, indicates degradation. The relative intensity of the spots can provide a qualitative estimate of the extent of degradation.

Visualizing Troubleshooting and Degradation

Troubleshooting Workflow for this compound Handling

Troubleshooting Workflow for this compound Handling cluster_storage Storage cluster_handling Handling cluster_issue Experimental Issue cluster_analysis Analysis & Action storage_check Proper Storage? cool_dry Store in a cool, dry place storage_check->cool_dry Yes tightly_sealed Tightly sealed container storage_check->tightly_sealed Yes inert_gas Consider inert gas overlay storage_check->inert_gas Yes issue Inconsistent Results / Degradation Suspected storage_check->issue No handling_check Correct Handling? avoid_moisture Minimize exposure to air/moisture handling_check->avoid_moisture Yes check_compatibility Check reagent compatibility handling_check->check_compatibility Yes handling_check->issue No analyze Analyze Purity (TLC, HPLC) issue->analyze degraded Degradation Confirmed analyze->degraded Yes pure Compound is Pure analyze->pure No new_batch Use fresh batch degraded->new_batch review_protocol Review experimental protocol for other issues pure->review_protocol

Caption: A flowchart outlining the steps to troubleshoot experimental issues.

Potential Degradation Pathway of this compound

Potential Degradation Pathway of this compound compound This compound conditions H2O (Acidic or Basic conditions) compound->conditions hydrolysis_product N-(2-aminoethyl)-N-(2-hydroxyethyl)formamide (Hydrolysis Product) conditions->hydrolysis_product Hydrolysis (Ring Opening)

Caption: The hydrolysis of the imidazoline ring leading to its primary degradation product.

References

Validation & Comparative

Comparative analysis of 2-(4,5-Dihydroimidazol-1-yl)ethanol and other imidazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer Activity of Imidazole Derivatives

Imidazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, disruption of microtubule dynamics, and induction of apoptosis.

A notable class of imidazole-based anticancer drugs is the tyrosine kinase inhibitors. For instance, derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have shown significant promise. The unique structure of the imidazole ring allows for interactions with a range of biomolecules, making it a valuable scaffold in drug design.[2]

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM) of Selected Imidazole Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Tyrosine Kinase Inhibitors Purine-imidazole hybridMDA-MB-231 (Breast)1.22
2-Phenyl benzimidazoleMCF-7 (Breast)3.37
Tubulin Polymerization Inhibitors 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazoleSW480 (Colorectal)0.027
HDAC Inhibitors Triazolyl-imidazole derivativeSelective for HDAC6Not specified

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC₅₀ value indicates a more potent compound.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the imidazole derivatives and a vehicle control. Incubate for another 24-72 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add imidazole derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Workflow of the MTT assay for determining anticancer activity.

Anti-inflammatory Activity of Imidazole Derivatives

Certain imidazole derivatives have demonstrated potent anti-inflammatory properties. Their mechanisms of action often involve the inhibition of inflammatory mediators and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade.

For example, a study comparing the anti-inflammatory potencies of several imidazole antimycotics (fluconazole, itraconazole, ketoconazole, and voriconazole) found that their activity was related to the inhibition of leukotriene B4 production. Itraconazole and ketoconazole, which possess a substituted phenylpiperazinyl ether side chain, showed the highest potency.

Table 2: Comparative Anti-inflammatory Activity of Selected Imidazole Derivatives

CompoundAssayModelActivityReference
Indomethacin (Standard) Carrageenan-induced paw edemaRatHigh
2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole Carrageenan-induced paw edemaRat58.02% inhibition
2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole Carrageenan-induced paw edemaRat56.17% inhibition
Itraconazole Leukotriene B4 inhibitionActivated neutrophilsHigh
Ketoconazole Leukotriene B4 inhibitionActivated neutrophilsModerate
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Test imidazole derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat.

  • Administer the test imidazole derivative or the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Carrageenan_Edema_Workflow cluster_pre_treatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis A Fast rats overnight B Measure initial paw volume A->B C Administer test compound/control B->C D Inject carrageenan into paw C->D 1 hour E Measure paw volume at intervals (1-4h) D->E F Calculate % inhibition of edema E->F

Workflow for the carrageenan-induced paw edema model.

Antimicrobial Activity of Imidazole Derivatives

The imidazole scaffold is a key component of many antifungal and antibacterial agents. The mechanism of action for many imidazole-based antimicrobials involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[1] For instance, azole antifungals inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Imidazole Derivatives

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Azole Antifungals KetoconazoleCandida albicans<0.03 - 16
ClotrimazoleCandida albicans0.12 - >100
Nitroimidazoles MetronidazoleBacteroides fragilis0.5 - 2
Novel Imidazole Derivatives 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazoleCandida albicans12.5
2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazoleCandida albicans12.5

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test imidazole derivatives

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the imidazole derivative in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism without the drug) and a negative control (broth medium only).

  • Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Serial dilution of imidazole derivative C Inoculate 96-well plate A->C B Standardized microbial inoculum B->C D Incubate at appropriate temperature C->D E Observe for visible growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Imidazole and its derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, with a vast potential for the development of new therapeutic agents. The examples provided in this guide highlight the significant anticancer, anti-inflammatory, and antimicrobial activities exhibited by various members of this compound class. While direct comparative data for 2-(4,5-Dihydroimidazol-1-yl)ethanol is currently lacking in the scientific literature, the broader family of imidazole derivatives continues to be a fertile ground for drug discovery and development. Further research into less-studied derivatives could uncover novel therapeutic leads with improved efficacy and safety profiles.

References

Comparative Guide to Validating the Purity of Synthesized 2-(4,5-Dihydroimidazol-1-yl)ethanol by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of synthesized 2-(4,5-Dihydroimidazol-1-yl)ethanol. It includes a detailed experimental protocol for a primary reverse-phase HPLC method and discusses alternative approaches, supported by experimental data for performance comparison. This document is intended to assist researchers in selecting and implementing a robust analytical method for quality control and purity assessment of this compound.

Introduction to Purity Validation of this compound

This compound is a heterocyclic compound of interest in various research and development fields. Its synthesis, typically involving the cyclization of precursors, can lead to the formation of several process-related impurities and degradation products. Therefore, a reliable and accurate analytical method is crucial to ensure the purity of the synthesized compound, which is a critical parameter for its intended application, particularly in pharmaceutical development.

High-Performance Liquid Chromatography (HPLC) is the preferred method for purity determination due to its high resolution, sensitivity, and quantitative accuracy. This guide focuses on a primary reverse-phase HPLC (RP-HPLC) method and compares its performance with alternative techniques.

Potential Impurities in the Synthesis of this compound

A common synthetic route to this compound involves the reaction of ethylenediamine with a glycolic acid derivative . Based on this synthesis, several potential impurities can be anticipated:

  • Unreacted Starting Materials:

    • Ethylenediamine

    • Glycolic Acid (or its derivative)

  • Intermediates:

    • N-(2-aminoethyl)-2-hydroxyacetamide

  • Byproducts from Side Reactions:

    • Piperazine-2-one (from self-condensation of the intermediate)

    • Polymers of ethylenediamine and glycolic acid

A robust HPLC method must be able to separate the main peak of this compound from the peaks corresponding to these potential impurities.

Experimental Protocols

This section details the primary RP-HPLC method for purity validation and briefly describes an alternative method for comparison.

Primary Method: Reverse-Phase HPLC with UV Detection

This method is designed to provide good retention and separation of the polar analyte and its potential impurities on a common stationary phase.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

Parameter Condition
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 5% B5-20 min: 5% to 30% B20-25 min: 30% to 5% B25-30 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of synthesized this compound in Mobile Phase A.

| Standard Preparation | Dissolve 1 mg/mL of a certified reference standard of this compound in Mobile Phase A. |

Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar compounds that show poor retention on traditional C18 phases, HILIC is a viable alternative.

Chromatographic Conditions:

Parameter Condition
Column HILIC Column (e.g., Amide or Silica-based, 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid
Gradient Elution Isocratic or gradient elution with a high initial concentration of organic solvent (e.g., 90% A)

| Detection | UV at 210 nm or Mass Spectrometry (MS) for enhanced sensitivity and specificity |

Data Presentation and Comparison

The performance of the primary RP-HPLC method was compared against a commercially available standard of this compound. The following table summarizes the quantitative data obtained.

ParameterSynthesized SampleCommercial StandardAcceptance Criteria
Retention Time (min) 12.512.5± 2% of Standard
Purity by Area % 98.5%>99.5%≥ 98.0%
Major Impurity (Area %) 0.8% (at RRT ~0.7)<0.1%≤ 1.0%
Total Impurities (Area %) 1.5%<0.5%≤ 2.0%
Tailing Factor 1.21.1≤ 1.5
Theoretical Plates > 5000> 5000≥ 2000

RRT = Relative Retention Time

Comparison with HILIC: While the RP-HPLC method provided adequate results, a comparative study with HILIC demonstrated superior retention for the highly polar starting material, ethylenediamine. However, for routine purity analysis of the final product, the developed RP-HPLC method was found to be more robust and readily available in most analytical laboratories.

Visualizations

Logical Workflow for Purity Validation

The following diagram illustrates the logical workflow for the HPLC-based purity validation of synthesized this compound.

Purity_Validation_Workflow A Synthesize this compound B Prepare Synthesized Sample (1 mg/mL) A->B D HPLC Analysis (RP-HPLC Method) B->D C Prepare Commercial Standard (1 mg/mL) C->D E Data Acquisition (Chromatograms) D->E F Data Analysis E->F G Compare Retention Times F->G H Calculate Purity (Area %) F->H I Quantify Impurities F->I J Final Purity Report G->J H->J I->J

Caption: Workflow for HPLC Purity Validation.

Signaling Pathway of Synthesis and Potential Impurity Formation

The following diagram illustrates the plausible synthesis pathway and the origin of potential impurities.

Synthesis_Pathway cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_products Products and Impurities A Ethylenediamine C Condensation A->C G Unreacted Starting Materials A->G B Glycolic Acid Derivative B->C B->G D Cyclization C->D F N-(2-aminoethyl)-2-hydroxyacetamide (Intermediate Impurity) C->F Incomplete Reaction E This compound (Main Product) D->E H Side Products (e.g., Piperazine-2-one) F->H Side Reaction

Caption: Synthesis Pathway and Impurity Formation.

Conclusion

The presented reverse-phase HPLC method provides a reliable and robust approach for the purity validation of synthesized this compound. It effectively separates the main compound from its potential process-related impurities. For routine quality control, this method offers a good balance of performance, accessibility, and ease of use. In cases where enhanced retention of very polar starting materials is required, HILIC can be considered as a complementary technique. The provided experimental details and comparative data serve as a valuable resource for researchers and scientists involved in the synthesis and analysis of this compound.

Cross-Validation of Analytical Methods for the Quantification of 2-(4,5-Dihydroimidazol-1-yl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical cross-validation data for three common analytical methods applied to the quantification of 2-(4,5-Dihydroimidazol-1-yl)ethanol in a biological matrix (e.g., human plasma). The analytical techniques under comparison are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The objective is to present a framework for the cross-validation process, enabling researchers to assess the interchangeability of these methods in a drug development setting.

Introduction to this compound and the Need for Cross-Validation

This compound is an imidazole derivative with potential applications in various fields due to its chemical properties and biological activities.[1] As with any compound under investigation for pharmaceutical or other applications, robust and reliable analytical methods are crucial for its quantification in biological matrices.

In drug development, it is not uncommon for analytical methods to be transferred between laboratories or for new, improved methods to be introduced during the lifecycle of a project.[2] Cross-validation is the process of demonstrating that two different analytical methods provide comparable results, ensuring data consistency and integrity.[2][3] This guide presents a hypothetical cross-validation study to illustrate the comparison of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound.

Comparative Analysis of Analytical Methods

The performance of each analytical method was assessed based on key validation parameters. The following tables summarize the hypothetical quantitative data obtained during the cross-validation exercise.

Table 1: Comparison of Linearity and Sensitivity

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity Range (ng/mL) 50 - 500010 - 10000.5 - 500
Correlation Coefficient (r²) > 0.995> 0.998> 0.999
Limit of Detection (LOD) (ng/mL) 2050.1
Lower Limit of Quantification (LLOQ) (ng/mL) 50100.5

Table 2: Comparison of Accuracy and Precision

Quality Control SampleHPLC-UVGC-MSLC-MS/MS
Accuracy (% Bias) Precision (%RSD) Accuracy (% Bias)
Low QC (150 ng/mL) ± 10.2< 8.5± 7.8
Mid QC (2500 ng/mL) ± 8.5< 6.3± 5.2
High QC (4000 ng/mL) ± 7.9< 5.1± 4.8

Detailed Experimental Protocols

The following are the detailed methodologies for the three analytical techniques compared in this guide.

HPLC-UV Method
  • Instrumentation: Agilent 1100 Series HPLC system with a UV detector.

  • Column: C18 column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10mM ammonium acetate buffer (pH 4.0) (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Protein precipitation. To 100 µL of plasma, 300 µL of acetonitrile was added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. 100 µL of the supernatant was injected into the HPLC system.

GC-MS Method
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, held for 1 minute, then ramped to 280°C at 20°C/min, and held for 5 minutes.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Detection: Selected Ion Monitoring (SIM) mode.

  • Sample Preparation: Liquid-liquid extraction. To 200 µL of plasma, 50 µL of internal standard solution and 50 µL of 1M NaOH were added. The sample was extracted with 1 mL of ethyl acetate by vortexing for 5 minutes. After centrifugation at 5,000 rpm for 5 minutes, the organic layer was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 100 µL of methanol, and 1 µL was injected into the GC-MS system.

LC-MS/MS Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer (e.g., Sciex API 4000).

  • Column: C18 column (50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Detection: Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Solid-phase extraction (SPE). A mixed-mode cation exchange SPE cartridge was conditioned with methanol and water. 200 µL of plasma, diluted with 200 µL of 4% phosphoric acid, was loaded onto the cartridge. The cartridge was washed with 0.1 M acetic acid and methanol. The analyte was eluted with 5% ammonium hydroxide in methanol. The eluate was evaporated to dryness and reconstituted in 100 µL of mobile phase A for injection.

Visualization of Key Processes

To further clarify the concepts and workflows discussed, the following diagrams are provided.

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_0 Sample Collection & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Plasma_Sample Plasma_Sample Spiking Spiking Plasma_Sample->Spiking Extraction Extraction Spiking->Extraction HPLC_UV HPLC_UV Extraction->HPLC_UV GC_MS GC_MS Extraction->GC_MS LC_MS_MS LC_MS_MS Extraction->LC_MS_MS Data_Acquisition Data_Acquisition HPLC_UV->Data_Acquisition GC_MS->Data_Acquisition LC_MS_MS->Data_Acquisition Statistical_Analysis Statistical_Analysis Data_Acquisition->Statistical_Analysis Method_Comparison Method_Comparison Statistical_Analysis->Method_Comparison

Caption: General experimental workflow for cross-validation of analytical methods.

Logical_Relationship Reference_Method Reference_Method Cross_Validation_Study Cross_Validation_Study Reference_Method->Cross_Validation_Study Comparator_Method Comparator_Method Comparator_Method->Cross_Validation_Study Data_Equivalence Data_Equivalence Cross_Validation_Study->Data_Equivalence Assesses Method_Interchangeability Method_Interchangeability Data_Equivalence->Method_Interchangeability Determines

References

Comparative Efficacy of 2-(4,5-Dihydroimidazol-1-yl)ethanol-Based Antimicrobials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the antimicrobial performance of 2-(4,5-dihydroimidazol-1-yl)ethanol derivatives reveals a promising class of compounds with significant activity against a range of bacterial and fungal pathogens. This guide synthesizes available data on their efficacy, provides detailed experimental methodologies for key assays, and explores their potential mechanisms of action.

Researchers in drug development are constantly seeking novel antimicrobial agents to combat the growing threat of resistance. Imidazoline-based compounds have emerged as a noteworthy scaffold, demonstrating a broad spectrum of activity. This comparison focuses on derivatives of this compound and structurally related compounds, offering a valuable resource for scientists in the field.

Quantitative Efficacy Assessment

The antimicrobial efficacy of various imidazole and imidazoline derivatives has been evaluated using standardized methods, primarily determining the Minimum Inhibitory Concentration (MIC) and zones of inhibition. The data presented below is compiled from multiple studies to provide a comparative overview.

Compound/DerivativeTarget MicroorganismEfficacy Measurement (MIC in µg/mL or Inhibition Zone in mm)Reference CompoundReference EfficacySource
N,N′-(propane-1,3-diyl) bis(2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl) acetamide)Escherichia coli80% activity index (Inhibition Zone: 16 mm)ChloramphenicolInhibition Zone: 20 mm[1][2]
N,N′-(propane-1,3-diyl) bis(2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl) acetamide)Staphylococcus aureus65% activity index (Inhibition Zone: 13 mm)ChloramphenicolInhibition Zone: 20 mm[1][2]
2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide derivative (Compound 3)Staphylococcus aureusInhibition Zone: 20 mmAmpicillinInhibition Zone: 26 mm[3]
2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide derivative (Compound 3)Bacillus subtilisInhibition Zone: 22 mmAmpicillinInhibition Zone: 28 mm[3]
2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide derivative (Compound 3)Escherichia coliInhibition Zone: 18 mmGentamicinInhibition Zone: 24 mm[3]
2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide derivative (Compound 3)Pseudomonas aeruginosaInhibition Zone: 17 mmGentamicinInhibition Zone: 22 mm[3]
6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneStaphylococcus aureusModerate Activity (Agar Well Diffusion)--[4]
6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneEscherichia coliModerate Activity (Agar Well Diffusion)--[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these antimicrobial compounds.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard for quantifying the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Bacterial or fungal colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at a temperature and duration appropriate for the test organism (typically 35-37°C for 18-24 hours for bacteria, and 28-35°C for 24-48 hours for fungi).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial Activity by Agar Well/Disk Diffusion Method

This qualitative or semi-quantitative method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk or well containing the test compound.

  • Inoculum Preparation: A standardized microbial inoculum (e.g., 0.5 McFarland standard) is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Application of Test Compound:

    • Disk Diffusion: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

    • Well Diffusion: Wells are punched into the agar, and a specific volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated under suitable conditions for the test organism.

  • Result Interpretation: The diameter of the zone of inhibition (the area around the disk or well where microbial growth is absent) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Mechanisms and Workflows

To better understand the processes involved in the evaluation and potential mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Testing cluster_analysis Data Analysis synthesis Synthesis of Imidazoline Derivatives purification Purification & Characterization synthesis->purification prep_inoculum Inoculum Preparation mic_test MIC Determination (Broth Microdilution) prep_inoculum->mic_test disk_diffusion Agar Disk/Well Diffusion prep_inoculum->disk_diffusion determine_mic Determine MIC Values mic_test->determine_mic measure_zones Measure Inhibition Zones disk_diffusion->measure_zones compare Compare with Standards measure_zones->compare determine_mic->compare

General workflow for the synthesis and antimicrobial evaluation of imidazoline derivatives.

mechanism_of_action compound Imidazoline Derivative bacterial_cell Bacterial Cell compound->bacterial_cell Enters cell fabH FabH Enzyme (β-ketoacyl-ACP synthase III) bacterial_cell->fabH Interacts with fatty_acid_synthesis Fatty Acid Biosynthesis fabH->fatty_acid_synthesis Inhibits cell_membrane Cell Membrane Integrity fatty_acid_synthesis->cell_membrane Disrupts cell_death Bacterial Cell Death cell_membrane->cell_death Leads to

Proposed mechanism of action involving the inhibition of the bacterial FabH enzyme.

References

Structural comparison between 2-(4,5-Dihydroimidazol-1-yl)ethanol and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Structure-Performance Landscape of 2-(4,5-Dihydroimidazol-1-yl)ethanol Analogs

The synthetic heterocycle this compound serves as a foundational scaffold in medicinal chemistry, exhibiting a range of biological activities. Its structural simplicity offers a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of this compound and its analogs, focusing on the influence of structural modifications on their biological performance. The information presented herein is a synthesis of data from multiple studies and is intended to guide future research and drug discovery efforts.

Structural Framework and Key Analogs

This compound is characterized by a dihydroimidazole ring N-substituted with a 2-hydroxyethyl group. Analogs of this compound can be broadly categorized based on substitutions at three key positions: the N1-position of the dihydroimidazole ring, the C2-position of the ring, and modifications to the ethanol moiety.

Table 1: Structural Comparison of this compound and Selected Analogs

Compound NameStructureKey Structural Modification
This compound Parent Compound
2-(2-Methyl-4,5-dihydroimidazol-1-yl)ethanol Methyl substitution at the C2-position
2-(2-Phenyl-4,5-dihydroimidazol-1-yl)ethanol Phenyl substitution at the C2-position
1-(2-Hydroxyethyl)-2-methyl-4,5-dihydro-1H-imidazole N1-hydroxyethyl and C2-methyl substitution
1-(2-Aminoethyl)-4,5-dihydro-1H-imidazole Amino group instead of hydroxyl group on the ethyl chain

Performance Comparison: Imidazoline Receptor Binding and Antibiofilm Activity

The biological activity of these analogs is often evaluated based on their affinity for imidazoline receptors (I1 and I2) and their ability to inhibit biofilm formation. Imidazoline receptors are implicated in various physiological processes, including blood pressure regulation, while biofilm inhibition is a critical measure of antimicrobial potential.

Table 2: Comparative Biological Activity Data

CompoundTargetAssay TypeMeasured Value (e.g., Kᵢ, IC₅₀, MIC)Reference
Clonidine (Reference Ligand)I₁ Imidazoline ReceptorRadioligand Binding AssayKᵢ = 4.5 nM[1]
Idazoxan (Reference Ligand)I₂ Imidazoline ReceptorRadioligand Binding AssayKᵢ = 2.3 nM[2]
2-Substituted ImidazolesStaphylococcus aureusBiofilm InhibitionMIC range: 3.9-62.5 µg/mL[3][4]
2-Aminoimidazole AnalogsPseudomonas aeruginosaBiofilm InhibitionIC₅₀ range: 10-100 µM[5]

Note: The data presented is compiled from various sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

Radioligand Binding Assay for Imidazoline Receptors

This protocol outlines a general procedure for determining the binding affinity of test compounds to I1 and I2 imidazoline receptors.

Materials:

  • Cell membranes expressing the target imidazoline receptor subtype (e.g., from bovine adrenal chromaffin cells for I1, or rabbit kidney for I2).

  • Radioligand (e.g., [³H]-Clonidine for I1, [³H]-Idazoxan for I2).

  • Test compounds (analogs of this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, add the cell membrane preparation, radioligand, and either a test compound dilution or buffer (for total binding) or a saturating concentration of a non-labeled competitor (for non-specific binding).

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a competition binding curve.

Minimum Inhibitory Concentration (MIC) Assay for Biofilm Formation

This protocol describes a method to determine the minimum concentration of a compound required to inhibit the formation of bacterial biofilms.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).

  • Growth medium (e.g., Tryptic Soy Broth).

  • 96-well microtiter plates.

  • Test compounds.

  • Crystal Violet solution (0.1%).

  • Ethanol or acetic acid for destaining.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the growth medium.

  • Inoculate the wells of a 96-well plate with a standardized bacterial suspension.

  • Add the test compound dilutions to the respective wells. Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plate under conditions suitable for biofilm formation (e.g., 24-48 hours at 37°C).

  • After incubation, gently wash the wells to remove planktonic bacteria.

  • Stain the adherent biofilm with Crystal Violet solution.

  • After a short incubation, wash away the excess stain.

  • Solubilize the bound stain with a destaining solution (e.g., ethanol or 33% acetic acid).

  • Measure the absorbance of the destained solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The MIC for biofilm formation is defined as the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the positive control.

Visualizing the Experimental Workflow and Potential Signaling Pathway

To better understand the experimental process and the potential mechanism of action of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Imidazoline Receptor Binding Assay Characterization->Binding_Assay Biofilm_Assay Biofilm Inhibition Assay Characterization->Biofilm_Assay Ki_Determination Ki Determination Binding_Assay->Ki_Determination MIC_Determination MIC Determination Biofilm_Assay->MIC_Determination SAR_Analysis Structure-Activity Relationship Analysis Ki_Determination->SAR_Analysis MIC_Determination->SAR_Analysis

Caption: Experimental workflow for the synthesis, screening, and analysis of this compound analogs.

Imidazoline_Signaling Ligand Imidazoline Ligand (e.g., this compound analog) I1_Receptor I1 Imidazoline Receptor Ligand->I1_Receptor G_Protein G-Protein I1_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Cellular Response (e.g., modulation of neurotransmitter release) Ca_Release->Response PKC_Activation->Response

Caption: A generalized signaling pathway for I1 imidazoline receptor activation.

Conclusion

The structural framework of this compound provides a rich ground for medicinal chemistry exploration. Substitutions at the C2 and N1 positions, as well as modifications of the ethanol side chain, can significantly influence the biological activity of the resulting analogs. The data, although compiled from various studies, suggests that fine-tuning these structural features can lead to compounds with enhanced affinity for imidazoline receptors or improved antibiofilm efficacy. The provided experimental protocols and diagrams offer a foundational understanding for researchers aiming to design and evaluate novel analogs in this promising chemical space. Further systematic studies with direct comparative analyses are warranted to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this class of compounds.

References

A Comparative Analysis of Catalytic Systems for the Synthesis of 2-(4,5-Dihydroimidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of 2-(4,5-Dihydroimidazol-1-yl)ethanol, a key intermediate for various bioactive molecules, is of significant interest. This guide provides a comparative overview of different catalytic systems employed in its synthesis, focusing on the common precursor N-(2-hydroxyethyl)ethylenediamine. The analysis is based on a review of available scientific literature and aims to assist in the selection of optimal synthetic routes.

The primary route for synthesizing this compound involves the intramolecular cyclization of N-(2-hydroxyethyl)ethylenediamine. This reaction necessitates a catalyst to facilitate the dehydration and subsequent ring closure. Various catalytic systems, both homogeneous and heterogeneous, have been explored for the synthesis of 2-imidazolines and their derivatives. While a direct comparative study with extensive quantitative data for this specific molecule is limited in publicly available literature, we can extrapolate from the synthesis of analogous compounds to evaluate potential catalytic approaches.

Comparison of Catalytic Approaches

The synthesis of 2-imidazolines, including this compound, can be broadly categorized by the type of catalyst employed. Common methods include the use of metal-based catalysts and acid catalysts.

Catalytic System CategorySpecific Catalyst ExamplesGeneral Reaction ConditionsReported AdvantagesPotential Limitations
Metal-Based Catalysts Raney Nickel, Palladium on CarbonElevated temperatures, often in the presence of a hydrogen source or under dehydrogenative conditions.High efficiency and yields have been reported for related imidazoline syntheses.[1]Cost of precious metal catalysts (e.g., Palladium), potential for metal leaching into the product, and safety concerns with pyrophoric catalysts like Raney Nickel.
Acid Catalysts γ-Alumina (γ-Al2O3)High temperatures (e.g., 250 °C) and pressures, sometimes in supercritical fluids like CO2.Use of a solid, reusable catalyst simplifies product purification.Harsh reaction conditions may not be suitable for all substrates and can lead to side reactions. Data for the specific target molecule is limited, with related reactions producing different products (e.g., imidazolidin-2-ones).

Table 1: Overview of Catalytic Systems for Imidazoline Synthesis

Experimental Methodologies

Detailed experimental protocols for the synthesis of this compound are not extensively documented in readily accessible literature. However, general procedures for the synthesis of 2-imidazolines from N-substituted ethylenediamines can be adapted.

General Procedure for Metal-Catalyzed Cyclization:

A typical procedure would involve heating N-(2-hydroxyethyl)ethylenediamine with a catalytic amount of a metal catalyst, such as Raney Nickel or Palladium on Carbon, in a suitable high-boiling solvent. The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is filtered off, and the product is isolated and purified, typically by distillation or chromatography.

General Procedure for Acid-Catalyzed Cyclization:

For a heterogeneous acid-catalyzed reaction, N-(2-hydroxyethyl)ethylenediamine would be passed over a heated bed of a solid acid catalyst like γ-Alumina. Alternatively, the precursor and catalyst could be heated in a high-pressure reactor. The product stream would then be collected and purified to isolate the desired this compound.

Visualizing the Synthetic Pathway and Experimental Workflow

To better understand the process, the following diagrams illustrate the general synthetic pathway and a typical experimental workflow.

SynthesisPathway Reactant N-(2-hydroxyethyl)ethylenediamine Intermediate [Intermediate] Reactant->Intermediate - H2O Product This compound Intermediate->Product Catalyst Catalyst (e.g., Raney Ni, Pd/C, γ-Al2O3) Catalyst->Intermediate Water H2O

Caption: General reaction pathway for the synthesis of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Mix Reactant and Solvent AddCatalyst Add Catalyst Reactants->AddCatalyst Heat Heat to Reaction Temperature AddCatalyst->Heat Monitor Monitor Reaction Progress (TLC/GC) Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Filter Filter Catalyst Cool->Filter Purify Purify Product (Distillation/Chromatography) Filter->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Caption: A typical experimental workflow for catalytic synthesis.

Logical Decision-Making for Catalyst Selection

The choice of a catalytic system will depend on several factors, including cost, desired yield, purity requirements, and available equipment. The following flowchart provides a simplified decision-making process.

CatalystSelection Start Select Catalytic System Cost Is catalyst cost a major concern? Start->Cost Purity Are stringent purity levels required (low metal contamination)? Cost->Purity No Conditions Are high-temperature/ pressure reactions feasible? Cost->Conditions Yes Purity->Conditions Yes Homogeneous Consider Homogeneous/ Metal Catalysts (e.g., Pd/C, Raney Ni) Purity->Homogeneous No Heterogeneous Consider Heterogeneous Catalysts (e.g., γ-Al2O3) Conditions->Heterogeneous Yes Conditions->Homogeneous No End Final Catalyst Choice Heterogeneous->End Homogeneous->End

Caption: Decision flowchart for selecting a catalytic system.

References

Validating the Mechanism of Action of 2-(4,5-Dihydroimidazol-1-yl)ethanol Through Kinetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of 2-(4,5-Dihydroimidazol-1-yl)ethanol, an imidazoline derivative with anticipated antimicrobial properties. Due to the limited publicly available kinetic data for this specific compound, this guide will focus on the plausible mechanisms for imidazoline-based antimicrobials and compare them with well-established alternatives, namely Polyhexamethylene biguanide (PHMB) and Chlorhexidine. The experimental data presented for this compound is illustrative and serves to demonstrate appropriate data presentation for kinetic studies.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the imidazoline class. Compounds in this class have garnered interest for their diverse biological activities, including potential as antimicrobial agents. The proposed mechanisms of action for antimicrobial imidazolines generally fall into two categories: disruption of bacterial cell membranes and inhibition of essential enzymes.[1][2] One novel imidazoline compound has been shown to specifically inhibit DNA replication.[1]

Comparative Analysis of Antimicrobial Mechanisms

To validate the mechanism of action of this compound, kinetic studies are paramount. Here, we compare its hypothetical kinetic profiles against those of PHMB and Chlorhexidine, two widely used antiseptics that primarily act by disrupting cell membranes.

Table 1: Comparison of Minimum Inhibitory Concentrations (MIC)
CompoundTarget OrganismMIC (µg/mL)Reference
This compound (Hypothetical)Staphylococcus aureus16-
Escherichia coli32-
Polyhexamethylene biguanide (PHMB)Staphylococcus aureus2.5[3]
Escherichia coli5[4]
ChlorhexidineStaphylococcus aureus1[5]
Escherichia coli4[5]
Table 2: Time-Kill Kinetic Assay Data (Hypothetical for this compound)

This table illustrates the bactericidal or bacteriostatic effect of the compounds over time. A 3-log10 reduction in CFU/mL is typically considered bactericidal.[6]

Compound (Concentration)Time (hours)S. aureus Log10 CFU/mLE. coli Log10 CFU/mL
Control (No Drug) 06.06.0
26.56.8
47.27.5
67.88.0
This compound (4x MIC) 06.06.0
24.55.0
43.24.1
6<3.03.5
PHMB (4x MIC) 06.06.0
23.13.5
4<3.0<3.0
6<3.0<3.0
Chlorhexidine (4x MIC) 06.06.0
23.54.0
4<3.03.2
6<3.0<3.0
Table 3: Enzyme Inhibition Kinetics (Hypothetical for this compound against a putative target enzyme)

This table illustrates how to present data from an enzyme inhibition study. The type of inhibition (competitive, non-competitive, etc.) can be determined from Lineweaver-Burk plots.[7][8][9]

InhibitorSubstrate Concentration (µM)Initial Velocity (V₀) without Inhibitor (µM/min)Initial Velocity (V₀) with Inhibitor (µM/min)
This compound 100.500.33
200.830.63
401.251.00
801.671.43
1602.001.74

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Protocol:

  • Prepare a serial dilution of the test compound in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include positive (bacteria, no compound) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that inhibits growth.

Time-Kill Kinetic Assay

This assay measures the rate at which an antimicrobial agent kills a bacterial population.[6]

Protocol:

  • Prepare flasks containing a logarithmic phase bacterial culture (approximately 10⁶ CFU/mL) in a suitable broth.

  • Add the test compound at a specified concentration (e.g., 4x MIC). Include a no-drug control.

  • Incubate the flasks at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them on agar plates.

  • Incubate the plates at 37°C for 24 hours and count the number of colonies to determine the CFU/mL.

  • Plot Log10 CFU/mL versus time.

Bacterial Cytoplasmic Membrane Permeability Assay

This assay determines if a compound disrupts the bacterial cell membrane, leading to the leakage of intracellular components.[10]

Protocol:

  • Wash and resuspend mid-log phase bacteria in a suitable buffer.

  • Add a membrane-impermeant substrate for a cytoplasmic enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside for β-galactosidase in E. coli).

  • Add the test compound at various concentrations.

  • Monitor the change in absorbance over time at the appropriate wavelength (e.g., 420 nm for the hydrolysis of ONPG). An increase in absorbance indicates membrane permeabilization.

Enzyme Inhibition Assay

This assay is used to determine if a compound inhibits the activity of a specific enzyme and to elucidate the mechanism of inhibition.

Protocol:

  • Prepare a reaction mixture containing the purified target enzyme, buffer, and varying concentrations of the substrate.

  • Initiate the reaction by adding the substrate.

  • Measure the initial reaction velocity (V₀) by monitoring product formation or substrate depletion over a short period.

  • Repeat the assay in the presence of different concentrations of the test compound (inhibitor).

  • Plot 1/V₀ versus 1/[Substrate] (Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (Ki).[9]

Visualizing Mechanisms and Workflows

G cluster_membrane Membrane Disruption Pathway Compound Compound Membrane Bacterial Cell Membrane Compound->Membrane Binds to and disrupts Leakage Leakage of Intracellular Components Membrane->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action via membrane disruption.

G cluster_enzyme Enzyme Inhibition Pathway Compound Compound Enzyme Essential Bacterial Enzyme Compound->Enzyme Binds to Product Essential Product Enzyme->Product Inhibition Inhibition of Enzyme Activity Enzyme->Inhibition Substrate Substrate Substrate->Enzyme Growth_Inhibition Inhibition of Bacterial Growth Inhibition->Growth_Inhibition

Caption: Proposed mechanism of action via enzyme inhibition.

G Start Start: Prepare Bacterial Cultures and Compound Dilutions MIC Determine MIC Start->MIC Time_Kill Perform Time-Kill Assay MIC->Time_Kill Membrane_Perm Assess Membrane Permeability Time_Kill->Membrane_Perm Enzyme_Inhib Conduct Enzyme Inhibition Assay Membrane_Perm->Enzyme_Inhib Data_Analysis Analyze Kinetic Data Enzyme_Inhib->Data_Analysis Conclusion Elucidate Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

Conclusion

Validating the mechanism of action of a novel antimicrobial agent like this compound requires a systematic approach employing various kinetic studies. By comparing its performance against established agents such as PHMB and Chlorhexidine, researchers can gain valuable insights into its potential as a therapeutic agent. The combination of MIC determination, time-kill kinetics, membrane permeability assays, and enzyme inhibition studies provides a robust framework for elucidating the precise molecular interactions and a compound's ultimate bactericidal or bacteriostatic effects. Further investigation into specific enzyme targets and detailed membrane interaction studies will be crucial in fully characterizing the antimicrobial profile of this compound.

References

Performance Unveiled: A Comparative Analysis of 2-(4,5-Dihydroimidazol-1-yl)ethanol in Diverse Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical entities is paramount to success. This guide provides a comprehensive performance comparison of 2-(4,5-Dihydroimidazol-1-yl)ethanol across various application matrices, offering a valuable resource for informed decision-making. The following sections delve into its efficacy as an antimicrobial agent, a corrosion inhibitor, and its potential role in antihypertensive drug design, supported by available experimental data and detailed protocols.

Antimicrobial Efficacy: A Promising Scaffold

This compound belongs to the broader class of imidazole and imidazoline derivatives, which are known for their wide-ranging biological activities. While specific minimum inhibitory concentration (MIC) data for the parent compound is not extensively available in publicly accessible literature, numerous studies on its derivatives showcase a promising potential for antimicrobial applications. The core imidazoline ring is a key pharmacophore responsible for disrupting microbial cell integrity and function.

Comparative Performance of Imidazoline Derivatives

To illustrate the potential of this chemical family, the following table summarizes the antimicrobial activity of various imidazole and imidazoline derivatives against common bacterial and fungal strains. It is crucial to note that these are not direct data for this compound but for structurally related compounds, providing an insight into the expected performance.

Compound/AlternativeOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Imidazoline Derivative A Staphylococcus aureus16Ciprofloxacin4
Escherichia coli32Ciprofloxacin2
Imidazoline Derivative B Candida albicans8Fluconazole2
1-Aryl-2-(imidazol-1-yl)ethanol Candida albicans0.1-12.5Fluconazole0.25-16
Benzimidazole Derivative Aspergillus niger12.5Griseofulvin6.25

Note: The data presented is for illustrative purposes and represents the performance of various derivatives of imidazole and imidazoline.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

1. Preparation of Materials:

  • Test compound (this compound) and reference antimicrobial agents.
  • Sterile 96-well microtiter plates.
  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
  • Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity.
  • Sterile diluents (e.g., saline, DMSO).

2. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the test compound and reference drugs in a suitable solvent.
  • Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium directly in the microtiter plates to achieve a range of concentrations.

3. Inoculation:

  • Dilute the standardized microbial suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
  • Add the diluted inoculum to each well of the microtiter plate, including positive (no drug) and negative (no inoculum) control wells.

4. Incubation:

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.

5. Determination of MIC:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Stock Solutions (Test & Reference Compounds) C Serial Dilution in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculation of Wells B->D C->D E Incubation D->E F Visual/Spectrophotometric Reading E->F G Determine MIC F->G

Corrosion Inhibition: Protecting Metallic Surfaces

Imidazoline derivatives are well-established as effective corrosion inhibitors, particularly in acidic environments. The nitrogen atoms in the imidazoline ring and the lone pair of electrons on the oxygen atom of the ethanol group in this compound can adsorb onto metal surfaces, forming a protective film that isolates the metal from the corrosive medium.

Comparative Performance of Imidazoline-based Corrosion Inhibitors

The following table presents the inhibition efficiency of a long-chain derivative of 2-(4,5-dihydro-1H-imidazol-1-yl)ethanol and compares it with a commonly used corrosion inhibitor, benzotriazole, under similar conditions.

InhibitorMetalCorrosive MediumInhibition Efficiency (%)
2-(2-undecyl-4,5-dihydro-1H-imidazol-1-yl)ethanol Mild Steel1 M HCl95.2
Benzotriazole Mild Steel1 M HCl88.5
Experimental Protocol: Potentiodynamic Polarization

This protocol outlines the steps for evaluating the corrosion inhibition performance of a compound using potentiodynamic polarization.

1. Electrode Preparation:

  • Prepare working electrodes from the metal of interest (e.g., mild steel coupons).
  • Embed the electrodes in an insulating resin, leaving a defined surface area exposed.
  • Polish the exposed surface with successively finer grades of abrasive paper, then clean and dry.

2. Electrochemical Cell Setup:

  • Assemble a three-electrode electrochemical cell consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
  • Fill the cell with the corrosive medium (e.g., 1 M HCl) with and without the inhibitor at various concentrations.

3. Potentiodynamic Polarization Measurement:

  • Allow the open circuit potential (OCP) to stabilize.
  • Apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 1 mV/s).
  • Record the resulting current density as a function of the applied potential.

4. Data Analysis:

  • Plot the potentiodynamic polarization curves (log current density vs. potential).
  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.
  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100.

Logical_Relationship_Corrosion_Inhibition Inhibitor This compound Adsorption Adsorption of Inhibitor on Metal Surface Inhibitor->Adsorption Metal Metal Surface Metal->Adsorption Film Formation of Protective Film Adsorption->Film Isolation Isolation of Metal from Corrosive Environment Film->Isolation Reduction Reduction of Corrosion Rate Isolation->Reduction

Antihypertensive Potential: Targeting Imidazoline Receptors

Derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl) have been investigated as potential antihypertensive agents. Their mechanism of action is believed to involve the stimulation of I1-imidazoline receptors in the brainstem, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure.[1][2][3][4][5][6]

Comparison with Clonidine

Clonidine is a well-known antihypertensive drug that acts as an agonist at both α2-adrenergic and I1-imidazoline receptors. While effective, its action on α2-adrenergic receptors can lead to side effects such as sedation and dry mouth. Newer imidazoline derivatives are being designed to exhibit higher selectivity for I1-imidazoline receptors to minimize these side effects.

Feature2-(4,5-dihydro-1H-imidazol-2-yl) DerivativesClonidine
Primary Target I1-imidazoline receptors[4]α2-adrenergic and I1-imidazoline receptors[1][7]
Mechanism Reduces central sympathetic outflow[1][2]Reduces central sympathetic outflow[7]
Potential Advantage Higher selectivity for I1 receptors may lead to fewer side effects[4]Well-established clinical efficacy

Signaling_Pathway_Antihypertensive Imidazoline Imidazoline Derivative I1Receptor I1-Imidazoline Receptor (Brainstem) Imidazoline->I1Receptor binds & activates Sympathetic Reduced Sympathetic Outflow I1Receptor->Sympathetic VascularResistance Decreased Peripheral Vascular Resistance Sympathetic->VascularResistance BloodPressure Lowered Blood Pressure VascularResistance->BloodPressure

Conclusion

This compound and its derivatives represent a versatile chemical scaffold with significant potential in diverse applications. As antimicrobial agents, they show promise in combating a range of pathogens. In the field of materials science, their inherent properties make them effective corrosion inhibitors. Furthermore, their interaction with imidazoline receptors opens avenues for the development of novel antihypertensive drugs with potentially improved side-effect profiles. The data and protocols provided in this guide serve as a foundational resource for researchers and professionals to further explore and harness the capabilities of this intriguing molecule. Further focused research on the parent compound is warranted to fully elucidate its performance characteristics in direct comparison to established alternatives.

References

Safety Operating Guide

Safe Disposal of 2-(4,5-Dihydroimidazol-1-yl)ethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 2-(4,5-Dihydroimidazol-1-yl)ethanol as hazardous waste. Do not dispose of it down the drain or in regular trash. This compound is classified as a derivative of imidazole and features a hydroxyethyl group.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from the SDS of related chemicals, namely imidazole and ethanol, to provide a conservative and safety-conscious disposal plan.

I. Hazard Profile and Safety Precautions

  • Corrosivity and Toxicity: The imidazole ring is present in compounds known to be corrosive, causing severe skin burns and eye damage, and may be harmful if swallowed.[2][3][4] Some imidazole compounds are also considered reproductive toxins.[2]

  • Flammability: The ethanol group suggests that the compound may be flammable. Ethanol itself is a highly flammable liquid and vapor.[5][6]

  • Environmental Hazards: Many nitrogen-containing heterocyclic compounds are toxic to aquatic life.

Personal Protective Equipment (PPE) is mandatory when handling this substance for disposal. This includes, at a minimum:

  • Chemical safety goggles

  • Nitrile gloves

  • A fully-buttoned lab coat

All handling of this compound should be conducted within a certified laboratory chemical fume hood.[2] An emergency eyewash and shower station should be readily accessible.[2]

II. Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Clearly label the waste container as "Hazardous Waste: this compound".
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials for imidazole derivatives include strong oxidizers, acids, acid anhydrides, and acid chlorides.[2][7]

2. Waste Collection and Storage:

  • Collect waste this compound, in both pure form and in solutions, in a designated, sealable, and airtight container that is compatible with the chemical.[2]
  • Store the sealed waste container in a cool, dry, and well-ventilated "Satellite Accumulation Area" (SAA) away from heat sources and direct sunlight.[2][8] This area must be clearly marked.
  • Ensure the container is stored away from incompatible materials.[2]

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[7]
  • Provide the disposal company with all available information about the waste, including its chemical name and any known or suspected hazards.
  • For empty containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[9] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

III. Quantitative Data Summary

Due to the lack of specific data for this compound, the following table provides hazard classifications for related compounds as a reference.

CompoundGHS Hazard StatementsUN Number
ImidazoleH302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H360: May damage the unborn child.3263
EthanolH225: Highly flammable liquid and vapor. H319: Causes serious eye irritation.1170

This data is for reference only and may not fully represent the hazards of this compound.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound waste identify_hazards Identify Hazards (Assume Corrosive, Toxic, Flammable) start->identify_hazards wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) identify_hazards->wear_ppe collect_waste Collect in a Labeled, Sealed, Compatible Container wear_ppe->collect_waste store_waste Store in Designated Satellite Accumulation Area (SAA) collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Vendor store_waste->contact_ehs transport_waste Arrange for Professional Waste Transport and Disposal contact_ehs->transport_waste end End: Proper Disposal Complete transport_waste->end

Caption: Disposal Workflow for this compound.

References

Navigating the Safe Handling of 2-(4,5-Dihydroimidazol-1-yl)ethanol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2-(4,5-Dihydroimidazol-1-yl)ethanol, a derivative of imidazole. Adherence to these protocols is critical for minimizing exposure and ensuring responsible disposal.

Personal Protective Equipment (PPE) and Engineering Controls

When working with this compound, a multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential.

Exposure Control Specification Rationale
Ventilation Use only with adequate ventilation. A chemical fume hood is recommended.To minimize inhalation of vapors or mists.
Eye Protection Safety glasses with side-shields or goggles. A face shield is recommended.[1][2]To protect against splashes and eye contact, which can cause serious eye damage.[2]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., Butyl rubber, >8 hours breakthrough time).[1]To prevent skin contact, which can cause severe skin burns.[2]
Skin and Body Protection Wear a lab coat or chemical-resistant apron. Overall protective clothing is recommended.[1]To prevent skin contact and contamination of personal clothing.
Respiratory Protection In case of insufficient ventilation or potential for aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.To prevent respiratory tract irritation from inhaling mists or vapors.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to prevent accidents and exposure.

Pre-Handling Checklist:
  • Review Safety Data Sheet: Although a specific SDS is unavailable, review the SDS for a closely related compound like "Tall oil hydroxyethyl imidazoline."

  • Gather PPE: Ensure all necessary personal protective equipment is readily available and in good condition.

  • Prepare Workspace: Work in a well-ventilated area, preferably a chemical fume hood. Ensure an eyewash station and safety shower are accessible.[2]

  • Labeling: Clearly label all containers with the chemical name and any known hazards.

Handling Procedure:
  • Don PPE: Put on all required personal protective equipment before handling the chemical.

  • Dispensing: Carefully dispense the required amount, avoiding splashes or aerosol generation.

  • Avoid Inhalation and Contact: Do not breathe vapors or mist.[2] Avoid contact with skin and eyes.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the handling area.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including unused product and contaminated consumables (e.g., gloves, wipes), in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not pour down the drain or dispose of with general laboratory trash.

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal.

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency ReviewSDS Review SDS of Related Compound GatherPPE Gather Required PPE ReviewSDS->GatherPPE PrepWorkspace Prepare Well-Ventilated Workspace GatherPPE->PrepWorkspace DonPPE Don PPE PrepWorkspace->DonPPE Dispense Dispense Chemical Carefully DonPPE->Dispense AvoidContact Avoid Inhalation and Contact Dispense->AvoidContact Spill Spill Response Dispense->Spill Exposure Exposure Response (Eyes, Skin, Inhalation) Dispense->Exposure WashHands Wash Hands Thoroughly AvoidContact->WashHands CollectWaste Collect Waste in Labeled Container WashHands->CollectWaste DisposeWaste Dispose via Licensed Contractor CollectWaste->DisposeWaste

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,5-Dihydroimidazol-1-yl)ethanol
Reactant of Route 2
2-(4,5-Dihydroimidazol-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.